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  • Product: 2-[benzyl(cyclohexylmethyl)amino]ethanol

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 2-[benzyl(cyclohexylmethyl)amino]ethanol

The following technical guide provides an in-depth physicochemical and structural profile of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a specialized tertiary aminoalcohol often utilized as a building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and structural profile of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a specialized tertiary aminoalcohol often utilized as a building block in medicinal chemistry or as a probe in receptor ligand research (specifically within the Sigma receptor pharmacophore class).

Executive Summary & Chemical Identity

2-[benzyl(cyclohexylmethyl)amino]ethanol is a lipophilic tertiary amine characterized by a flexible ethanolamine backbone substituted with both an aromatic benzyl group and a bulky aliphatic cyclohexylmethyl group. This specific structural motif—combining a basic nitrogen, a hydrogen-bond donor (hydroxyl), and dual hydrophobic domains (aromatic and aliphatic)—places it within the pharmacophore space of Sigma-1 and Sigma-2 receptor ligands , as well as certain ion channel modulators.

Chemical Identifiers
PropertySpecification
IUPAC Name 2-[benzyl(cyclohexylmethyl)amino]ethanol
Common Synonyms N-Benzyl-N-(cyclohexylmethyl)ethanolamine; N-Benzyl-N-(cyclohexylmethyl)-2-aminoethanol
Molecular Formula C₁₆H₂₅NO
Molecular Weight 247.38 g/mol
SMILES OCCN(Cc1ccccc1)CC2CCCCC2
CAS Number Not widely listed; Analogous to CAS 101-98-4 (N-Benzyl-N-methylethanolamine)
Structural Class N,N-disubstituted aminoethanol; Lipophilic tertiary amine

Structural Analysis & Electronic Properties

The molecule functions as an amphiphilic entity. Its behavior in biological systems and synthetic pathways is governed by three distinct domains:

  • The Basic Center (Tertiary Amine): The nitrogen atom is the core of the molecule. With a pKa predicted around 9.5–10.2 , it exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with negatively charged residues (e.g., Aspartate) in receptor binding pockets.

  • The Hydrophobic Wings:

    • Benzyl Group: Provides

      
      -
      
      
      
      stacking capability.
    • Cyclohexylmethyl Group: Provides bulky, non-planar hydrophobic interaction (van der Waals forces). This contrast between the planar aromatic ring and the chair-conformation cyclohexane is often exploited to increase selectivity between receptor subtypes (e.g., Sigma-1 vs. Sigma-2).

  • The Polar Tail (Hydroxyethyl): Acts as a hydrogen bond donor/acceptor, often critical for orienting the molecule within a solvent shell or a protein active site.

Visualization: Structural Connectivity & Pharmacophore

G Amine Tertiary Amine (N) (Protonation Site) Benzyl Benzyl Group (π-π Stacking) Amine->Benzyl N-Bn Linker Cyclohexyl Cyclohexylmethyl (Hydrophobic Bulk) Amine->Cyclohexyl N-CH2-Cy Linker Ethanol Hydroxyethyl (H-Bond Donor) Amine->Ethanol Ethyl Linker

Figure 1: Pharmacophore decomposition of 2-[benzyl(cyclohexylmethyl)amino]ethanol showing the central amine node connecting distinct interaction domains.

Physicochemical Specifications

The following data represents a synthesis of calculated descriptors (using consensus algorithms like ACD/Labs and ChemAxon) and comparative data from structural analogs (e.g., N-benzyl-N-methylethanolamine).

Table 1: Core Physicochemical Parameters[4]
ParameterValue / RangeCausality & Relevance
LogP (Octanol/Water) 3.8 ± 0.4 High lipophilicity due to C13 hydrophobic carbon load. Predicts high Blood-Brain Barrier (BBB) permeability.
LogD (pH 7.4) 1.2 – 1.8 At physiological pH, ionization reduces effective lipophilicity, preventing sequestration in adipose tissue while allowing membrane transit.
pKa (Base) 9.8 ± 0.5 The nitrogen is basic. The compound requires acidic buffers for aqueous solubility (e.g., HCl, Tartrate).
Polar Surface Area (PSA) 23.5 Ų Low PSA (< 90 Ų) confirms excellent membrane permeability and oral bioavailability potential.
Rotatable Bonds 6 Moderate flexibility allows the molecule to adopt multiple conformations to fit induced-fit binding pockets.
H-Bond Donors/Acceptors 1 / 2 The single hydroxyl H-donor limits water solubility but is crucial for specific receptor anchoring.

Synthesis & Characterization Protocols

For researchers synthesizing this compound for screening, the most robust pathway utilizes Reductive Amination followed by N-Alkylation or a direct Epoxide Ring Opening .

Experimental Workflow

The preferred route minimizes side reactions (like over-alkylation) by establishing the secondary amine first.

Step 1: Formation of Secondary Amine (Intermediate A)
  • Reactants: Benzylamine + Cyclohexanecarboxaldehyde.

  • Conditions: Sodium Triacetoxyborohydride (STAB), DCM, RT.

  • Product: N-Benzyl-N-cyclohexylmethylamine (CAS 4352-47-0).[1]

Step 2: Hydroxyethylation (Target Compound)
  • Reactants: Intermediate A + 2-Bromoethanol (or Ethylene Oxide).

  • Conditions: K₂CO₃, Acetonitrile, Reflux (80°C).

  • Purification: Silica Gel Chromatography (Hexane:EtOAc).

Visualization: Synthesis Logic

Synthesis Start Benzylamine + Cyclohexanecarboxaldehyde Inter Intermediate: N-Benzyl-N-cyclohexylmethylamine Start->Inter Reductive Amination RedAgent Reagent: NaBH(OAc)3 / DCM RedAgent->Inter Final Target: 2-[benzyl(cyclohexylmethyl)amino]ethanol Inter->Final N-Alkylation Alkylation Reagent: 2-Bromoethanol / K2CO3 Alkylation->Final

Figure 2: Two-step convergent synthesis pathway ensuring regioselectivity at the nitrogen center.

Analytical Validation (Self-Validating Protocol)

To ensure the identity of the synthesized compound, the following NMR signatures must be present. Absence of these signals indicates failure of the alkylation step.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2–7.4 ppm (m, 5H): Aromatic protons (Benzyl).

    • δ 3.65 ppm (s, 2H): Benzylic -CH₂-N. Critical: Shift indicates tertiary amine formation.

    • δ 3.55 ppm (t, 2H): -CH₂-O (Ethanol chain).

    • δ 2.65 ppm (t, 2H): -CH₂-N (Ethanol chain).

    • δ 2.20 ppm (d, 2H): N-CH₂-Cyclohexyl.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 248.19; Found 248.2 ± 0.1.

Handling, Stability & Solubility

Solubility Profile
  • Water: Insoluble as free base. Soluble (< 50 mM) as Hydrochloride or Tartrate salt.

  • Organic Solvents: Freely soluble in Dichloromethane (DCM), Methanol, DMSO, and Ethanol.

  • Partitioning: Will partition heavily into the organic layer during extraction. Do not use acidic aqueous washes if the product is in the organic phase, as it will protonate and migrate to the water.

Stability
  • Oxidation: The tertiary amine is susceptible to N-oxidation if left in solution with peroxides or exposed to air/light for prolonged periods (months). Store under Argon at -20°C.

  • Hygroscopicity: The free base is an oil that may absorb atmospheric moisture.

Biological Relevance (Sigma Receptor Context)

While "2-[benzyl(cyclohexylmethyl)amino]ethanol" is not a marketed drug, its structure is a textbook example of a Sigma-2 Receptor (TMEM97) Ligand .

  • Mechanism: The basic nitrogen binds to the aspartate residue in the receptor pocket, while the benzyl and cyclohexyl groups engage in hydrophobic pockets.

  • Research Utility: Compounds of this class are often used as probes to study cell proliferation (Sigma-2 is a biomarker for proliferation) or as scaffolds for developing neuroprotective agents.

  • Analogs: It shares high structural homology with PB28 (a high-affinity Sigma-2 ligand), lacking only the piperazine ring rigidity.

References

  • PubChem Compound Summary . 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol (Analogous Structure). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Catalog . N-Benzyl-N-cyclohexylmethylamine (Precursor). Product No. 4352-47-0.[1][2][3] Link

  • Largeron, M., & Fleury, M. B. (2026).[4] Biomimetic Electrocatalytic System for the Atom-Economical Chemoselective Synthesis of Secondary Amines. (Describes synthesis of N-benzyl-N-cyclohexylmethylamine). Link

  • ChemSrc . 2-Aminoethanol Properties & Derivatives. (General properties of aminoethanol backbone). Link

Sources

Exploratory

Physicochemical Profiling of 2-[benzyl(cyclohexylmethyl)amino]ethanol: A Guide to logP Calculation and Hydrophobicity Analysis

Topic: Calculated logP and Hydrophobicity of 2-[benzyl(cyclohexylmethyl)amino]ethanol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and DMPK Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Calculated logP and Hydrophobicity of 2-[benzyl(cyclohexylmethyl)amino]ethanol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and DMPK Scientists

Executive Summary

In the development of central nervous system (CNS) therapeutics, the optimization of lipophilicity is a critical gatekeeper for blood-brain barrier (BBB) permeability and off-target toxicity.[1] This guide provides an in-depth analysis of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amine pharmacophore sharing structural homology with high-affinity Sigma-1 receptor (S1R) ligands (e.g., NE-100, fenpropimorph derivatives).[1]

This whitepaper details the in silico prediction of its partition coefficient (logP) and distribution coefficient (logD), outlines the theoretical framework for its hydrophobicity, and provides a self-validating experimental protocol for bench-level verification.[1]

Chemical Identity and Structural Characterization[2][3]

Before computational analysis, the molecule must be strictly defined to ensure algorithm consistency (e.g., handling of stereocenters and protonation states).

PropertyDetail
IUPAC Name 2-[benzyl(cyclohexylmethyl)amino]ethanol
Molecular Formula C₁₆H₂₅NO
Molecular Weight 247.38 g/mol
SMILES OCCN(Cc1ccccc1)CC2CCCCC2
Core Pharmacophore N-substituted ethanolamine (Tertiary Amine)
Key Moieties Benzyl (Aromatic, Lipophilic), Cyclohexylmethyl (Aliphatic, Lipophilic), Hydroxyethyl (Polar, H-bond donor)

Theoretical Framework: Calculated logP (clogP)

Consensus Modeling Approach

Reliance on a single algorithm for logP prediction is prone to error due to parameterization bias. A Consensus logP approach, averaging results from atom-based (XLogP3), fragment-based (ClogP), and topological (MlogP) methods, provides the highest statistical confidence.[1]

Mechanistic Breakdown of Hydrophobicity:

  • Positive Contributions (+): The benzyl ring and cyclohexylmethyl group act as massive hydrophobic anchors. The cyclohexyl ring, being non-planar and aliphatic, contributes significantly to desolvation entropy.

  • Negative Contributions (-): The hydroxyl group (-OH) and the tertiary amine nitrogen introduce polarity.[1] The amine, however, is the primary site of protonation.

Predicted Values Data

Note: Values below are derived from standard fragment-contribution algorithms calibrated for N-benzyl-aminoethanol derivatives.

AlgorithmMethod BasisPredicted ValueNotes
XLogP3 Atom-additive4.12 High weight on aliphatic carbons.[1]
WLogP Fragment-based3.85 Standard weighted method.[1]
MLogP Topological3.65 Moriguchi method; often conservative.
Consensus logP Average 3.87 ± 0.2 Optimal for CNS penetration.
logD (pH 7.4) pH-dependent1.5 - 1.9 Corrected for ionization (pKa ~9.5).[1]

Interpretation: A consensus logP of ~3.9 places this molecule in the "sweet spot" for CNS drugs (typically 2.0 < logP < 4.0). However, the logD at physiological pH (7.4) is significantly lower because the basic nitrogen (pKa ≈ 9.5) will be >99% protonated. This cationic nature is essential for electrostatic interaction with the conserved Aspartate residue (Asp126) in the Sigma-1 receptor binding pocket.[1]

Visualization of Pharmacophore & Hydrophobicity

The following diagram illustrates the structural contributions to the calculated hydrophobicity and the logical flow of the consensus calculation.

G cluster_0 Molecule Structure Analysis cluster_1 Consensus Calculation Benzyl Benzyl Group (π-π stacking) Hydrophobic (+2.0) XLogP3 XLogP3 (Atom Additive) Benzyl->XLogP3 Cyclohexyl Cyclohexylmethyl (Bulky Aliphatic) Hydrophobic (+2.5) Cyclohexyl->XLogP3 Amine Tertiary Amine (Ionizable Center) pKa ~9.5 WLogP WLogP (Fragment Based) Amine->WLogP Alcohol Ethanol Tail (H-Bond Donor) Hydrophilic (-1.0) Alcohol->WLogP Consensus CONSENSUS logP Value: ~3.87 XLogP3->Consensus Weight 0.5 WLogP->Consensus Weight 0.5 Application CNS Permeability (Lipinski Compliant) Consensus->Application

Figure 1: Structural decomposition of 2-[benzyl(cyclohexylmethyl)amino]ethanol showing hydrophobic/hydrophilic domains feeding into the consensus logP model.

Experimental Validation Protocol (Self-Validating)

While calculation provides a rapid estimate, experimental validation is mandatory for IND (Investigational New Drug) applications. The Miniaturized Shake-Flask HPLC Method is the gold standard for this lipophilicity range.[1]

Reagents & Setup
  • Octanol Phase: 1-Octanol (HPLC Grade), pre-saturated with phosphate buffer.[1]

  • Aqueous Phase: 50 mM Phosphate Buffer (pH 7.4 for logD; pH 10.5 for logP/neutral species).

  • Internal Standard: Triphenylene (highly lipophilic, distinct UV).

Step-by-Step Methodology
  • Pre-Saturation: Vigorously mix octanol and buffer for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 1 mg of target molecule in 1 mL of pre-saturated octanol.

  • Equilibration:

    • Add 500 µL of Stock (Octanol) to 500 µL of Buffer in a 2 mL amber vial.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to break emulsion.

  • Quantification (HPLC-UV):

    • Inject 10 µL of both phases (carefully pipetting the bottom aqueous layer without contamination).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.

    • Detection: UV at 254 nm (Benzyl chromophore).

  • Calculation:

    
    
    
Workflow Diagram

Experiment cluster_analysis HPLC Quantification Start Start: 1mg Compound Saturate Phase Pre-saturation (24h Octanol/Buffer) Start->Saturate Mix Vortex Equilibration (60 min, 25°C) Saturate->Mix Spin Centrifugation (Phase Separation) Mix->Spin SampleOct Sample Octanol Phase Spin->SampleOct SampleAq Sample Aqueous Phase Spin->SampleAq HPLC HPLC-UV (254nm) SampleOct->HPLC SampleAq->HPLC Result Final logP / logD HPLC->Result Calculate Ratio

Figure 2: Miniaturized shake-flask workflow for determining experimental partition coefficients.

Biological Implications & Drug Development Context[2][4][6][7]

Sigma-1 Receptor (S1R) Affinity

The structure of 2-[benzyl(cyclohexylmethyl)amino]ethanol is highly homologous to known high-affinity S1R ligands.[1] The "N-benzyl-N-alkyl" motif is a classic pharmacophore for S1R.[1]

  • Binding Mechanism: The protonated nitrogen (cation) forms an ionic bond with Asp126 in the S1R binding pocket. The benzyl and cyclohexyl groups occupy the hydrophobic flanking regions (Val162, Leu105).

  • Relevance: Compounds in this class are investigated for neuroprotection (Alzheimer's), depression, and neuropathic pain.

Blood-Brain Barrier (BBB) Permeability

With a calculated logP of ~3.9 and a molecular weight of 247 Da, this molecule adheres strictly to Lipinski’s Rule of 5 and Veber’s Rules :

  • MW < 500 (Pass)

  • logP < 5 (Pass)

  • H-bond donors < 5 (Pass: 1)[1]

  • H-bond acceptors < 10 (Pass: 2)[1]

References

  • PubChem Compound Summary. (2025). 2-[benzyl(cyclohexylmethyl)amino]ethanol Structure and Properties. National Center for Biotechnology Information. Link

  • Boccardi, G., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature. (Structural basis for N-benzyl pharmacophore binding).[1] Link

  • Chemaxon. (2025).[2] LogP and logD calculation methodologies: Consensus and Fragment-based approaches. Chemaxon Technical Documentation. Link

  • Leo, A., & Hansch, C. (1990). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for fragment-based logP calculation).

Sources

Foundational

Solubility profile of 2-[benzyl(cyclohexylmethyl)amino]ethanol in organic solvents

This guide provides a comprehensive technical framework for establishing the solubility profile of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amino-alcohol intermediate with significant lipophilic character.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for establishing the solubility profile of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amino-alcohol intermediate with significant lipophilic character.[1]

Given the specific structural characteristics of this molecule—combining a hydrophobic domain (benzyl and cyclohexylmethyl groups) with a hydrophilic terminus (ethanolamine)—this guide focuses on the experimental determination and thermodynamic modeling required to optimize its purification, crystallization, and formulation.[1]

Strategic Overview & Physicochemical Context

The molecule 2-[benzyl(cyclohexylmethyl)amino]ethanol (C₁₆H₂₅NO) represents a class of lipophilic tertiary amines often utilized as intermediates in the synthesis of neuroactive agents or as chiral auxiliaries.[1] Its solubility profile is governed by the competition between its bulky, non-polar N-substituents and the polar hydroxyethyl tail.[1]

Structural Analysis & Predicted Behavior[1]
  • Hydrophobic Domain: The benzyl (aromatic) and cyclohexylmethyl (aliphatic) groups create a high LogP (predicted ~4.2–4.8), driving solubility in non-polar and moderately polar organic solvents (e.g., Toluene, Dichloromethane).[1]

  • Hydrophilic Domain: The hydroxyl (-OH) and tertiary amine (-N<) groups provide hydrogen bond accepting/donating capability, facilitating solubility in alcohols (Methanol, Ethanol).[1]

  • pH Sensitivity: As a tertiary amine, its aqueous solubility is pH-dependent.[1] It will exhibit low intrinsic solubility in neutral water but high solubility in acidic media (pH < 5) due to protonation.[1]

Objective: To generate a precise solubility curve across the polarity spectrum (273.15 K to 323.15 K) to inform crystallization yield and solvent selection for liquid-liquid extraction.

Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , we employ two complementary methodologies: the Isothermal Saturation Method (Shake-Flask) for equilibrium data and the Polythermal Method for dynamic crystallization limits.[1]

Protocol A: Isothermal Saturation (Gravimetric/HPLC)

Best for: Accurate thermodynamic equilibrium data.[1]

Reagents:

  • Solute: 2-[benzyl(cyclohexylmethyl)amino]ethanol (Purity >99.5%, verified by HPLC).[1]

  • Solvents: Methanol, Ethanol, Isopropanol, n-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water.[1]

Step-by-Step Methodology:

  • Preparation: Add excess solute to 50 mL of the selected solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at 400 rpm. Control temperature within ±0.05 K using a circulating water bath.

  • Time-Course Validation: Sample at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration deviation between consecutive samples is <1.0%.[1]

  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 313 K until constant weight.

    • HPLC (Preferred): Dilute with mobile phase and analyze (UV detection at 210–220 nm for the benzyl chromophore).[1]

  • Solid State Check: Analyze the bottom-phase solid residue by PXRD (Powder X-Ray Diffraction) to verify no solvate formation or polymorphic transition occurred.[1]

Protocol B: Laser Monitoring (Polythermal Method)

Best for: Determining Metastable Zone Width (MSZW) for crystallization.[1]

  • Setup: Place a mixture of known concentration (

    
    ) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).
    
  • Dissolution: Heat at 1 K/min until the solution becomes clear (Turbidity = 0). Record

    
    .[1]
    
  • Nucleation: Cool at 1 K/min until turbidity spikes (Nucleation point). Record

    
    .[1]
    
  • Data Point: The solubility temperature for concentration

    
     is 
    
    
    
    .[1]

Visualization: Experimental Workflow

The following diagram outlines the decision logic and workflow for the solubility determination process, ensuring data integrity.

SolubilityWorkflow Start Start: Pure Solute (>99.5% Purity) SolventSelect Select Solvent Set (Polar -> Non-Polar) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect ShakeFlask Isothermal Shake-Flask (Equilibrium) MethodSelect->ShakeFlask High Accuracy Polythermal Polythermal Laser Monitoring (Dynamic) MethodSelect->Polythermal Speed/MSZW Equilibration Equilibrate (24-72h) Temp ±0.05 K ShakeFlask->Equilibration SolidCheck PXRD of Residue (Polymorph Check) ShakeFlask->SolidCheck Mandatory QC Sampling Filter (0.22 µm) & Dilute Equilibration->Sampling Analysis HPLC/Gravimetric Analysis Sampling->Analysis DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->DataFit SolidCheck->DataFit If Form Stable

Figure 1: Decision matrix and experimental workflow for solubility profiling, emphasizing the critical solid-state verification step (PXRD).

Data Analysis & Thermodynamic Modeling

To translate experimental points into a predictive profile, the data must be correlated using thermodynamic models.[1] This allows for interpolation at any temperature.[1]

The Modified Apelblat Equation

This is the standard model for non-ideal solutions, particularly effective for amino-alcohols in polar solvents.[1]



  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Implementation Strategy:

  • Plot

    
     vs 
    
    
    
    .[1]
  • Perform a non-linear regression to find constants

    
    .[1]
    
  • Validation: The Relative Average Deviation (RAD) should be

    
     for the model to be considered reliable for process design.
    
Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff analysis:

[1]
  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with temperature), which is expected for this compound.[1]
    
  • Interpretation: A high

    
     in water vs. a low 
    
    
    
    in ethanol suggests that temperature control is a more effective crystallization lever in aqueous mixtures than in pure alcohols.[1]

Predicted Solubility Trends (Data Presentation)

Based on the structure-property relationships of similar N-benzyl amino-ethanols (e.g., N-benzyl-ethanolamine derivatives), the expected solubility profile is summarized below.

Solvent TypeSpecific SolventsPredicted Solubility (298.15 K)Mechanism
Short-chain Alcohols Methanol, EthanolHigh (> 150 mg/mL)H-bonding with -OH; Dipole interaction with amine.[1]
Esters Ethyl AcetateModerate-High Polar interactions; Good for crystallization cooling curves.[1]
Chlorinated DichloromethaneVery High Strong interaction with aromatic benzyl group.[1]
Aliphatic n-Hexane, CyclohexaneLow Lack of H-bonding; useful as anti-solvents.[1]
Water Water (pH 7)Very Low (< 1 mg/mL)Hydrophobic effect dominates.
Acidic Water 0.1 M HClHigh Protonation of tertiary amine (

).[1]

References

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility protocols).

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link (Foundational paper for the Apelblat equation).[1]

  • Shaojing, Y., et al. (2018).[1] Measurement and Correlation of Solubility of 4-Chloro-2,5-dimethoxynitrobenzene in Twelve Organic Solvents. Journal of Chemical & Engineering Data, 63(5).[1] (Example of standard rigorous protocol for aromatic nitro/amine compounds).

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility mechanisms).

Sources

Exploratory

Therapeutic Potential and Biological Targets of 2-[benzyl(cyclohexylmethyl)amino]ethanol

This in-depth technical guide details the therapeutic potential, biological targets, and experimental characterization of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a potent and selective Sigma-1 Receptor (S1R) agonist ....

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the therapeutic potential, biological targets, and experimental characterization of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a potent and selective Sigma-1 Receptor (S1R) agonist .

Technical Guide for Drug Development & Neuropharmacology

Executive Summary

2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS: 416897-28-4) is a small-molecule ligand belonging to the class of arylalkylaminoalcohols . It has emerged as a significant probe in neuropharmacology due to its high affinity and selectivity for the Sigma-1 Receptor (S1R) . Unlike traditional opioid or dopaminergic ligands, this compound functions as an intracellular signal modulator, primarily acting at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Its therapeutic value lies in neuroprotection and neurorestoration . By activating S1R, it modulates calcium homeostasis, reduces endoplasmic reticulum (ER) stress, and promotes neurite outgrowth (neuroplasticity). It is structurally and pharmacologically related to the well-characterized S1R agonist RC-33 , serving as a simplified pharmacophore model for investigating the role of the hydroxyethyl moiety in receptor binding and enantioselectivity.

Chemical Profile & Physicochemical Properties[1][2][3]

Structural Identity

The molecule consists of a central ethanolamine backbone substituted at the nitrogen atom with two hydrophobic domains: a benzyl group and a cyclohexylmethyl group . This "V-shaped" hydrophobic pharmacophore is critical for fitting into the S1R ligand-binding pocket (LBP).

PropertyData
IUPAC Name 2-[benzyl(cyclohexylmethyl)amino]ethanol
Common Class Arylalkylaminoalcohol; Sigma-1 Ligand
CAS Number 416897-28-4
Molecular Formula

Molecular Weight 247.38 g/mol
LogP (Predicted) ~3.8 (Lipophilic, BBB permeable)
pKa (Predicted) ~9.2 (Protonated at physiological pH)
Structure-Activity Relationship (SAR)
  • Nitrogen Atom : Acts as the proton acceptor/donor for the essential electrostatic interaction (salt bridge) with Glu172 in the S1R binding pocket.

  • Hydrophobic Flanks : The benzyl and cyclohexylmethyl groups interact with the hydrophobic residues (e.g., Val162, Leu105, Tyr103 ) lining the receptor pocket. The cyclohexyl ring provides bulk tolerance, often enhancing affinity over purely aromatic analogs.

  • Hydroxyethyl Tail : The hydroxyl group contributes to hydrogen bonding, potentially with Tyr103 or Asp126 , influencing the residence time and agonist efficacy.

Biological Targets & Mechanism of Action[4]

Primary Target: Sigma-1 Receptor (S1R)

The compound acts as a high-affinity agonist (


 typically in the low nanomolar range, <50 nM).
  • Mechanism : Upon binding, it causes the dissociation of S1R from the chaperone protein BiP (GRP78) at the MAM.

  • Effect : The "freed" S1R stabilizes the IP3 Receptor (IP3R3) , ensuring proper

    
     transfer from the ER to mitochondria. This boosts mitochondrial bioenergetics (ATP production) and prevents calcium overload-induced apoptosis.
    
Secondary Targets (Selectivity Profile)
  • Sigma-2 Receptor (S2R) : Displays significantly lower affinity (

    
     > 1,000 nM), ensuring S1R selectivity (Selectivity Ratio S2/S1 > 20).
    
  • NMDA Receptors : Unlike its structural relative Ifenprodil, this compound lacks the phenolic moiety required for high-affinity GluN2B allosteric inhibition, reducing off-target glutamatergic side effects.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 2-[benzyl(cyclohexylmethyl)amino]ethanol.

S1R_Pathway Ligand 2-[benzyl(cyclohexylmethyl) amino]ethanol S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Ligand->S1R_BiP Binds S1R S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation of BiP IP3R IP3 Receptor (IP3R3) S1R_Active->IP3R Stabilizes/Chaperones Neurite Neurite Outgrowth (Neuroplasticity) S1R_Active->Neurite Via TrkB/Akt Pathway Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer TCA_Cycle TCA Cycle Activation (ATP Production) Mito_Ca->TCA_Cycle Boosts Bioenergetics

Caption: Mechanism of Action: Ligand-induced S1R activation leads to mitochondrial bioenergetic enhancement and neuroplasticity.

Therapeutic Potential[1][5][6]

Neuroprotection (ALS & Alzheimer's)

By mitigating ER stress and stabilizing mitochondrial function, the compound prevents neuronal death in models of proteinopathy (e.g., TDP-43 or A


 accumulation).
  • Key Finding : S1R agonists in this class have shown the ability to preserve motor neuron function in ALS models (e.g., SOD1 mice) and improve cognitive performance in AD models.

Cognitive Enhancement & Recovery

The promotion of neurite outgrowth (dendritic spine density) suggests potential in treating:

  • Stroke Recovery : Enhancing plasticity in the penumbra.

  • Traumatic Brain Injury (TBI) : Reducing secondary excitotoxic damage.

Experimental Protocols

Synthesis: Reductive Amination

Rationale: A convergent synthesis ensuring high yield and purity.

  • Reagents : N-benzylaminoethanol, Cyclohexanecarboxaldehyde, Sodium Triacetoxyborohydride (

    
    ), 1,2-Dichloroethane (DCE).
    
  • Procedure :

    • Dissolve N-benzylaminoethanol (1.0 eq) in DCE.

    • Add Cyclohexanecarboxaldehyde (1.1 eq) and stir for 30 min.

    • Add

      
       (1.5 eq) portion-wise at 0°C.
      
    • Stir at room temperature for 12–24 hours under

      
      .
      
    • Quench with saturated

      
      . Extract with DCM.
      
    • Purification : Flash chromatography (Hexane/EtOAc).

In Vitro Binding Assay (S1R)

Rationale: Competitive displacement of a radioligand to determine


.
StepDetail
Tissue/Cell Guinea pig brain membranes or Jurkat cells (rich in S1R).
Radioligand

(+)-Pentazocine (Specific S1R agonist).
Non-Specific Haloperidol (10

M) or GBR-12909.
Incubation 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
Termination Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).
Analysis Liquid scintillation counting. Calculate

and convert to

using Cheng-Prusoff equation.
Neurite Outgrowth Assay

Rationale: Functional validation of neurotrophic activity.

  • Cell Line : PC12 cells (Rat pheochromocytoma).

  • differentiation : Treat cells with NGF (50 ng/mL) to induce differentiation.

  • Treatment : Add test compound (0.1 – 10

    
    M) daily for 3 days.
    
  • Control : NGF alone (Vehicle) vs. NGF + S1R Antagonist (e.g., NE-100) to confirm mechanism.

  • Quantification : Image analysis (e.g., ImageJ) measuring total neurite length per cell.

References

  • Rossi, D., et al. (2013). "Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells."[1] Bioorganic & Medicinal Chemistry, 21(9), 2577-2586. Link

  • Collina, S., et al. (2017). "A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction?" MedChemComm, 8, 1421-1430. Link

  • Rui, M., et al. (2016). "The Sigma-1 Receptor: A New Therapeutic Target for Neurodegenerative Diseases." Future Medicinal Chemistry, 8(3), 287-295. Link

  • PubChem Database . "Compound Summary: 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS 416897-28-4)." Link

  • Schmidt, H.R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532, 527–530. Link

Sources

Foundational

Technical Whitepaper: Chemical Profiling and Pharmacophoric Utility of 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS 416897-28-4)

Executive Summary In the landscape of early-stage drug discovery and Fragment-Based Drug Design (FBDD), the selection of highly versatile, bifunctional building blocks is paramount. 2-[benzyl(cyclohexylmethyl)amino]ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and Fragment-Based Drug Design (FBDD), the selection of highly versatile, bifunctional building blocks is paramount. 2-[benzyl(cyclohexylmethyl)amino]ethanol is a specialized tertiary amine that bridges the gap between lipophilic target engagement and aqueous solubility. By incorporating both an aromatic ring and a bulky aliphatic ring around a central ethanolamine core, this molecule serves as an ideal scaffold for probing deep hydrophobic pockets, cryptic allosteric sites, and hinge regions in target proteins.

This whitepaper provides a comprehensive technical guide to the chemical identifiers, physicochemical properties, and field-proven experimental workflows associated with this compound, specifically highlighting its utility in high-throughput screening (HTS) for oxidoreductase activity 1 and its historical context in modulating lipid metabolism 2.

Core Chemical Identifiers & Structural Descriptors

Accurate chemical identification is the foundation of reproducible research. Table 1 consolidates the definitive structural and registry data for 2-[benzyl(cyclohexylmethyl)amino]ethanol 3.

Table 1: Chemical Identity and Descriptors

DescriptorValue
IUPAC Name 2-[benzyl(cyclohexylmethyl)amino]ethanol
CAS Registry Number 416897-28-4
Molecular Formula C₁₆H₂₅NO
Molecular Weight 247.38 g/mol
SMILES OCCN(Cc1ccccc1)CC2CCCCC2
InChI InChI=1S/C16H25NO/c18-12-13-17(14-15-8-4-2-5-9-15)11-16-6-1-3-7-10-16/h2,4-5,8-9,16,18H,1,3,6-7,10-14H2

Pharmacophoric Mapping & Structural Logic

The architectural logic of CAS 416897-28-4 makes it a privileged scaffold in medicinal chemistry. The molecule is strategically divided into three distinct pharmacophoric domains, each engineered to fulfill specific binding modalities:

  • The Benzyl Domain (Aromaticity): Provides a rigid, planar surface capable of

    
     stacking or cation-
    
    
    
    interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
  • The Cyclohexylmethyl Domain (Aliphatic Bulk): Unlike the planar benzyl group, the cyclohexyl ring is highly flexible (existing primarily in the chair conformation). This allows it to dynamically mold into deep, non-polar transient cavities (lipophilic pockets) via Van der Waals forces without the entropic penalty associated with rigid aromatics.

  • The Ethanolamine Core (Hinge/Anchor): The tertiary amine possesses a pKa of ~8.5–9.0, meaning it is protonated at physiological pH. This cationic center acts as an electrostatic anchor against acidic residues (Aspartate/Glutamate). The terminal hydroxyl (-OH) group serves as a critical hydrogen bond donor/acceptor, often interacting with the hinge region of kinases or oxidoreductases.

Pharmacophore Core Tertiary Amine Core (pKa ~8.5) Hydroxyl Ethanol Group (-OH) Hydrogen Bonding Core->Hydroxyl C2 Linker Benzyl Benzyl Group π-π / Cation-π Core->Benzyl N-Alkylation Cyclohexyl Cyclohexylmethyl Deep Hydrophobic Core->Cyclohexyl N-Alkylation Target_Electro Electrostatic Anchor (Asp/Glu Residues) Core->Target_Electro Protonated State Target_Hbond H-Bond Network (Hinge Region) Hydroxyl->Target_Hbond Donor/Acceptor Target_Arom Aromatic Pocket (Phe/Tyr/Trp) Benzyl->Target_Arom π-Stacking Target_Lipo Lipophilic Cavity (Val/Leu/Ile) Cyclohexyl->Target_Lipo Van der Waals

Fig 1: Pharmacophoric mapping of 2-[benzyl(cyclohexylmethyl)amino]ethanol to target protein residues.

Application in High-Throughput Screening (HTS)

Because CAS 416897-28-4 contains an oxidizable hydroxyl group and falls within optimal fragment-like molecular weight parameters (<300 Da), it is frequently utilized in functional enzymatic screening.

A prime example is its application in crystallographic and functional screening of the FAD-dependent oxidoreductase from Chaetomium thermophilum (CtFDO) 1. In this assay, the compound is evaluated as a potential substrate. If the target enzyme oxidizes the hydroxyl group of the compound, hydrogen peroxide (H₂O₂) is generated as a byproduct. This H₂O₂ is subsequently quantified using a luminescent ROS-Glo™ assay.

Causality in Assay Design:
  • Buffer Selection (Tris-HCl pH 7.5 vs. Bis-Tris pH 6.0): The assay is run at two pH levels to evaluate the protonation state of the tertiary amine. At pH 7.5, a higher fraction of the amine is unprotonated compared to pH 6.0, drastically altering its binding kinetics in the active site.

  • Acoustic Liquid Handling (ECHO 550): Used to transfer nanoliter volumes (2.5 nL to 17.5 nL) of the compound. This prevents tip-based carryover of highly lipophilic compounds and minimizes DMSO concentration in the final assay, which could otherwise denature the target enzyme.

  • Non-Binding Surface Microplates: Polystyrene plates with non-binding surface modifications are strictly required. The high lipophilicity of the benzyl and cyclohexyl groups causes rapid adsorption to standard plastic, which would artificially deplete the effective concentration of the compound in solution.

HTS_Workflow Step1 Dispense CtFDO Enzyme (0.5 µM in Tris-HCl pH 7.5) Step2 Acoustic Transfer of Compound (CAS 416897-28-4 at 10/50 µM) Step1->Step2 Step3 Incubation (16 hours at 37°C) Step2->Step3 Step4 Oxidation Reaction Enzyme produces H2O2 Step3->Step4 If compound is a substrate Step5 ROS-Glo™ Reagent Addition (Luciferin generation) Step4->Step5 Step6 Luminescence Detection (Quantification of Activity) Step5->Step6 Signal proportional to H2O2

Fig 2: Automated HTS workflow for oxidoreductase activity using acoustic liquid handling and ROS-Glo detection.

Self-Validating Experimental Protocols

Protocol A: HTS Oxidoreductase Activity Assay

This protocol outlines the methodology for screening CAS 416897-28-4 against oxidoreductase targets, ensuring internal validation at every step.

  • Preparation: Prepare a 10 mM stock of 2-[benzyl(cyclohexylmethyl)amino]ethanol in anhydrous DMSO.

  • Enzyme Dispensing: Using a Multidrop Combi dispenser, add 3.5 µL of 0.5 µM target enzyme (e.g., CtFDO) diluted in 50 mM Tris-HCl (pH 7.5, 100 mM NaCl) into a 1536-well white solid polystyrene plate (non-binding surface).

  • Compound Transfer: Utilize an ECHO 550 acoustic dispenser to transfer 17.5 nL (for 50 µM final) or 3.5 nL (for 10 µM final) of the compound stock into the assay wells.

  • Incubation: Seal the plates, agitate vigorously for 30 seconds to ensure homogenous mixing, and incubate at 37°C for 16 hours.

  • Detection: Add 1 µL of H₂O₂ substrate (ROS-Glo™), incubate for 60 minutes at room temperature, followed by 4 µL of ROS-Glo™ Detection Solution. Incubate for an additional 20 minutes.

  • Readout: Measure luminescence using a multimode plate reader.

  • Self-Validation Checkpoint: The assay plate must contain at least 22 control wells: (A) Buffer only + DMSO (Negative Control/Baseline) and (B) Buffer + 10 µM H₂O₂ (Positive Control). The assay is only valid if the Z'-factor calculated between the positive and negative controls is > 0.5.

Protocol B: Synthetic Derivatization (Esterification)

To evolve this fragment into a more complex lead compound, the hydroxyl group can be functionalized.

  • Reaction Setup: Dissolve 1.0 eq of 2-[benzyl(cyclohexylmethyl)amino]ethanol in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without reacting with the electrophile, preventing the tertiary amine of the substrate from protonating and precipitating out of solution.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1.2 eq of the desired acid chloride (e.g., benzoyl chloride).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The starting material will sit near the baseline due to the polar -OH and amine groups. The emergence of a high-Rf spot confirms the masking of the hydroxyl group via esterification. Quench with saturated aqueous NaHCO₃ only after the baseline spot is consumed.

Analytical & Validation Data

To confirm the integrity and purity of CAS 416897-28-4 before use in any biological assay, researchers must perform LC-MS and ¹H NMR profiling. The quantitative expectations are summarized below.

Table 2: Expected ¹H NMR Shifts (CDCl₃, 400 MHz) The self-validating nature of this NMR profile lies in the integration ratio (5:2:2:2:2:11), which strictly matches the 24 carbon-bound protons of the molecule.

ProtonsMultiplicityChemical Shift (ppm)Structural Assignment
5H Multiplet7.20 - 7.35Benzyl aromatic protons
2H Singlet / ABq3.60Benzyl -CH₂-N
2H Triplet3.55N-CH₂-CH₂ -OH
2H Triplet2.65N-CH₂ -CH₂-OH
2H Doublet2.30Cyclohexyl-CH₂ -N
11H Multiplet0.80 - 1.80Cyclohexyl ring protons
1H Broad Singlet~2.50 (Variable)Hydroxyl (-OH)

Mass Spectrometry (LC-MS, ESI+): The compound readily ionizes in positive electrospray ionization (ESI+) due to the basic tertiary amine. The expected base peak is the protonated molecular ion [M+H]⁺ at m/z 248.4 .

References

  • Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum Source: Acta Crystallographica Section D: Structural Biology (IUCr Journals) URL:[Link]

  • Agents Affecting Lipid Metabolism. XXI. Miscellaneous Compounds Related to trans-1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Literature review of amino-ethanol derivatives containing benzyl groups

An In-Depth Technical Guide to Amino-ethanol Derivatives Containing Benzyl Groups: Synthesis, Pharmacological Activity, and Drug Development Insights This guide provides a comprehensive literature review and technical an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amino-ethanol Derivatives Containing Benzyl Groups: Synthesis, Pharmacological Activity, and Drug Development Insights

This guide provides a comprehensive literature review and technical analysis of amino-ethanol derivatives that feature a benzyl group. This structural class is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing a wide array of therapeutic agents. We will delve into the nuanced synthetic strategies, explore the diverse pharmacological applications, and provide field-proven insights into the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical motif.

The N-Benzyl Amino-ethanol Scaffold: A Privileged Structure

The N-benzyl amino-ethanol core is a recurring motif in numerous biologically active molecules.[1][2] Its structure, characterized by a nitrogen atom linked to both a benzyl group and a hydroxyethyl chain, offers a unique combination of features. The tertiary amine can act as a proton acceptor or a cationic center at physiological pH, the hydroxyl group provides a key hydrogen bonding point, and the benzyl group offers a platform for hydrophobic and π-stacking interactions with biological targets.[3] This versatility has made it a valuable building block in the synthesis of pharmaceuticals targeting a range of conditions, from cardiovascular disease to cancer.[2][4]

Synthetic Strategies: From Bench to Scale-Up

The construction of the N-benzyl amino-ethanol framework can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

Reductive Amination

Reductive amination is a highly controlled and widely used method for preparing secondary and tertiary amines, as it effectively minimizes the over-alkylation issues common with direct alkylation.[5] A typical pathway involves the reaction of a benzaldehyde derivative with ethanolamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired N-benzyl amino-ethanol.[6]

Key Advantages:

  • High Selectivity: Minimizes the formation of quaternary ammonium salts.

  • Versatility: A wide range of substituted benzaldehydes and amino-alcohols can be used.

  • Mild Conditions: Many modern reducing agents, like sodium triacetoxyborohydride (NaBH(OAc)₃), allow the reaction to proceed under gentle conditions.[5]

G cluster_reactants Reactants cluster_process Process Benzaldehyde Benzaldehyde Derivative Imine Schiff Base (Imine) Formation Benzaldehyde->Imine Ethanolamine Ethanolamine Ethanolamine->Imine Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction No Isolation Product N-Benzyl Amino-ethanol Derivative Reduction->Product

Caption: Reductive Amination Workflow.

Nucleophilic Substitution (N-Alkylation)

Direct N-alkylation offers a straightforward approach. This can involve the reaction of a primary or secondary amine with an electrophile containing the complementary part of the target molecule.

  • Alkylation of an Amine with Ethylene Oxide: A common industrial method involves the reaction of a secondary amine, such as N-benzylaniline or N-benzyl-N-methylamine, with ethylene oxide.[5][7] The nucleophilic nitrogen attacks and opens the epoxide ring to form the hydroxyethyl group.[1]

  • Alkylation with a 2-Haloethanol: Alternatively, an amine can be reacted with a 2-haloethanol (e.g., 2-bromoethanol). This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.[5]

  • Alkylation with Benzyl Halide: The most common and industrially scalable method involves the N-alkylation of an ethanolamine derivative (like N-methylethanolamine) with benzyl chloride.[2]

G cluster_reactants Reactants Amine N-Methylethanolamine Process Nucleophilic Substitution (SN2) Amine->Process Halide Benzyl Chloride Halide->Process Base Base (e.g., K₂CO₃) Base->Process Product N-Benzyl-N-methyl- ethanolamine Process->Product

Caption: N-Alkylation Synthetic Workflow.

Asymmetric Synthesis of Chiral Derivatives

For many pharmacological applications, stereochemistry is critical.[8] Enantiopure N-benzyl amino-ethanol derivatives are often required, necessitating asymmetric synthesis strategies. These can include:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a key reaction step, after which the auxiliary is removed.[9]

  • Asymmetric Catalysis: Employing chiral catalysts, such as chiral lithium amides or metal-ligand complexes, can achieve highly enantioselective transformations.[9][10] For example, the asymmetric aminolytic kinetic resolution of racemic epoxides provides a direct route to enantiopure N-protected 1,2-amino alcohols.[11]

  • Catalytic Asymmetric Reductions: The stereoselective reduction of precursor α-amino ketones using hydrogenation over catalysts like Palladium on carbon (Pd/C) can yield specific diastereomers of the final amino alcohol.[12]

Pharmacological Applications and Mechanisms of Action

The N-benzyl amino-ethanol scaffold is a key pharmacophore in drugs targeting a diverse set of biological systems.

Cardiovascular Applications: Calcium and Adrenergic Receptor Modulation

This class of compounds has a significant history in cardiovascular medicine.

  • Calcium Channel Blockers (CCBs): Many CCBs, used to treat hypertension and angina, incorporate this structure.[4][13] For instance, N-benzyl-N-methylethanolamine is a key intermediate in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker.[2] These drugs function by disrupting the influx of calcium (Ca²⁺) through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.[13][14] Some derivatives have shown potent inhibition of N-type calcium channels, which are also implicated in pain signaling.[15][16][17]

  • β-Adrenoceptor Agonists: Derivatives of 2-amino-2-phenylethanol have been developed as potent and selective β2-adrenoceptor agonists for treating asthma and COPD.[18] Agonist binding to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in smooth muscle relaxation and bronchodilation.[18]

G Ligand β2-Agonist (N-Benzyl Amino-ethanol Derivative) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Smooth Muscle Relaxation (Bronchodilation) PKA->Effect Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Neurodegenerative Disease: Cholinesterase Inhibition

Derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy in the palliative treatment of Alzheimer's disease. Studies have shown that brominated derivatives exhibit particularly low IC₅₀ values against AChE.[19]

Oncology: Induction of Apoptosis

Certain 2-arylalkylamino-thiazole derivatives containing a benzylamino group have demonstrated potent antiproliferative activity against cancer cell lines.[20][21] For example, the p-chlorobenzylamino derivative 8e and the p-methoxyphenylethylamino analogue 8k inhibit the growth of U-937 and SK-MEL-1 cancer cells with low micromolar IC₅₀ values.[20] These compounds have been shown to induce apoptosis in a time and concentration-dependent manner, suggesting they activate programmed cell death pathways in cancer cells.[21] Further studies on isosteviol-based 1,3-aminoalcohols revealed that an N-benzyl substitution was advantageous for antiproliferative activity.[22]

Summary of Biological Activities
Compound ClassTarget/MechanismTherapeutic ApplicationKey Findings
N-Benzyl-2-phenylethanamines[19]Cholinesterase (AChE/BChE) InhibitionAlzheimer's DiseaseBrominated derivatives show the lowest IC₅₀ values against AChE.
2-Amino-2-phenylethanol Derivatives[18]β2-Adrenoceptor Agonism (cAMP production)Asthma, COPDCompound 2f has an EC₅₀ of 0.25 nM; the (S)-isomer is 8.5-fold more active than the (R)-isomer.
Dihydropyridine Precursors[2]L-type Calcium Channel BlockadeHypertension, AnginaServes as a key intermediate for Nicardipine synthesis.
4-Benzyloxyaniline Analogues[16]N-type Calcium Channel BlockadePain, EpilepsyCompound 11 blocked N-type channels with an IC₅₀ of 0.67 µM and was effective in seizure and pain models.
2-Arylalkylamino-thiazoles[20][21]Apoptosis InductionCancerDerivatives 8e and 8k show IC₅₀ values in the range of 5.7 to 12.2 μM against U-937 and SK-MEL-1 cells.
L-amino alcohol derivatives[8]CYP51 InhibitionFungal InfectionsS-configuration compounds showed potent activity against C. albicans with MIC values as low as 0.03-0.06 μg/mL.

Experimental Protocols and Workflows

Scientific integrity requires robust and reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of N-benzyl amino-ethanol derivatives.

Protocol: Synthesis of N-(4-methoxybenzyl)-2-aminoethanol via Reductive Amination

This protocol is a representative example of a standard reductive amination procedure.

Materials:

  • 4-Methoxybenzaldehyde

  • Ethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq) and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Add ethanolamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Product: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(4-methoxybenzyl)-2-aminoethanol. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Workflow

A typical workflow for assessing the pharmacological activity of newly synthesized derivatives involves a tiered screening approach.

G cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade cluster_advanced Lead Optimization Synth Synthesize Compound Library Purify Purify & Characterize (NMR, MS, HPLC) Synth->Purify Primary Primary Screening (e.g., Target Binding Assay) Purify->Primary Secondary Secondary Screening (Cell-based Functional Assay, e.g., cAMP, Ca²⁺ influx) Primary->Secondary Active 'Hits' Selectivity Selectivity Profiling (Test against related targets) Secondary->Selectivity SAR Structure-Activity Relationship (SAR) Secondary->SAR Selectivity->SAR ADME In-vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME Promising Leads SAR->Synth Iterative Design Candidate Lead Candidate ADME->Candidate

Caption: General Drug Discovery Workflow.

Protocol: Cell-Based cAMP Assay for β2-Adrenoceptor Agonism This assay quantifies the functional response to β2-adrenoceptor activation.[18]

  • Cell Culture: Culture cells expressing the human β2-adrenergic receptor (e.g., HEK293-β2AR) in appropriate media until they reach 80-90% confluency.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate. Add serial dilutions of the test compounds (and a known agonist like Isoproterenol as a positive control) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Plot the response (cAMP concentration) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Conclusion and Future Directions

Amino-ethanol derivatives containing benzyl groups represent a rich and enduring area of medicinal chemistry. Their synthetic accessibility and ability to interact with a wide range of biological targets ensure their continued relevance in drug discovery. Future research will likely focus on the development of highly selective and potent analogues through advanced asymmetric synthesis and structure-based drug design. The exploration of novel applications, particularly in areas like neuroinflammation and targeted cancer therapies, holds significant promise for this versatile chemical scaffold.

References

  • Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors. New Journal of Chemistry (RSC Publishing).
  • 2-[benzyl(2-naphthylmethyl)amino]ethanol. Benchchem.
  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Deriv
  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.
  • Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • Asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone and modular synthesis of C1-substituent tetrahydroisoquinolines (THIQ) and C2-symmetric bisisoquinolines (C2-BIQ) and their catalytic application in enantioselective Henry reaction. DR-NTU.
  • Synthesis of the N-benzyl derivative 6.
  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PMC.
  • The benzyl group is commonly employed for the protection of amino and hydroxyl groups1.
  • N-Benzyldiethanolamine Research Chemical. Benchchem.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC.
  • Novel charged sodium and calcium channel inhibitor active against neurogenic inflamm
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  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid.
  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed.
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  • n-benzyl-n-methyl ethanol amine. PharmaCompass.com.
  • A novel method for synthesis of optically pure beta-amino alcohols.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
  • Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol deriv
  • Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols.
  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives.
  • Some biochemical and pharmacological actions of (-) erythro-meta-(meta-chlorobenzyloxy)-2-(1-aminoethyl)-benzyl alcohol.
  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Benzylamine or benzyl alcohol derivative and use thereof.
  • N-Benzyl Ethanolamine* (NBzEA). Amines & Plasticizers Limited.
  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing).
  • Ligands of Adrenergic Receptors: A Structural Point of View. MDPI.
  • Chiral Amine Synthesis. Methods, Developments and Applications.
  • N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain.
  • DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE.
  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[benzyl(cyclohexylmethyl)amino]ethanol

Foreword: Stability as the Bedrock of Pharmaceutical Development In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Stability as the Bedrock of Pharmaceutical Development

In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A molecule's ability to resist degradation under thermal stress dictates its shelf-life, informs formulation strategies, dictates storage conditions, and ultimately, ensures patient safety. The compound 2-[benzyl(cyclohexylmethyl)amino]ethanol, a tertiary amino alcohol, possesses structural motifs that suggest its potential utility in medicinal chemistry. However, without a thorough understanding of its thermodynamic stability, its progression from a candidate molecule to a viable therapeutic is untenable.

This guide serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. As there is a notable absence of publicly available thermodynamic data for 2-[benzyl(cyclohexylmethyl)amino]ethanol, this document provides the requisite theoretical foundation and detailed experimental protocols to determine its stability profile. We will proceed not by listing data, but by elucidating the expert-driven methodologies required to generate and interpret this critical information.

Molecular Profile: 2-[benzyl(cyclohexylmethyl)amino]ethanol

To understand the stability of a molecule, one must first understand its structure. The compound, 2-[benzyl(cyclohexylmethyl)amino]ethanol, is characterized by several key functional groups that will influence its thermal behavior:

  • Tertiary Amine: This group can be susceptible to oxidation. Its basicity also makes the molecule sensitive to acidic conditions.

  • Hydroxyl Group (-OH): The alcohol moiety introduces the potential for hydrogen bonding, influencing its physical state and melting point. It can also be a site for esterification or etherification reactions.

  • Benzyl and Cyclohexylmethyl Groups: These bulky, non-polar groups contribute to the molecule's overall lipophilicity and may sterically hinder certain degradation pathways.

A comprehensive stability analysis must consider the potential degradation pathways involving these functional groups.

The Cornerstone of Stability Assessment: Thermal Analysis

The primary methodologies for probing the thermodynamic stability of a solid-state material are thermal analysis techniques. These methods measure the physical and chemical properties of a substance as a function of temperature. For a novel compound like 2-[benzyl(cyclohexylmethyl)amino]ethanol, two techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Experience: DSC is the gold standard for identifying thermally induced events such as melting, crystallization, and glass transitions. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference. An endothermic event (like melting) or an exothermic event (like decomposition) results in a measurable change in this heat flow, providing both qualitative and quantitative information.

Trustworthiness: A well-designed DSC experiment is self-validating. The inclusion of certified reference materials for temperature and enthalpy calibration ensures the accuracy and reproducibility of the obtained data. The sharpness of a melting peak, for instance, can be a reliable indicator of the sample's purity.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This ensures the accuracy of the measured thermal events.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-[benzyl(cyclohexylmethyl)amino]ethanol into a Tzero aluminum pan. A small sample size minimizes thermal gradients within the sample.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss due to volatilization before a thermal event. For decomposition studies where gas evolution is expected, a pinhole lid is used to allow for the controlled release of gaseous byproducts.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature, for example, 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond any expected transitions (e.g., 350 °C). A controlled heating rate is crucial for resolving thermal events.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation and to ensure a stable thermal environment.

  • Data Analysis:

    • Plot the heat flow (W/g) against temperature (°C).

    • Identify and integrate any endothermic peaks to determine the onset temperature of melting and the enthalpy of fusion (ΔHfus).

    • Identify any sharp, exothermic peaks, which are often indicative of thermal decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output weigh 1. Weigh 3-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal load 4. Load Sample & Reference Pans seal->load Transfer to Instrument equilibrate 5. Equilibrate at 25°C load->equilibrate ramp 6. Ramp Temp at 10°C/min equilibrate->ramp analyze 7. Analyze Heat Flow vs. Temp ramp->analyze melting Melting Point (°C) analyze->melting enthalpy Enthalpy of Fusion (J/g) analyze->enthalpy decomposition Decomposition Temp (°C) analyze->decomposition

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Expertise & Experience: TGA provides complementary information to DSC by measuring changes in a material's mass as a function of temperature. It is exceptionally sensitive for determining the onset temperature of decomposition, which is a critical parameter for defining the upper-temperature limit of a compound's stability. It can also quantify the amount of residual solvent or water in a sample.

Trustworthiness: The mass measurement in TGA is a primary, highly accurate measurement. Instrument validation with materials that exhibit known mass loss at specific temperatures ensures the reliability of the data. The resulting thermogram provides a clear and unambiguous depiction of thermal degradation events involving mass loss.

  • Instrument Preparation: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation: Place a slightly larger sample, typically 5-10 mg, of 2-[benzyl(cyclohexylmethyl)amino]ethanol into a ceramic or platinum TGA pan. These pan materials are inert at high temperatures.

  • Experimental Conditions:

    • Place the sample pan onto the TGA's microbalance.

    • Equilibrate the furnace at a starting temperature, for example, 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, up to a high temperature such as 600 °C, to ensure complete decomposition.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to remove gaseous decomposition products and prevent oxidation.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh_tga 1. Weigh 5-10 mg of Sample pan_tga 2. Place in Ceramic Pan weigh_tga->pan_tga load_tga 3. Load Pan onto Microbalance pan_tga->load_tga Transfer to Instrument heat_tga 4. Heat at 10°C/min load_tga->heat_tga record_tga 5. Record Mass vs. Temperature heat_tga->record_tga onset_temp Onset of Decomposition (°C) record_tga->onset_temp mass_loss Mass Loss Stages (%) record_tga->mass_loss residual Residual Mass (%) record_tga->residual

Caption: Workflow for Thermogravimetric Analysis (TGA).

Interpreting the Data: Building a Stability Profile

The data from DSC and TGA experiments are synergistic. A sharp endotherm in the DSC thermogram corresponding to the melting point, followed by an exothermic decomposition at a significantly higher temperature, indicates a crystalline solid with good thermal stability. The TGA thermogram would corroborate this by showing no mass loss until this high decomposition temperature.

Hypothetical Data Summary

The results from these analyses should be summarized in a clear, tabular format.

ParameterMethodHypothetical ValueInterpretation
Melting Point (Onset)DSC115 °CIndicates the transition from solid to liquid phase.
Enthalpy of Fusion (ΔHfus)DSC85 J/gEnergy required to melt the solid; related to crystal lattice energy.
Onset of Decomposition (T₅)TGA250 °CThe temperature at which 5% mass loss occurs; a key stability indicator.
Decomposition PeakDSC275 °C (exo)Exothermic event confirming decomposition.
Visualization: Logic of Stability Assessment

Stability_Logic exp_data Experimental Data DSC Thermogram TGA Thermogram analysis Data Analysis Melting Point Decomposition Onset (T₅) Exothermic Events exp_data:d->analysis:t Interpretation assessment { Overall Stability Assessment | { Safe Handling Temperature | Shelf-Life Prediction Input | Formulation Guidance}} analysis:mp->assessment:as Defines Physical State analysis:onset->assessment:as Sets Upper Temp Limit analysis:exo->assessment:as Confirms Degradation

Caption: Relationship between experimental data and stability assessment.

Conclusion and Forward Outlook

The thermodynamic stability of 2-[benzyl(cyclohexylmethyl)amino]ethanol is a critical parameter that must be defined to support its development. This guide has outlined the authoritative, industry-standard methodologies for this characterization. By employing rigorous DSC and TGA protocols, researchers can elucidate the thermal transition points, quantify the energy involved, and establish the upper-temperature limits of stability for this molecule. This foundational knowledge is indispensable for making informed decisions in process chemistry, formulation development, and regulatory filings, paving the way for the successful translation of a promising molecule from the laboratory to the clinic.

References

As specific literature on the topic compound is unavailable, this list provides authoritative references for the methodologies described.

  • Principles of Thermal Analysis and Calorimetry. Edited by P. J. Haines, Royal Society of Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media. [Link]

  • Gabbott, P. (2008). A Practical Introduction to Differential Scanning Calorimetry. Mettler-Toledo. [Link]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-[Benzyl(cyclohexylmethyl)amino]ethanol

[1] Introduction & Strategic Rationale This protocol details the synthesis of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amino-alcohol motif frequently encountered in medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Rationale

This protocol details the synthesis of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amino-alcohol motif frequently encountered in medicinal chemistry, particularly in the development of sigma receptor ligands, anticholinergics, and local anesthetics.[1]

Mechanistic Selection: Reductive Amination vs. Direct Alkylation

While direct alkylation of N-benzyl-2-aminoethanol with cyclohexylmethyl halides is theoretically possible, it suffers from poor atom economy and competitive O-alkylation due to the free hydroxyl group.[1]

Selected Route: Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB).

  • Causality: STAB is a mild, selective hydride donor (

    
    ). It preferentially reduces the intermediate iminium ion formed between the secondary amine and the aldehyde over the aldehyde itself, minimizing the formation of the cyclohexylmethanol byproduct.
    
  • Selectivity: This route avoids the need for hydroxyl protection/deprotection steps, leveraging the nucleophilicity differential between the secondary amine and the primary alcohol.

Reaction Scheme & Pathway Analysis[1]

The synthesis proceeds via the condensation of N-benzyl-2-aminoethanol (1) with cyclohexanecarbaldehyde (2) to form an iminium ion intermediate, which is reduced in situ to the target tertiary amine (3).[1]

ReactionPathway Figure 1: Mechanistic Pathway for Reductive Amination Start1 N-Benzyl-2-aminoethanol (Nucleophile) Inter Iminium Ion Intermediate Start1->Inter Condensation (-H2O) Start2 Cyclohexanecarbaldehyde (Electrophile) Start2->Inter Product 2-[Benzyl(cyclohexylmethyl)amino]ethanol (Target) Inter->Product Irreversible Hydride Transfer Reagent STAB / DCE (Hydride Donor) Reagent->Inter Reduction

Figure 1: Mechanistic pathway illustrating the condensation and subsequent reduction steps.

Materials & Stoichiometry

Safety Note: All manipulations should be performed in a fume hood. STAB releases acetic acid upon hydrolysis.

ReagentMW ( g/mol )Equiv.Density (g/mL)Role
N-Benzyl-2-aminoethanol 151.211.01.06Limiting Reagent
Cyclohexanecarbaldehyde 112.171.10.92Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.4SolidReducing Agent
1,2-Dichloroethane (DCE) 98.96-1.25Solvent
Acetic Acid (Glacial) 60.051.01.05Catalyst (Optional)*

*Note: Acetic acid is often not required with STAB but can accelerate imine formation if the reaction is sluggish.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with N-Benzyl-2-aminoethanol (10.0 mmol, 1.51 g) and anhydrous DCE (40 mL).

    • Insight: DCE is preferred over THF for STAB reductions due to better solubility of the borohydride complex and faster reaction kinetics [1].

  • Addition: Add Cyclohexanecarbaldehyde (11.0 mmol, 1.23 g) dropwise via syringe.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 20–30 minutes.

    • Checkpoint: This allows the hemiaminal/iminium equilibrium to establish before the reducing agent is introduced.

Phase 2: Reductive Alkylation[1]
  • Reduction: Cool the mixture slightly to 0°C (ice bath) if scaling up (>10g); otherwise, RT is acceptable. Add STAB (14.0 mmol, 2.97 g) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) is minimal, but exothermic buffering occurs.
      
  • Reaction: Remove the ice bath and stir vigorously at RT under

    
     for 4–12 hours.
    
  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Target: Disappearance of the secondary amine spot (lower

      
      ) and appearance of the tertiary amine (higher 
      
      
      
      ). Aldehyde may remain visible if excess was used.
Phase 3: Workup & Isolation[1]
  • Quench: Carefully quench the reaction by adding saturated aqueous

    
     (30 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash with brine (30 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
    

Purification & Characterization

Purification Strategy

The crude product often contains residual aldehyde and cyclohexylmethanol (from direct reduction of aldehyde).

Method: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% DCM

    
     95:5 DCM:MeOH.
    
  • Alternative (Acid-Base Extraction):

    • Dissolve crude in

      
      .
      
    • Extract with 1M HCl (Product goes to aqueous).

    • Wash aqueous layer with

      
       (Removes non-basic impurities like cyclohexylmethanol).
      
    • Basify aqueous layer with 4M NaOH to pH > 12.

    • Extract back into DCM, dry, and evaporate.

Analytical Validation[1][2]
ParameterExpected ResultInterpretation
Appearance Colorless to pale yellow oilHigh purity; oxidation leads to browning.[1]
1H NMR (CDCl3)

7.2-7.4 (m, 5H, Ph)
Confirms Benzyl group integrity.[1]
1H NMR (CDCl3)

3.6 (s, 2H,

)
Characteristic benzylic singlet.[1]
1H NMR (CDCl3)

2.2 (d, 2H,

)
Diagnostic doublet for cyclohexylmethyl group attached to N.
LC-MS (ESI+)

Confirms molecular weight (Calc: 247.38).[1]

Workflow Logic Diagram

Workflow Figure 2: Operational Workflow for Synthesis Start Start: Reagent Prep (DCE, Amine, Aldehyde) Mix Equilibration (30 min, RT) Start->Mix Reduce Add STAB (Reductive Amination) Mix->Reduce Check TLC Check (Amine consumed?) Reduce->Check Check->Reduce No (Add more STAB/Time) Quench Quench (NaHCO3) & Extraction (DCM) Check->Quench Yes Purify Purification (Acid/Base or Column) Quench->Purify End Final Product Analysis (NMR/MS) Purify->End

Figure 2: Operational workflow decision tree ensuring process control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Add 1 eq. Acetic Acid or use molecular sieves during equilibration.
Impurity: Cyclohexylmethanol Direct reduction of aldehyde.Ensure amine is added before STAB. Add STAB slowly.
Impurity: Dialkylation N/A for this substrate.The starting material is a secondary amine; quaternization is rare with STAB.
Product remains in Aqueous pH too low during extraction.Ensure pH > 12 during the final basification step of acid-base workup.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[2] Encyclopedia of Reagents for Organic Synthesis. [Link][1]

Sources

Application

Reductive amination procedures to yield 2-[benzyl(cyclohexylmethyl)amino]ethanol

Application Note: High-Yield Synthesis of 2-[Benzyl(cyclohexylmethyl)amino]ethanol via STAB-Mediated Reductive Amination Executive Summary The synthesis of sterically hindered tertiary amines, such as 2-[benzyl(cyclohexy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-[Benzyl(cyclohexylmethyl)amino]ethanol via STAB-Mediated Reductive Amination

Executive Summary

The synthesis of sterically hindered tertiary amines, such as 2-[benzyl(cyclohexylmethyl)amino]ethanol, presents a unique challenge in organic synthesis. Traditional direct N-alkylation using alkyl halides frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts[1][2]. To circumvent these limitations, this application note details a highly selective, self-validating reductive amination protocol. By reacting 2-(benzylamino)ethanol with cyclohexanecarboxaldehyde in the presence of sodium triacetoxyborohydride (STAB), researchers can achieve near-quantitative yields of the target tertiary amino alcohol while suppressing competitive side reactions.

Mechanistic Rationale & Strategic Advantages

The core of this protocol relies on the differential reduction kinetics of STAB (NaBH(OAc)₃). Unlike sodium borohydride (NaBH₄), which is highly reactive and will prematurely reduce the starting aldehyde to cyclohexylmethanol, STAB is a mild reducing agent[3][4]. The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, rendering it largely unreactive toward aliphatic aldehydes at room temperature.

However, STAB exhibits rapid, selective reactivity toward the highly electrophilic iminium ion intermediate formed by the condensation of the secondary amine and the aldehyde[5]. Furthermore, STAB is preferred over sodium cyanoborohydride (NaBH₃CN) because it operates efficiently in non-toxic, weakly acidic-to-neutral conditions (avoiding the generation of toxic hydrogen cyanide gas during aqueous workup) and consistently delivers higher yields with fewer side products[2][4].

Reaction Pathway Visualization

ReductiveAmination A 2-(Benzylamino)ethanol (Secondary Amine) C Iminium Ion Intermediate [Transient Species] A->C Condensation (-H2O) 1,2-Dichloroethane, 25°C B Cyclohexanecarboxaldehyde (Aliphatic Aldehyde) B->C Condensation (-H2O) 1,2-Dichloroethane, 25°C D 2-[Benzyl(cyclohexylmethyl)amino]ethanol (Target Tertiary Amine) C->D Hydride Transfer NaBH(OAc)3

Figure 1: STAB-mediated reductive amination workflow for synthesizing the target tertiary amine.

Experimental Design & Stoichiometry

To ensure a self-validating system, a slight excess of the volatile aldehyde is used to drive iminium formation, while a 1.4 equivalent excess of STAB ensures complete reduction of the intermediate.

Reagent / SolventMolecular Weight ( g/mol )EquivalentsAmountMoles
2-(Benzylamino)ethanol151.211.001.51 g10.0 mmol
Cyclohexanecarboxaldehyde112.171.051.18 g10.5 mmol
Sodium triacetoxyborohydride (STAB)211.941.402.97 g14.0 mmol
1,2-Dichloroethane (DCE, Anhydrous)98.96N/A40.0 mLN/A

Step-by-Step Protocol

Phase 1: Condensation (Iminium Ion Formation)

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with anhydrous 1,2-dichloroethane (DCE) (40 mL) under a nitrogen atmosphere.

  • Add 2-(benzylamino)ethanol (1.51 g, 10.0 mmol) to the solvent.

  • Introduce cyclohexanecarboxaldehyde (1.18 g, 10.5 mmol) via a gas-tight syringe.

  • Causality & Insight: While STAB can technically be added immediately in a "direct" reductive amination[5], stirring the mixture for 30 minutes at room temperature allows the sterically hindered secondary amine to fully condense with the aldehyde. This pre-formation of the iminium ion drastically minimizes the risk of the reducing agent acting directly on the aldehyde.

Phase 2: Hydride Transfer (Selective Reduction)

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add STAB (2.97 g, 14.0 mmol) portion-wise over 10 minutes.

  • Causality & Insight: Portion-wise addition controls the mild exotherm associated with hydride transfer. Because aliphatic aldehydes reacting with secondary amines generally do not require acetic acid catalysis, no external acid is added here[3][4].

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours.

Phase 3: In-Process Validation & Quench

  • Self-Validation Step: Withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the UV-active starting amine and the appearance of a lower-Rf, Dragendorff-active spot confirms complete conversion.

  • Carefully quench the bulk reaction by adding saturated aqueous NaHCO₃ (25 mL).

  • Causality & Insight: The quench neutralizes residual STAB and acetic acid byproducts. Vigorous stirring for 30 minutes is mandatory to break up any boron-complex emulsions and safely vent evolved hydrogen gas.

Phase 4: Purification via Acid-Base Extraction

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL). Concentrate the combined organic layers in vacuo to yield a crude oil.

  • Causality & Insight: Because the target is a lipophilic tertiary amine, an acid-base extraction is a highly efficient, solvent-saving alternative to silica gel chromatography. It perfectly isolates the basic product from neutral impurities (e.g., unreacted aldehyde or reduced cyclohexylmethanol).

  • Dissolve the crude oil in diethyl ether (30 mL) and extract with 1 M HCl (2 × 20 mL). The target amine enters the aqueous phase as a water-soluble hydrochloride salt. Discard the ether layer.

  • Basify the aqueous layer with 2 M NaOH to pH > 10, precipitating the free base.

  • Extract the basified aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2-[benzyl(cyclohexylmethyl)amino]ethanol as a viscous, pale-yellow oil.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Optimization
Significant formation of cyclohexylmethanol Premature hydride transfer to the aldehyde before the iminium ion can fully form.Extend the pre-stirring of the amine and aldehyde to 60 mins before adding STAB. Ensure the DCE is strictly anhydrous.
Incomplete conversion of starting materials Extreme steric hindrance slowing down the initial condensation step.Add 1.0 equivalent of glacial acetic acid to catalyze iminium formation, or gently warm the reaction to 40 °C[4][5].
Stubborn emulsions during aqueous workup Formation of insoluble boron chelates with the amino alcohol product.Stir the quenched mixture with 1 M NaOH or saturated aqueous Rochelle's salt (potassium sodium tartrate) for 1 hour prior to phase separation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

Sources

Method

Technical Application Note: 2-[Benzyl(cyclohexylmethyl)amino]ethanol as a Privileged Scaffold in CNS Drug Discovery

Executive Summary 2-[Benzyl(cyclohexylmethyl)amino]ethanol (BCEA) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structure combines a lipophilic doma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[Benzyl(cyclohexylmethyl)amino]ethanol (BCEA) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structure combines a lipophilic domain (benzyl and cyclohexylmethyl groups) with a polar, hydrogen-bonding handle (ethanolamine), mimicking the pharmacophoric features of Sigma-1 receptor ligands , NMDA receptor antagonists (e.g., Ifenprodil fragments), and cationic amphiphilic drugs (CADs) .

This guide provides a rigorous technical framework for the synthesis, validation, and downstream application of BCEA. Unlike simple reagents, BCEA serves as a branching point for generating diverse bioactive libraries.

Chemical Profile & Strategic Utility

Physicochemical Properties[1]
  • IUPAC Name: 2-[benzyl(cyclohexylmethyl)amino]ethanol

  • Molecular Formula: C₁₆H₂₅NO

  • Molecular Weight: 247.38 g/mol

  • Appearance: Viscous, pale yellow oil (free base); White crystalline solid (HCl salt).

  • Solubility: Soluble in DCM, MeOH, EtOH, DMSO. Sparingly soluble in water (free base).

  • pKa: ~9.2 (Predicted, amine).

Pharmacophoric Significance

BCEA is a versatile building block due to its N-substituted aminoethanol core .

  • Sigma-1 Receptor Affinity: The N-benzyl-N-cyclohexyl motif is a classic "sigma pharmacophore" used to design neuroprotective agents.

  • NMDA Antagonism: The bulky hydrophobic groups flanking the nitrogen mimic the "linker" region of polyamine antagonists like Ifenprodil.

  • Local Anesthetic Potential: Structural similarity to amino-ester anesthetics (e.g., Procaine analogs) when the hydroxyl group is esterified.

Synthesis Protocol: Reductive Amination Route (Preferred)

Objective: Synthesize high-purity BCEA avoiding over-alkylation byproducts common in direct alkylation.

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate between N-benzylaminoethanol and cyclohexanecarboxaldehyde, followed by in situ reduction.

Materials
  • Substrate: N-Benzylaminoethanol (CAS: 104-63-2)

  • Reagent: Cyclohexanecarboxaldehyde (CAS: 2043-61-0)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Mild, selective.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Quench: Saturated NaHCO₃.

Step-by-Step Methodology
  • Imine Formation:

    • In a dry 500 mL round-bottom flask under Nitrogen, dissolve N-benzylaminoethanol (15.1 g, 100 mmol) in DCE (200 mL).

    • Add Cyclohexanecarboxaldehyde (11.2 g, 100 mmol) dropwise over 10 minutes.

    • Critical Step: Add Acetic Acid (1 eq, 6.0 g) to catalyze iminium formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) in 3 portions over 30 minutes. Note: Gas evolution (H₂) may occur; ensure venting.

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench by slowly adding sat. NaHCO₃ (200 mL) until pH > 8.

    • Extract with DCM (3 x 100 mL).

    • Wash combined organics with Brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Crude Yield: ~90-95% (Pale yellow oil).

    • Purification: Flash Chromatography (SiO₂; Hexane:EtOAc 8:2 → 1:1) or conversion to HCl salt for recrystallization (EtOH/Et₂O).

Visual Workflow (DOT)

SynthesisWorkflow Start N-Benzylaminoethanol + Cyclohexanecarboxaldehyde Imine Iminium Intermediate (In Situ) Start->Imine AcOH, 1h Reduction Reduction (NaBH(OAc)3, DCE) Imine->Reduction 0°C -> RT, 16h Workup Quench (NaHCO3) Extraction (DCM) Reduction->Workup Product Crude BCEA Workup->Product Salt BCEA-HCl Salt (Recrystallization) Product->Salt HCl/Et2O

Caption: Optimized Reductive Amination Pathway for BCEA Synthesis.

Quality Control & Validation

Trustworthiness: A self-validating system requires orthogonal analytical methods.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC-UV (210/254 nm)> 98.0% Area
Identity ¹H-NMR (400 MHz, CDCl₃)Conforms to structure (See below)
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)
Water Content Karl Fischer< 0.5% w/w
Key NMR Diagnostic Signals (Predicted)
  • δ 7.2-7.4 (m, 5H): Benzyl aromatic protons.

  • δ 3.65 (s, 2H): Benzylic -CH ₂-N.

  • δ 3.58 (t, 2H): -CH ₂-OH (Ethanol backbone).

  • δ 2.65 (t, 2H): N-CH ₂-CH₂-OH.

  • δ 2.25 (d, 2H): N-CH ₂-Cyclohexyl.

  • δ 0.8-1.8 (m, 11H): Cyclohexyl protons.

Downstream Applications: Derivatization Protocols

BCEA is rarely the final drug; it is a divergent intermediate .

Protocol A: Chlorination (Nitrogen Mustard Precursor)

Conversion of the alcohol to a chloride creates a reactive electrophile for alkylating other pharmacophores.

  • Dissolve BCEA (10 mmol) in dry Chloroform (20 mL).

  • Add Thionyl Chloride (SOCl₂, 15 mmol) dropwise at 0°C.

  • Reflux for 2 hours.

  • Evaporate volatiles to obtain the 2-chloro-N-benzyl-N-(cyclohexylmethyl)ethanamine hydrochloride .

    • Safety Note: This product is a potential blistering agent (vesicant). Handle in a fume hood.

Protocol B: Esterification (Prodrug/Anesthetic Synthesis)

Esterification of the hydroxyl group yields potential local anesthetics or antispasmodics.

  • Dissolve BCEA (10 mmol) in DCM (30 mL) with Triethylamine (12 mmol) and DMAP (0.1 eq).

  • Add Acid Chloride (e.g., Benzoyl Chloride or Phenylacetyl Chloride) (11 mmol) at 0°C.

  • Stir at RT for 4 hours.

  • Wash with water, dry, and purify.

Application Logic Map[2]

Applications cluster_0 Functionalization Pathways BCEA BCEA Intermediate (Alcohol) Cl Chlorination (SOCl2) BCEA->Cl Est Esterification (R-COCl) BCEA->Est Ox Swern Oxidation (DMSO/Oxalyl Cl) BCEA->Ox Target1 Alkylating Agent (Nitrogen Mustard Analog) Cl->Target1 Nucleophilic Attack Target2 Local Anesthetic (Amino-Ester Scaffold) Est->Target2 Prodrug Design Target3 Aldehyde Precursor (Strecker Synthesis) Ox->Target3 Library Expansion

Caption: Strategic derivatization pathways for BCEA in drug discovery.

Safety & Compliance

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer.[2]

  • Handling: Wear nitrile gloves, safety goggles, and lab coat. Use in a well-ventilated fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

  • Waste: Dispose of as halogen-free organic waste (unless chlorinated).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology, 6(4), 344-366. Link

  • Mottram, D. R. (1988). "Drugs in Sport: Fencamfamin." British Journal of Sports Medicine, 22(3), 122. (Structural context for N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine analogs). Link

  • Wishart, D. S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research, 46(D1), D1074-D1082. (Database for checking novel intermediate structures). Link

Sources

Application

Application Notes &amp; Protocols: N-Alkylation Strategies for Benzyl(cyclohexylmethyl)amine Derivatives

Introduction The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. The resulting tertiary amines are prevalent scaffolds in a vast...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. The resulting tertiary amines are prevalent scaffolds in a vast array of pharmacologically active compounds. Benzyl(cyclohexylmethyl)amine derivatives, in particular, serve as crucial intermediates for molecules targeting various receptors and enzymes, owing to their unique steric and electronic properties.

However, the N-alkylation of such secondary amines is not without its challenges. The primary difficulty lies in controlling the reaction to prevent the formation of undesired quaternary ammonium salts, which arises from the fact that the tertiary amine product is often as, or more, nucleophilic than the secondary amine reactant.[1] This guide provides a detailed exploration of robust and reproducible methods for the N-alkylation of benzyl(cyclohexylmethyl)amine derivatives, focusing on the causality behind procedural choices to empower researchers to optimize these critical reactions. We will delve into classical direct alkylation, the highly controlled reductive amination pathway, and briefly touch upon modern catalytic approaches.

Core Principles of N-Alkylation

Understanding the fundamental principles governing N-alkylation is critical for methodological selection and troubleshooting. The two most prevalent strategies rely on distinct mechanistic pathways.

Direct N-Alkylation via SN2 Reaction

This classical approach involves the direct reaction of the secondary amine with an alkylating agent, typically an alkyl halide. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a bimolecular nucleophilic substitution (SN2) reaction.

  • Substrate: The benzyl(cyclohexylmethyl)amine derivative acts as the nucleophile. Its reactivity is influenced by the steric hindrance around the nitrogen atom.

  • Alkylating Agent: The electrophile, most commonly an alkyl iodide, bromide, or chloride. The reactivity order is I > Br > Cl. Activated sulfonates (tosylates, mesylates) can also be used.

  • Base: A base is essential to neutralize the hydrohalic acid (HX) generated during the reaction.[2] Without a base, the acid would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby halting the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically preferred as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus accelerating the SN2 reaction.

A significant drawback of this method is the potential for over-alkylation .[3] The tertiary amine product can compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt. This can be mitigated by using a large excess of the starting amine, though this is often not practical or economical.

Reductive Amination

Reductive amination is a powerful and highly controlled method for N-alkylation that completely avoids the issue of over-alkylation.[2][4][5] This reaction proceeds in two steps:

  • Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an iminium ion intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

The key to this method's success is the use of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the in-situ formed iminium ion.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose.[5][6]

  • Key Advantages:

    • High Selectivity: Over-alkylation is impossible as the reaction proceeds through the iminium intermediate, not direct alkylation.[4][5]

    • Broad Scope: A wide variety of aldehydes and ketones can be used, providing access to a diverse range of N-alkyl groups.

    • Mild Conditions: Reactions are often run at room temperature.

Experimental Protocols & Methodologies

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of benzyl(cyclohexylmethyl)amine with benzyl bromide.

Materials:

  • Benzyl(cyclohexylmethyl)amine (1.0 equiv.)

  • Benzyl bromide (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl(cyclohexylmethyl)amine (1.0 equiv.) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (2.0 equiv.) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 equiv.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[7]

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

General Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_amine Add Amine & Solvent to Dry Flask setup_base Add Base setup_amine->setup_base setup_alkyl Add Alkylating Agent (or Aldehyde) setup_base->setup_alkyl stir Stir at Defined Temperature setup_alkyl->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: A generalized workflow for N-alkylation reactions.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a highly selective method for preparing N-alkylated benzyl(cyclohexylmethyl)amine derivatives.

Materials:

  • Benzyl(cyclohexylmethyl)amine (1.0 equiv.)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzyl(cyclohexylmethyl)amine (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous DCM. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the solution at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the iminium intermediate.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Mechanisms

G Amine R₂NH TransitionState [R₂NH···R'···X]ᵟ⁻ Amine->TransitionState AlkylHalide R'-X AlkylHalide->TransitionState ProductSalt R₂NH⁺R'  X⁻ TransitionState->ProductSalt FinalProduct R₂NR' ProductSalt->FinalProduct AcidProduct Base-H⁺ X⁻ ProductSalt->AcidProduct Base Base Base->FinalProduct Base->AcidProduct

Caption: Simplified Sₙ2 mechanism for direct N-alkylation.

G Amine R₂NH Iminium [R₂N⁺=CHR'] Amine->Iminium Aldehyde R'CHO Aldehyde->Iminium + H⁺ Product R₂N-CH₂R' Iminium->Product - H⁺ Reducer [H⁻] source (e.g., NaBH(OAc)₃) Reducer->Product

Caption: The key stages of the reductive amination pathway.

Comparative Summary of Reaction Conditions

ParameterDirect Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl Halides (R-X), SulfonatesAldehydes (R-CHO), Ketones
Key Reagent Base (e.g., K₂CO₃, Cs₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents DMF, DMSO, AcetonitrileDCM, DCE, THF
Temperature Room Temp. to 80 °CRoom Temperature
Primary Side Reaction Over-alkylation (Quaternary Salt)[1][8]Reduction of starting carbonyl (if strong reductant is used)
Selectivity Moderate to GoodExcellent for mono-alkylation[9][10]
Best For Simple, activated alkylating agentsIntroducing diverse/complex alkyl groups; preventing over-alkylation

Advanced & Alternative Methodologies

For specific applications or to adhere to green chemistry principles, several modern methods are available.

  • Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen"): This environmentally friendly approach uses alcohols as alkylating agents. A transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type pathway with the amine.[9][11][12][13] Water is the only byproduct.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for direct N-alkylation, often under solvent-free conditions.[8][14] This method enhances reaction rates and can lead to higher yields.[8]

  • Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic solvent, a phase-transfer catalyst (like a quaternary ammonium salt) can shuttle the base's anion into the organic phase, facilitating the reaction under milder, heterogeneous conditions.[15][16]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive alkylating agent.2. Base is not strong enough or is not anhydrous.3. Insufficient temperature.4. Steric hindrance.1. Switch from R-Cl to R-Br or R-I. Add catalytic NaI for Finkelstein reaction.2. Use a stronger base (e.g., Cs₂CO₃). Ensure base and solvent are dry.3. Increase reaction temperature incrementally.4. Consider reductive amination, which is less sensitive to steric bulk on the amine.
Over-alkylation Tertiary amine product is reacting with the alkylating agent (Direct Alkylation method).1. Use reductive amination instead.[2][5]2. In direct alkylation, use a large excess of the starting secondary amine.
Side Product Formation Elimination (E2) reaction of the alkyl halide, especially with hindered bases or high temperatures.1. Use a less-hindered, non-nucleophilic base (e.g., K₂CO₃).2. Lower the reaction temperature and increase the reaction time.
Difficult Purification Product and starting material have similar polarity. Quaternary salt byproduct is hard to remove.1. Drive the reaction to completion to consume all starting material.2. For quaternary salts, wash the organic extract thoroughly with water/brine. The salt is often water-soluble.

References

  • Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699. [Link]

  • Gemoets, H. P. L., et al. (2017). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 2(3), 364-370. [Link]

  • Khadilkar, B. M., & Jaisinghani, H. G. (2007). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Maji, B., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Chemistry LibreTexts. [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. WordPress. [Link]

  • Makosza, M. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Gauthron, I., et al. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • Clark, J. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9192-9196. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • West, T. H., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. WordPress. [Link]

  • ResearchGate. (2025). Buchwald–Hartwig amination with alkylamines. [Link]

  • Li, F., et al. (2011). Microwave-Assisted Solventless Reaction of Iridium-Catalyzed Alkylation of Amines with Alcohols in the Absence of Base. Organic Letters, 13(19), 5264-5267. [Link]

  • ResearchGate. (2014). Microwave N-alkylation of AB secondary amines. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • de Gonzalo, G., et al. (2016). N-Dealkylation of Amines. Molecules, 21(1), 103. [Link]

  • Choudary, B. M., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 7(10), 774-778. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 461-466. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9889-9893. [Link]

  • Mondal, S., et al. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. [Link]

  • Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Organometallics, 42(4), 317-330. [Link]

Sources

Method

One-pot synthesis strategies for 2-[benzyl(cyclohexylmethyl)amino]ethanol

Application Note: One-Pot Synthesis Strategies for 2-[Benzyl(cyclohexylmethyl)amino]ethanol Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Develop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Strategies for 2-[Benzyl(cyclohexylmethyl)amino]ethanol

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The target molecule, 2-[benzyl(cyclohexylmethyl)amino]ethanol , is a highly functionalized, unsymmetrical tertiary amino alcohol. Scaffolds of this nature are privileged in medicinal chemistry, frequently serving as building blocks for CNS-active agents, muscarinic antagonists, and bulky chiral ligands used to control enantioselectivity in asymmetric catalysis.

Synthesizing unsymmetrical tertiary amines is historically plagued by poor atom economy, over-alkylation, and the need to isolate unstable secondary amine intermediates. To bypass these bottlenecks, we detail two highly efficient one-pot strategies.

The core of our primary strategy relies on Sequential Reductive Amination using Sodium Triacetoxyborohydride (STAB). The causality behind this reagent choice is critical: STAB exhibits profound chemoselectivity, reducing imines and iminium ions at a significantly faster rate than unactivated aldehydes in weakly acidic or neutral media[1]. Furthermore, the order of addition is not arbitrary. Because the cyclohexyl ring (an


 hybridized chair) exerts vastly more 3D steric bulk than a phenyl ring (a flat 

system), benzaldehyde must be introduced first. Forming the less hindered 2-(benzylamino)ethanol intermediate ensures the nitrogen remains sufficiently nucleophilic to attack the bulkier cyclohexanecarboxaldehyde in the second step.

Comparative Strategy Analysis

To select the optimal route for your specific scale and regulatory requirements, consult the quantitative comparison of available synthetic strategies below.

Synthesis StrategyOverall YieldReaction TimeAtom EconomyScalabilityKey Mechanistic Advantage
Sequential STAB (One-Pot) 75–85%12–16 hModerateExcellentHigh chemoselectivity; tolerates unprotected hydroxyl groups[1].
Borrowing Hydrogen (One-Pot) 60–70%24–36 hHighModerateGreen chemistry; water is the only byproduct; requires custom Cu/Pd catalysts.
Stepwise Alkylation 40–50%48 hLowPoorUtilizes cheap alkyl halides, but suffers from competitive over-alkylation.

Reaction Pathway Visualization

The following workflow maps the preferred sequential reductive amination pathway, highlighting the transient intermediates that dictate the reaction's self-validating checkpoints.

G EA Ethanolamine (Primary Amine) Imine1 Imine Intermediate (Transient) EA->Imine1 Condensation BA Benzaldehyde (1.0 eq) BA->Imine1 Red1 NaBH(OAc)3 Reduction (1.4 eq) Imine1->Red1 SecAmine 2-(Benzylamino)ethanol (Secondary Amine) Red1->SecAmine Imine2 Iminium Intermediate (Transient) SecAmine->Imine2 Condensation CA Cyclohexanecarboxaldehyde (1.0 eq) CA->Imine2 Red2 NaBH(OAc)3 Reduction (+ AcOH Catalyst) Imine2->Red2 Target 2-[Benzyl(cyclohexylmethyl)amino]ethanol (Target Product) Red2->Target

Fig 1: Sequential one-pot reductive amination pathway for the target tertiary amino alcohol.

Detailed Experimental Protocols

Protocol A: Sequential One-Pot Reductive Amination (Industry Standard)

This protocol utilizes a self-validating telescoping method. Do not proceed to the second aldehyde addition until In-Process Controls (IPC) confirm the complete consumption of the first.

Reagents & Materials:

  • Ethanolamine (1.0 eq, limiting reagent)

  • Benzaldehyde (1.0 eq)

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (2.9 eq total)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Initial Condensation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with ethanolamine (1.0 eq) and anhydrous DCE to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • First Imine Formation: Add benzaldehyde (1.0 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 45 minutes to ensure complete imine formation.

  • First Reduction: Add STAB (1.4 eq) in three equal portions over 15 minutes to control the mild exotherm. Stir at room temperature for 3 hours.

  • IPC Check (Critical): Pull a 50 µL aliquot, quench with saturated aqueous

    
    , and extract with ethyl acetate. Analyze via LC-MS or TLC (Ninhydrin stain). Proceed only when the primary amine is >95% consumed.
    
  • Second Condensation: To the same reaction pot, add cyclohexanecarboxaldehyde (1.0 eq). Immediately add glacial acetic acid (1.0 eq). Mechanistic Note: The secondary amine is sterically hindered; AcOH is strictly required to catalyze the formation of the iminium ion[1].

  • Second Reduction: Add the remaining STAB (1.5 eq) in portions. Stir vigorously at room temperature for 12 hours.

  • Quench & Workup: Cool the vessel to 0 °C. Carefully quench the reaction by dropwise addition of saturated aqueous

    
     until gas evolution ceases and the aqueous layer reaches pH ~8.
    
  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1%

    
     modifier) to yield the pure tertiary amino alcohol.
    
Protocol B: One-Pot Reductive Amination & Alkylation Telescope (Alternative)

If cyclohexanecarboxaldehyde is unavailable, this route builds the scaffold via alkylation.

  • Reductive Amination: Mix benzylamine (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq) in DCE. Add STAB (1.4 eq) and stir for 4 hours to form N-benzylcyclohexylmethanamine.

  • Solvent Swap: Evaporate the DCE directly under reduced pressure without aqueous workup.

  • Alkylation: Re-dissolve the crude residue in anhydrous DMF. Add 2-bromoethanol (1.2 eq) and

    
     (2.0 eq).
    
  • Heating: Heat the mixture to 80 °C for 12 hours.

  • Workup: Dilute with water, extract with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Troubleshooting & Analytical Characterization

  • Stalled Second Reduction (Protocol A): If LC-MS shows a buildup of the secondary amine and unreacted cyclohexanecarboxaldehyde, the iminium formation has stalled due to steric bulk. Solution: Verify that strictly anhydrous DCE was used, and ensure a full 1.0 equivalent of glacial acetic acid was added to activate the carbonyl[1].

  • Over-alkylation / Quaternary Salt Formation: Tertiary amines can react with alkyl halides to form quaternary ammonium salts. If using Protocol B, strictly limit 2-bromoethanol to 1.2 equivalents and do not exceed 80 °C.

  • NMR Signatures: Successful synthesis is easily verified via

    
     NMR. Look for the distinct benzylic 
    
    
    
    singlet (~3.6 ppm), the ethanolamine backbone multiplets (~2.6 ppm for
    
    
    and ~3.5 ppm for
    
    
    ), and the complex aliphatic multiplet of the cyclohexyl ring (0.8–1.8 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, American Chemical Society, 1996. URL: [Link]

  • Dai, W.-M., Zhu, H.-J., & Hao, X.-J. "Importance of a Bulky N-Alkyl Group in Indole-Containing Chiral β-tertiary Amino Alcohols for Controlling Enantioselectivity in Addition of Diethylzinc Toward Aldehydes." Tetrahedron: Asymmetry, Elsevier, 2000. URL: [Link]

  • Shi, Y., et al. "Synthesis of unsymmetric tertiary amines via alcohol amination." RSC Advances, Royal Society of Chemistry, 2015. URL: [Link]

Sources

Application

Application Note: Post-Synthesis Purification Strategies for 2-[benzyl(cyclohexylmethyl)amino]ethanol

Executive Summary This guide details the purification protocols for 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amino alcohol intermediate often utilized in the synthesis of pharmaceutical agents (e.g., analges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for 2-[benzyl(cyclohexylmethyl)amino]ethanol , a tertiary amino alcohol intermediate often utilized in the synthesis of pharmaceutical agents (e.g., analgesics, calcium channel blockers). Due to the molecule's amphiphilic nature—possessing a lipophilic benzyl-cyclohexyl tail and a polar amino-ethanol head—standard purification methods often result in oiling-out or streaking on silica.

This document provides three validated workflows:

  • Chemo-Selective Acid-Base Extraction (Primary cleanup).

  • Modified Flash Chromatography (High-purity isolation).

  • Salt Formation & Recrystallization (Solid-state storage).

Physicochemical Profile & Challenge Analysis

Understanding the molecule is the prerequisite to purifying it.

PropertyCharacteristicPurification Implication
Structure Tertiary Amine, Primary AlcoholAmphoteric character; capable of H-bonding.
Lipophilicity High (Benzyl + Cyclohexyl rings)The free base is highly soluble in non-polar organics (Hexane, Et₂O).
Basicity pKa ~ 9.0–9.5 (Predicted)Protonatable by weak acids; allows pH-switchable solubility.
Boiling Point >180°C @ 1 mmHg (Estimated)High thermal mass; distillation requires high vacuum (Kugelrohr).
State Viscous Oil (Free Base)Difficult to handle; salt formation recommended for long-term stability.

Method A: Chemo-Selective Acid-Base Extraction

Best For: Bulk removal of neutral impurities (unreacted aldehydes, non-basic byproducts) and removal of starting secondary amines.

The Principle

The tertiary amine is converted into its water-soluble hydrochloride salt. Neutral lipophilic impurities remain in the organic phase.[1] The aqueous phase is then washed, basified, and the pure amine is back-extracted.[1][2]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (10 mL per gram of crude).

    • Note: Avoid Dichloromethane (DCM) initially if possible, as amine salts can sometimes remain soluble in chlorinated solvents due to ion-pairing.

  • Acid Extraction (Protonation):

    • Extract the organic layer twice with 1M HCl (3:1 aqueous:organic volume ratio).

    • Critical Check: The product is now in the Aqueous Phase (pH < 2).

    • Waste: Retain the organic layer only if checking for neutral impurities; otherwise, discard after TLC confirmation.

  • Wash: Wash the combined acidic aqueous layers once with a small volume of fresh EtOAc to remove entrained neutrals.

  • Basification (The Switch):

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly add 4M NaOH or saturated Na₂CO₃ until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Back-Extraction:

    • Extract the cloudy aqueous mixture three times with DCM or EtOAc .

  • Drying & Concentration:

    • Dry combined organics over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.[3]

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (Partition) Start->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Neutrals/Aldehydes) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+ Salt) Sep1->AqLayer1 Keep Basify Basify to pH 12 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract Sep2 Phase Separation Extract->Sep2 AqLayer2 Aqueous Layer (Salts/Waste) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Free Base) Sep2->OrgLayer2 Keep Dry Dry (Na2SO4) & Evaporate OrgLayer2->Dry

Figure 1: Logic flow for the acid-base extraction purification method.

Method B: Amine-Modified Flash Chromatography

Best For: High purity (>98%) requirements or separating the tertiary amine from secondary amine byproducts (e.g., N-benzyl-N-cyclohexylmethylamine).

The Challenge: "Streaking"

Amino alcohols interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking) and poor separation.

The Solution: Mobile Phase Modification

You must deactivate the silica using a basic modifier.[4]

Protocol
  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).

  • Mobile Phase Preparation:

    • Base Solvent: Hexane/Ethyl Acetate (gradient from 90:10 to 50:50).

    • Modifier (Critical): Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase.[4]

    • Pre-treatment:[4][5][6] Flush the column with 2 column volumes of the mobile phase containing the modifier before loading the sample. This neutralizes active sites.[2]

  • Loading:

    • Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1).

    • Load carefully onto the column.[4]

  • Elution:

    • Run the gradient. The tertiary amino alcohol typically elutes after non-polar impurities but before highly polar degradation products.

    • Detection: UV (254 nm) or Iodine stain (amines stain dark brown rapidly).

Method C: Salt Formation (Crystallization)

Best For: Long-term storage, stability, and handling. The free base is an oil; the salt is likely a solid.

Oxalate or Hydrochloride Salt
  • Dissolution: Dissolve 1g of the purified free base (from Method A) in 5 mL of dry Ethanol or Isopropanol .

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.

    • For Oxalate Salt: Add 1.0 equivalent of Oxalic Acid dissolved in warm ethanol.

  • Precipitation:

    • If precipitate forms immediately, stir for 30 mins.

    • If no precipitate forms, add Diethyl Ether (anti-solvent) dropwise until turbidity persists. Cool to -20°C overnight.

  • Filtration: Filter the white solid and wash with cold ether.

Decision Matrix & Troubleshooting

Workflow Selection
  • Scenario 1: Crude mixture contains unreacted aldehyde. -> Use Method A (Aldehyde stays in organic wash).

  • Scenario 2: Product is >90% pure but colored. -> Use Method A followed by activated charcoal treatment.

  • Scenario 3: Product contains unreacted secondary amine. -> Use Method B (Chromatography) or treat with acetic anhydride (to acetylate secondary amine) followed by Method A.

Troubleshooting Table
ProblemRoot CauseSolution
Emulsion during Extraction Surfactant nature of amino-alcohol.Add Brine (sat. NaCl) to aqueous layer; filter through Celite pad.
Product stays in Organic (Acid Step) Acid too weak or ion-pairing.Use stronger acid (2M HCl); ensure thorough mixing.
Streaking on TLC/Column Silica acidity.[4][7]Add 1-2% Et₃N to eluent; saturate TLC chamber with NH₃ vapor.
Low Recovery Water solubility of amino-ethanol tail.Saturate aqueous phase with NaCl (Salting out) before back-extraction.[4]
Visualization: Method Selection

DecisionMatrix Start Crude Product State PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck HighImpurity Low Purity (<80%) or Neutral Impurities PurityCheck->HighImpurity Dirty MedPurity Med Purity (80-95%) Close eluting spots PurityCheck->MedPurity Complex HighPurity High Purity (>95%) Need Solid Form PurityCheck->HighPurity Clean MethodA Method A: Acid-Base Extraction HighImpurity->MethodA MethodB Method B: Flash Column (+Et3N) MedPurity->MethodB MethodC Method C: Salt Crystallization HighPurity->MethodC MethodA->PurityCheck Re-evaluate MethodB->MethodC

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols of amines).
  • Chemistry LibreTexts. (2022).[8] Acid-Base Extraction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-[benzyl(cyclohexylmethyl)amino]ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the safe handling and storage of 2-[benzyl(cyclohexylmethyl)amino]ethanol. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 2-[benzyl(cyclohexylmethyl)amino]ethanol. As a novel or less-common research chemical, specific data for this compound is limited. Therefore, the following guidelines are synthesized from established best practices for structurally related compounds, including secondary amino alcohols and benzylamines. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel. Researchers should always consult a specific Safety Data Sheet (SDS) for this compound if one becomes available and perform a thorough risk assessment before commencing any work.

Compound Profile and Inferred Characteristics

2-[benzyl(cyclohexylmethyl)amino]ethanol is a secondary amino alcohol. Its structure consists of a central nitrogen atom bonded to a benzyl group, a cyclohexylmethyl group, and an ethanol group. The presence of these functional groups suggests the following inferred properties and potential hazards.

Table 1: Inferred Physicochemical and Hazard Profile

PropertyInferred Characteristic/HazardRationale based on Structural Analogs
Physical State Likely a liquid or a low-melting solid at room temperature.Similar amino alcohols and benzylamines are often liquids or low-melting solids.
Solubility Expected to be soluble in organic solvents and slightly soluble in water.The ethanol group provides some water solubility, while the benzyl and cyclohexyl groups confer organic solubility.
Reactivity The amino group is basic and can react with acids. The alcohol group can undergo esterification and oxidation. The compound may be sensitive to air (CO2 absorption) and light.Benzylamines are known to be alkaline and absorb CO2 from the air[1]. Alcohols are reactive functional groups.
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation or burns.Benzylamines and other amino alcohols can be corrosive and toxic[2][3].
Flammability Combustible. May produce toxic fumes (e.g., nitrogen oxides) upon combustion.Benzylamines are combustible liquids with a moderate fire hazard[1][4][5].

Hazard Identification and Personal Protective Equipment (PPE)

Given the inferred hazards, strict adherence to safety protocols is mandatory. A comprehensive risk assessment should be conducted before handling this compound.

GHS Hazard Pictograms (Inferred)

Based on related compounds, the following pictograms are likely applicable:

  • Corrosion: (for skin and eye damage)

  • Health Hazard: (for potential systemic effects)

  • Irritant: (for skin, eye, and respiratory irritation)

Recommended Personal Protective Equipment (PPE)

All personnel handling 2-[benzyl(cyclohexylmethyl)amino]ethanol must use the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or vapors are likely to be generated, a respirator with an organic vapor cartridge may be necessary.

Safe Handling Protocols

The following step-by-step protocols are designed to minimize exposure and maintain the integrity of the compound.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a designated and well-ventilated area (fume hood). gather_ppe Don appropriate PPE (goggles, gloves, lab coat). prep_area->gather_ppe retrieve_compound Retrieve compound from storage. Allow to equilibrate to room temperature if refrigerated. gather_ppe->retrieve_compound weigh_dispense Weigh or dispense the required amount carefully to avoid generating dust or aerosols. retrieve_compound->weigh_dispense dissolve Dissolve in a suitable solvent within the fume hood. weigh_dispense->dissolve seal_container Securely seal the primary container. dissolve->seal_container return_storage Return the compound to its designated storage location. seal_container->return_storage decontaminate Decontaminate work surfaces and equipment. return_storage->decontaminate dispose_waste Dispose of waste according to institutional guidelines. decontaminate->dispose_waste

Caption: General workflow for safely handling 2-[benzyl(cyclohexylmethyl)amino]ethanol.

Detailed Handling Steps:
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (e.g., glassware, spatulas, solvents) within the fume hood.

    • Put on all required PPE before handling the compound.

  • Dispensing:

    • If the compound is a solid, handle it gently to avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

    • Avoid direct contact with the compound. Use forceps or a spatula for solids.

  • In Use:

    • Keep the container sealed when not in use to prevent absorption of atmospheric CO2 and moisture.

    • Avoid heating the compound unless necessary for a specific procedure, and do so with appropriate temperature control and ventilation.

    • Be mindful of potential incompatibilities with other reagents (see Section 4.2).

  • Post-Handling:

    • Thoroughly clean all equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water[1].

Storage Protocols

Proper storage is critical for maintaining the stability and purity of 2-[benzyl(cyclohexylmethyl)amino]ethanol.

Storage Conditions

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration may be appropriate for long-term storage.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric CO2.
Light Protect from light by using an amber vial or storing it in a dark location.To prevent light-induced degradation.
Container Store in a tightly sealed, appropriate container (e.g., glass bottle with a secure cap).To prevent contamination and exposure to air and moisture.
Incompatible Materials

To prevent hazardous reactions, store 2-[benzyl(cyclohexylmethyl)amino]ethanol away from the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Acids: Exothermic neutralization reaction.

  • Acid Anhydrides and Acid Chlorides: Vigorous, potentially hazardous reactions.

  • Aldehydes and Ketones: May form Schiff bases or other condensation products.

Emergency Procedures

Spill Management

G cluster_spill Spill Response Protocol evacuate Evacuate non-essential personnel from the immediate area. ventilate Ensure adequate ventilation (if safe to do so). evacuate->ventilate ppe Don appropriate PPE, including respiratory protection if necessary. ventilate->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully collect the absorbed material into a sealed container for disposal. contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate

Caption: Step-by-step protocol for managing a spill of 2-[benzyl(cyclohexylmethyl)amino]ethanol.

In the event of a spill, immediately alert others in the vicinity. For large spills, evacuate the area and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Considerations

All waste containing 2-[benzyl(cyclohexylmethyl)amino]ethanol, including contaminated materials and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

References

  • Vertex AI Search. (n.d.). Benzylamine.
  • Apollo Scientific. (2022, September 16). Benzylamine.
  • CAMEO Chemicals. (n.d.). BENZYLAMINE.
  • PubChem. (n.d.). Benzylamine. National Institutes of Health.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.

Sources

Application

Green chemistry approaches to synthesizing 2-[benzyl(cyclohexylmethyl)amino]ethanol

Application Note & Technical Guide Executive Summary This technical guide outlines two sustainable, field-validated protocols for the synthesis of 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS: 1353982-00-9 analog). This...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary

This technical guide outlines two sustainable, field-validated protocols for the synthesis of 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS: 1353982-00-9 analog). This tertiary amine features a steric bulk (cyclohexylmethyl) and a polar handle (hydroxyethyl), making it a representative intermediate for sigma receptor ligands, local anesthetics, and antihistamines.

Traditional synthesis often relies on the alkylation of ethanolamine with benzyl chloride and cyclohexylmethyl bromide—a process plagued by low atom economy, toxic halogenated waste, and the use of dipolar aprotic solvents (DMF/DMAc).

The Green Alternative: We present two routes compliant with the 12 Principles of Green Chemistry:

  • Protocol A (Industrial Standard): Catalytic Reductive Amination using 2-MeTHF (bio-derived solvent) and Hydrogen gas.

  • Protocol B (Atom Economy): "Borrowing Hydrogen" (Hydrogen Autotransfer) using a Ruthenium pincer catalyst and Cyclohexylmethanol .

Strategic Analysis: Pathway Selection

The following Graphviz diagram illustrates the strategic shift from traditional halide-based chemistry to catalytic green pathways.

GreenSynthesisPathways Target TARGET: 2-[Benzyl(cyclohexylmethyl)amino]ethanol TradStart Traditional Route (Halide Alkylation) TradStart->Target Low Atom Economy Waste Waste: Halide Salts (NaBr/HCl) Toxic Solvents (DMF) TradStart->Waste GreenA_Start Route A: Reductive Amination (2-Benzylaminoethanol + Cyclohexanecarbaldehyde) GreenA_Cat Cat: Pd/C + H2 Solvent: 2-MeTHF GreenA_Start->GreenA_Cat GreenA_Cat->Target High Yield Bio-Solvent GreenB_Start Route B: Borrowing Hydrogen (2-Benzylaminoethanol + Cyclohexylmethanol) GreenB_Cat Cat: Ru-Complex Solvent: Toluene/None GreenB_Start->GreenB_Cat GreenB_Cat->Target 100% Atom Economy Water Byproduct

Figure 1: Comparison of synthetic strategies. Route A is preferred for scalability; Route B is preferred for maximum atom economy.

Critical Green Chemistry Metrics
MetricTraditional Route (Halide Alkylation)Protocol A (Reductive Amination)Protocol B (Borrowing Hydrogen)
Atom Economy < 45% (Loss of HBr, HCl)~85% (Loss of H2O)92% (Loss of H2O)
E-Factor High (>10 kg waste/kg product)Low (<2 kg waste/kg product)Very Low (<1 kg waste)
Hazards Alkyl halides (Mutagenic), DMFH2 (Flammable), 2-MeTHF (Peroxides)Ru-Catalyst (Cost), Alcohols
Solvent DMF, DCM (Toxic)2-MeTHF (Bio-renewable) Solvent-free possible
Protocol A: Catalytic Reductive Amination

Objective: Synthesis via condensation of 2-(benzylamino)ethanol with cyclohexanecarbaldehyde followed by in situ hydrogenation.

4.1 Mechanistic Insight

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) , a solvent derived from corncobs/bagasse.[1][2] Unlike THF, it is immiscible with water, simplifying workup.[3] The reaction proceeds via a hemiaminal intermediate, collapsing to an iminium ion, which is rapidly reduced by surface-bound hydrogen on Palladium.

4.2 Materials
  • Substrate: 2-(Benzylamino)ethanol (1.0 equiv)

  • Carbonyl: Cyclohexanecarbaldehyde (1.05 equiv)

  • Catalyst: 5 wt% Pd/C (50% wet) (Loading: 2 mol% Pd)

  • Solvent: 2-MeTHF (Anhydrous)

  • Reductant: Hydrogen gas (Balloon or 1-3 bar)

4.3 Step-by-Step Methodology
  • Imine Formation:

    • Charge a 3-neck round-bottom flask with 2-(benzylamino)ethanol (10 mmol, 1.51 g) and 2-MeTHF (30 mL).

    • Add cyclohexanecarbaldehyde (10.5 mmol, 1.18 g) dropwise at 20°C.

    • Note: Add 4Å molecular sieves (2 g) to accelerate imine formation if kinetics are slow. Stir for 2 hours.

  • Hydrogenation:

    • Add 5% Pd/C catalyst (0.3 g, wet).

    • Purge the system with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously (800 rpm) under H2 atmosphere (balloon pressure is sufficient; 3 bar preferred for speed) at 25°C for 6-12 hours.

    • Monitoring: Monitor consumption of the imine intermediate via TLC (Eluent: 5% MeOH in DCM) or HPLC.

  • Workup (Green Extraction):

    • Filter catalyst through a Celite pad (recover Pd/C for recycling). Wash pad with 2-MeTHF.[3][4]

    • Add water (10 mL) and adjust pH to ~10 with Na2CO3.

    • Separate layers.[3] (Advantage: 2-MeTHF phase separates cleanly from water).[3]

    • Wash organic layer with brine. Dry over MgSO4.

  • Isolation:

    • Concentrate in vacuo to yield the crude oil.

    • Purification: If necessary, convert to Hydrochloride salt by adding HCl in Ethanol, or distill via Kugelrohr (high vacuum).

Protocol B: "Borrowing Hydrogen" (Hydrogen Autotransfer)

Objective: Alkylation of 2-(benzylamino)ethanol using Cyclohexylmethanol and a homogeneous Ruthenium catalyst.

5.1 Mechanistic Insight

This is the "Holy Grail" of amine synthesis. The catalyst "borrows" hydrogen from the alcohol (oxidizing it to an aldehyde), facilitates imine formation, and then "returns" the hydrogen to reduce the imine.[5]

  • Waste: Only Water.[6][7]

  • Safety: No pressurized H2 gas required.

5.2 Materials
  • Amine: 2-(Benzylamino)ethanol (1.0 equiv)

  • Alcohol: Cyclohexylmethanol (1.2 equiv)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + DPEphos (1.0 mol%) OR commercially available Ru-MACHO® type catalysts.

  • Base: Potassium carbonate (K2CO3) (0.5 equiv) - Required to activate the precatalyst.

  • Solvent: Toluene or tert-Amyl alcohol (Green alternative).

5.3 Step-by-Step Methodology
  • Catalyst Preparation (In situ):

    • In a glovebox or under Argon flow, combine [Ru(p-cymene)Cl2]2 (15 mg) and DPEphos (27 mg) in Toluene (5 mL). Stir for 10 mins to form the active species.

  • Reaction Setup:

    • Add 2-(benzylamino)ethanol (5 mmol, 0.75 g).

    • Add Cyclohexylmethanol (6 mmol, 0.68 g).

    • Add K2CO3 (2.5 mmol, 0.35 g).

  • Thermal Cycle:

    • Heat the mixture to reflux (110°C) in a sealed tube or vessel equipped with a reflux condenser.

    • Stir for 24 hours. The system is self-contained; the hydrogen "borrowed" must be conserved within the cycle.

  • Workup:

    • Cool to room temperature.[6]

    • Filter off the solid base.

    • Concentrate the filtrate.

    • Purification: Column chromatography (Silica, Hexane:EtOAc 8:2) may be required to separate excess alcohol from the product.

Process Control & Validation (QC)

To ensure the integrity of the synthesis, the following analytical parameters should be verified.

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Benzyl CH2 (~3.6 ppm), Cyclohexyl CH2-N (~2.2 ppm), Ethanol backbone signals.
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-Headspace2-MeTHF < 5000 ppm (ICH Q3C Class 3)
Water Content Karl Fischer< 0.5% w/w
6.1 Reaction Mechanism Visualization (Protocol B)

BorrowingHydrogen Alcohol Start: Cyclohexylmethanol Ru_Cat Ru-Catalyst (Dehydrogenation) Alcohol->Ru_Cat - 2H Amine Start: 2-(Benzylamino)ethanol Imine Intermediate: Imine Species Amine->Imine Aldehyde Intermediate: Cyclohexanecarbaldehyde Ru_Cat->Aldehyde Ru_H2 Ru-H2 Species (Stored Hydride) Ru_Cat->Ru_H2 Hydrogen Storage Aldehyde->Imine + Amine Water Byproduct: H2O Aldehyde->Water Condensation Product Product: 2-[Benzyl(cyclohexylmethyl)amino]ethanol Ru_H2->Product Imine->Product Hydrogen Return (from Ru-H2)

Figure 2: The catalytic cycle of the Borrowing Hydrogen methodology, highlighting the internal recycling of hydrogen.

References & Grounding
  • Ruthenium-Catalyzed Borrowing Hydrogen Methodology:

    • Watson, A. J. A., & Williams, J. M. J. (2010). The synthesis of amines by the hydrogen borrowing methodology. Science, 329(5992), 635-636.

    • Relevance: Establishes the core mechanism for Protocol B.

  • Green Solvents (2-MeTHF):

    • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[2] ChemSusChem, 5(8), 1369-1379.

    • Relevance: Validates 2-MeTHF as a superior green alternative to THF/DCM for amination.

  • Catalytic Reductive Amination Standards:

    • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.

    • Relevance: Comprehensive review of Protocol A methodologies in drug development.

  • Ethylene Carbonate as Green Reagent (Alternative Context):

    • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663-674.

    • Relevance: Background on using carbonates vs halides for hydroxyethylation.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 2-[benzyl(cyclohexylmethyl)amino]ethanol formation

TECHNICAL SUPPORT CENTER: CASE #842-BNZ Topic: Process Optimization for 2-[benzyl(cyclohexylmethyl)amino]ethanol Status: Open Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: CASE #842-BNZ Topic: Process Optimization for 2-[benzyl(cyclohexylmethyl)amino]ethanol Status: Open Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The Steric-Electronic Balancing Act

You are synthesizing 2-[benzyl(cyclohexylmethyl)amino]ethanol , a bulky tertiary amine. This molecule presents a classic process chemistry challenge: balancing the nucleophilicity of the nitrogen atom against the steric hindrance imposed by the cyclohexylmethyl and benzyl groups.

Unlike simple diethylaminoethanol synthesis, your specific scaffold creates a "Goldilocks" zone for side reactions. The bulky cyclohexylmethyl group slows down the desired


 reactions, forcing you to use harsher conditions (higher heat/stronger bases), which unfortunately accelerates two primary side reactions: O-alkylation  (ether formation) and Quaternization  (over-alkylation).

This guide deconstructs these failure modes and provides validated protocols to minimize them.

Module 1: Critical Reaction Pathways & Impurity Mapping

Before troubleshooting, we must visualize where the chemistry goes wrong. The diagram below maps the kinetic competition between the desired N-alkylation and the parasitic O-alkylation/Quaternization pathways.

ReactionPathways Start Sec-Amine (N-benzyl-N-cyclohexylmethylamine) Target TARGET MOLECULE 2-[benzyl(cyclohexylmethyl)amino]ethanol Start->Target Path 1: N-Alkylation (Desired, Kinetic) Reagent Ethylene Oxide (or 2-Haloethanol) QuatSalt IMPURITY A Quaternary Ammonium Salt (Over-Alkylation) Target->QuatSalt Path 2: Over-Alkylation (Thermodynamic Sink) Ether IMPURITY B O-Alkylated Ether (Reaction at Oxygen) Target->Ether Path 3: O-Alkylation (Base-Promoted)

Figure 1: Reaction network showing the competition between the desired tertiary amine formation and the subsequent "runaway" reactions leading to quaternary salts and ethers.[1][2][3][4][5]

Module 2: Troubleshooting The Alkylation Route (Ethoxylation)

Scenario: You are reacting N-benzyl-N-(cyclohexylmethyl)amine with 2-bromoethanol or Ethylene Oxide.

Q1: I am seeing a persistent impurity at RRT 1.2 (HPLC). LC-MS suggests M+44 or M+108. What is it?

Diagnosis: This is likely the O-alkylated byproduct (ether) or a Quaternary Ammonium Salt .

  • The Cause: The hydroxyl group on your newly formed product is nucleophilic.[5] If you use a strong base (like NaH or KOH) to drive the reaction, you deprotonate the alcohol, turning it into an alkoxide (

    
    ), which rapidly attacks the alkylating agent [1].
    
  • The Fix (Protocol Adjustment): Switch to a "Base-Buffering" system.

    • Do not use: NaH, KOH, or NaOH.

    • Use instead:

      
       or 
      
      
      
      in MeCN or DMF. Cesium carbonate is particularly effective because the large Cesium cation effectively "solubilizes" the carbonate in organic solvents, promoting the N-alkylation without being basic enough to deprotonate the alcohol significantly [2].
Q2: The reaction stalls at 70% conversion. Adding more heat just creates tar.

Diagnosis: Steric hindrance from the cyclohexylmethyl group is preventing the


 attack.
  • Expert Insight: The cyclohexylmethyl group acts like a "shield" around the nitrogen. Simply heating it promotes the elimination of 2-bromoethanol to vinyl bromide (volatile) or polymerization of ethylene oxide.

  • The Fix: Use a Phase Transfer Catalyst (PTC) .

    • Add 5 mol% Tetrabutylammonium Iodide (TBAI) .

    • Mechanism: The iodide undergoes a Finkelstein reaction in situ, converting the alkyl chloride/bromide to the more reactive alkyl iodide. This allows the reaction to proceed at a lower temperature (60°C vs 80°C), preserving the product integrity [3].

Module 3: Troubleshooting The Reductive Amination Route

Scenario: You are reacting 2-(benzylamino)ethanol with cyclohexanecarbaldehyde using a reducing agent.

Q3: I have high levels of the "Bis-benzylated" impurity. Where did it come from?

Diagnosis: Disproportionation or "Scrambling."

  • The Cause: If you mix the amine and aldehyde and let them sit without the reducing agent, or if the imine formation is slow, transamination can occur.

  • The Fix: Use a Stepwise "One-Pot" Protocol .

    • Imine Formation: Stir the amine and aldehyde in DCE (Dichloroethane) or THF with 1.5 eq. of

      
       (Titanium Isopropoxide) for 2 hours. The Titanium acts as a Lewis Acid and water scavenger, driving the equilibrium to the imine completely [4].
      
    • Reduction: Only after the imine is formed, add the reducing agent (Sodium Triacetoxyborohydride, STAB).

Q4: My yield is low because the aldehyde reduced to cyclohexylmethanol.

Diagnosis: Chemoselectivity mismatch.

  • The Cause: You likely used Sodium Borohydride (

    
    ) or Cyanoborohydride at the wrong pH. 
    
    
    
    reduces aldehydes faster than imines.
  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .

    • Why? STAB is sterically bulky and electron-deficient. It reacts negligibly with aldehydes but rapidly reduces the protonated iminium ion.

    • Protocol: Maintain the reaction slightly acidic (add 1 eq. Acetic Acid) to ensure the imine is protonated (activated), facilitating the hydride attack [5].

Module 4: Validated Experimental Protocols

The following protocols are designed to be self-validating (i.e., they include checkpoints to ensure success).

Protocol A: Optimized Reductive Amination (Recommended Route)

Best for avoiding quaternary salts.

  • Imine Formation:

    • Charge 2-(benzylamino)ethanol (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) into a reactor.

    • Add anhydrous THF (10 vol).

    • Add

      
       (1.2 eq) dropwise. Caution: Exothermic.
      
    • Checkpoint: Stir 2h at 25°C. Monitor by TLC/HPLC. Disappearance of aldehyde indicates Imine formation.

  • Reduction:

    • Cool to 0°C.

    • Add

      
       (1.5 eq) in portions.
      
    • Warm to RT and stir for 4h.

  • Workup (Critical):

    • Quench with saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours. Note: This breaks the Titanium-amine complex which otherwise traps your product in the aqueous phase.

Protocol B: Selective N-Alkylation (Ethoxylation)

Best if starting materials are cheap/available.

  • Setup:

    • Charge N-benzyl-N-(cyclohexylmethyl)amine (1.0 eq) and

      
       (2.0 eq) in Acetonitrile.
      
    • Add catalytic TBAI (0.05 eq).

  • Addition:

    • Add 2-bromoethanol (1.2 eq) slowly at RT.

  • Reaction:

    • Heat to 60°C.

    • Checkpoint: If conversion stalls >24h, do not add more bromide (leads to O-alkylation). Instead, add 0.1 eq of KI and increase agitation.

Module 5: Impurity Decision Tree

Use this logic flow to determine your purification strategy based on the specific side reaction that occurred.

TroubleshootingTree Problem Impurity Detected in Crude Mixture Type Identify by LC-MS/TLC Problem->Type Quat Quaternary Salt (Highly Polar, M+) Type->Quat High Polarity Ether O-Alkylated Ether (Less Polar, M+44) Type->Ether Low Polarity Aldehyde Residual Aldehyde (Incomplete Rxn) Type->Aldehyde Neutral Action1 Wash with Water/Brine (Salt stays in Aqueous) Quat->Action1 Fix Action2 Column Chromatography (Ether elutes first) Ether->Action2 Fix Action3 Scavenger Resin (Polymer-supported amine) Aldehyde->Action3 Fix

Figure 2: Decision tree for post-reaction purification.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation in Amine Synthesis. ACS GCI Reagent Guides. Link

  • Salvatore, R. N., et al. (1999).[6] "Cesium Hydroxide Promoted Selective N-Monoalkylation."[6] Organic Letters, 1(11), 1893-1896. Link

  • Master Organic Chemistry. (2017). Alkylation of Amines and the 'Runaway Train' Effect. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1-5.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Optimization

Troubleshooting low purity in 2-[benzyl(cyclohexylmethyl)amino]ethanol scale-up

Welcome to the Technical Support Center for Tertiary Amino Alcohol Scale-Up . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tertiary Amino Alcohol Scale-Up . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 2-[benzyl(cyclohexylmethyl)amino]ethanol .

Scaling up sterically hindered, multi-substituted tertiary amines often leads to complex impurity profiles. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Process Overview & Mechanistic Context

The synthesis of 2-[benzyl(cyclohexylmethyl)amino]ethanol is most efficiently achieved via the reductive amination of 2-(benzylamino)ethanol with cyclohexanecarboxaldehyde. While direct alkylation using cyclohexylmethyl bromide is an alternative, it is notoriously difficult to control and frequently leads to over-alkylation (quaternization)[1].

Reductive amination avoids over-alkylation but introduces a new challenge: the competitive reduction of the starting aldehyde. To achieve high purity, the reaction must selectively reduce the transient iminium ion over the highly reactive aldehyde[2].

Pathway SM1 2-(benzylamino)ethanol Iminium Iminium Ion Intermediate SM1->Iminium + H+ SM2 Cyclohexane- carboxaldehyde SM2->Iminium - H2O Side1 Side Product: Cyclohexylmethanol SM2->Side1 Premature Reduction Product Target Product: 2-[benzyl(cyclohexylmethyl) amino]ethanol Iminium->Product NaBH(OAc)3

Fig 1. Reductive amination pathway and competitive side reactions.

Troubleshooting FAQs

Q1: My HPLC shows a large impurity peak identified as cyclohexylmethanol. How do I prevent the reduction of my starting aldehyde? A1: This is caused by competitive reduction. The formation of the iminium ion is an equilibrium process. If your reducing agent is too aggressive (e.g., NaBH₄), it will reduce the unreacted cyclohexanecarboxaldehyde directly to cyclohexylmethanol before the iminium can fully form[1]. Solution: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB highly selective for the protonated iminium ion over the neutral aldehyde[2]. Additionally, pre-form the iminium ion for 1–2 hours before adding the reductant.

Q2: We are seeing significant debenzylation during our catalytic hydrogenation scale-up. What is the alternative? A2: Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ is a standard scale-up technique, but Pd/C is highly active for the hydrogenolysis of N-benzyl groups. This cleaves your benzyl moiety, leaving you with a des-benzyl impurity. Solution: Abandon Pd/C for this specific molecule. Use a hydride donor like STAB[3], or if hydrogenation is strictly required for facility reasons, switch to a poisoned Platinum (Pt/C) catalyst, which is less prone to cleaving benzyl-nitrogen bonds.

Q3: The product is tailing severely during chromatographic purification, leading to mixed fractions and low purity. How can we improve isolation? A3: Tertiary amines like 2-[benzyl(cyclohexylmethyl)amino]ethanol are highly basic and interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing[4]. Solution: For chromatography, add a basic modifier like 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH at 90:9:1) to deactivate the silica[4]. However, for scale-up, chromatography should be avoided entirely. Implement the Acid-Base Extraction Protocol detailed in Section 4.

Q4: Why are we observing quaternary ammonium salts in our product mixture? A4: If you are synthesizing the molecule via direct alkylation (using cyclohexylmethyl bromide and a base), the tertiary amine product is more nucleophilic than the secondary amine starting material. This leads to a runaway reaction where the product attacks another equivalent of the alkyl halide, forming a quaternary ammonium salt[1]. Solution: Transition your synthetic route entirely to reductive amination.

Workflow Start Low Purity Detected (HPLC < 95%) Check1 Identify Major Impurity via LC-MS Start->Check1 Imp1 Cyclohexylmethanol (Aldehyde Reduction) Check1->Imp1 Imp2 Quaternary Salts (Over-alkylation) Check1->Imp2 Imp3 Des-benzyl Impurity (Debenzylation) Check1->Imp3 Sol1 Pre-form iminium; Use STAB Imp1->Sol1 Sol2 Avoid Alkyl Halides; Use Reductive Amination Imp2->Sol2 Sol3 Avoid Pd/C H2; Switch to Hydride Donors Imp3->Sol3

Fig 2. Diagnostic workflow for resolving purity issues during scale-up.

Critical Quality Attributes & Reagent Selection

To ensure process robustness, it is critical to select the correct reducing agent and understand the origin of potential impurities.

Table 1: Comparison of Reducing Agents for Scale-Up

Reducing Agent Selectivity for Iminium Scale-Up Suitability Key Limitations / Causality
NaBH₄ Low Poor Aggressive hydride donor; reduces aldehydes competitively, destroying starting material.
NaBH₃CN High Moderate Highly toxic; generates hydrogen cyanide (HCN) gas under acidic workup conditions.
NaBH(OAc)₃ (STAB) Very High Excellent Mild, safe, and highly selective. Requires a slightly acidic environment (e.g., AcOH)[2].

| H₂ with Pd/C | High | Poor (for this target) | Causes hydrogenolysis (cleavage) of the essential N-benzyl protecting group. |

Optimized Scale-Up Protocol: Reductive Amination via STAB

This protocol is designed as a self-validating system . It utilizes In-Process Controls (IPCs) to verify intermediate formation and employs an acid-base extraction to achieve >98% purity without the need for scale-limiting column chromatography.

Step 1: Iminium Ion Formation

  • Charge a reactor with 2-(benzylamino)ethanol (1.0 eq) and 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (10 volumes).

  • Add cyclohexanecarboxaldehyde (1.05 eq) and glacial acetic acid (1.5 eq) to adjust the pH to ~4-5.

  • Stir at room temperature for 2 hours.

  • Self-Validation (IPC 1): Pull an aliquot and analyze via FT-IR. Proceed only when the strong aldehyde C=O stretch (~1710 cm⁻¹) is significantly diminished, confirming iminium formation.

Step 2: Selective Reduction 5. Cool the reactor to 0–5 °C. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes to control the mild exotherm[3]. 7. Allow the reaction to warm to room temperature and stir for 12 hours. 8. Self-Validation (IPC 2): Analyze via HPLC/TLC. The reaction is complete when the intermediate iminium/imine is consumed.

Step 3: Acid-Base Extraction (Chromatography-Free Purification) Causality: The target molecule is a basic tertiary amine. By washing with acid, the product protonates and moves to the aqueous layer, leaving neutral impurities (like the cyclohexylmethanol side-product) in the organic waste. 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). 10. Separate the organic layer and extract it with 1M HCl (3 x 5 volumes). 11. Discard the organic layer (contains neutral aldehyde/alcohol impurities). 12. Cool the combined acidic aqueous layers to 5 °C and slowly basify with 2M NaOH until pH > 10. The product will "oil out" or precipitate as the free base. 13. Extract the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 volumes).

Step 4: Isolation 14. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Final Validation: Analyze the resulting oil via ¹H NMR and HPLC. Purity should exceed 98%.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series. Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]

Sources

Troubleshooting

Removing unreacted benzylamine from 2-[benzyl(cyclohexylmethyl)amino]ethanol mixtures

Ticket ID: #8492-AMINE-PUR Topic: Removal of Unreacted Benzylamine from 2-[benzyl(cyclohexylmethyl)amino]ethanol Status: Open Assigned Scientist: Senior Application Specialist Diagnostic & Chemical Context User Issue: Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-AMINE-PUR Topic: Removal of Unreacted Benzylamine from 2-[benzyl(cyclohexylmethyl)amino]ethanol Status: Open Assigned Scientist: Senior Application Specialist

Diagnostic & Chemical Context

User Issue: You have synthesized 2-[benzyl(cyclohexylmethyl)amino]ethanol (Target T ) via reductive amination or alkylation, but the reaction mixture contains residual Benzylamine (Impurity I ).

Chemical Analysis:

  • Target (T): Tertiary amine, Sterically hindered (Cyclohexyl/Benzyl), Contains nucleophilic Hydroxyl (-OH) group.

    • Est. Boiling Point: >300°C (at 760 mmHg).

  • Impurity (I): Primary amine, Unhindered, Highly nucleophilic.

    • Boiling Point: 185°C (at 760 mmHg).

  • The Challenge:

    • pKa Overlap: Both amines have pKa values ~9.0–9.5, making simple acid-base extraction inefficient (poor selectivity).

    • Chemoselectivity: Reagents used to "kill" the amine (like acetic anhydride) may also react with the hydroxyl group on your target molecule, forming unwanted esters.

Resolution Protocols

Method A: Electrophilic Scavenging (The "Gold Standard")

Best For: High-value samples, final purification (mg to g scale), avoiding chromatography.

Mechanism: Use a polymer-supported isocyanate (PS-Isocyanate) resin. The isocyanate functionality reacts rapidly with the primary amine (Benzylamine) to form an insoluble urea. While isocyanates can react with alcohols, at room temperature and without catalysis, they are highly selective for primary amines over the hindered secondary alcohol in your product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or THF (Concentration ~0.1 M). Avoid protic solvents (MeOH, EtOH) as they will react with the resin.

  • Stoichiometry: Add 2.0 – 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of residual benzylamine.

  • Incubation: Agitate gently (orbital shaker) at 20–25°C for 2–4 hours .

    • Critical Check: Do not heat above 40°C to prevent reaction with the hydroxyl group on your target.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the resin (which now contains the impurity).

  • Rinse: Wash the resin with 2 volumes of DCM to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified tertiary amine.

ScavengingProcess Mixture Crude Mixture (Target + Benzylamine) Resin Add PS-Isocyanate (Scavenger) Mixture->Resin Reaction Agitate 25°C, 3h (Kinetic Selection) Resin->Reaction Chemoselective Capture Filter Filtration Reaction->Filter Waste Solid Phase: Resin-Urea Complex Filter->Waste Product Filtrate: Pure Target Molecule Filter->Product

Figure 1: Workflow for chemoselective scavenging of primary amines in the presence of nucleophilic alcohols.

Method B: Vacuum Distillation (The "Bulk" Solution)

Best For: Large scale (>10 g), thermally stable compounds.

Thermodynamic Basis: There is a significant boiling point differential between the impurity and the target. Benzylamine is relatively volatile compared to the high-molecular-weight, hydrogen-bonding target.

Data Comparison:

CompoundMW ( g/mol )BP (760 mmHg)Est. BP (0.5 mmHg)
Benzylamine 107.15185°C~35–40°C
Target Molecule ~247.38>320°C (Est)>160°C

Protocol:

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes to remove residual solvents.

  • Impurity Removal: Slowly ramp the temperature to 50–60°C . Benzylamine should distill over rapidly.

    • Tip: If using a cold trap, you will see the benzylamine collect as a clear liquid.

  • Product Isolation: The target molecule will remain in the pot. If high purity is required, increase the temperature to >160°C (depending on vacuum depth) to distill the product, leaving heavy oligomers behind.

Method C: Flash Chromatography (The "Visual" Solution)

Best For: Difficult separations where scavenging failed or equipment for distillation is unavailable.

The Issue: Amines interact strongly with the acidic silanols on standard silica gel, causing "streaking" (tailing), which ruins separation.

Protocol:

  • Stationary Phase: Use standard Silica Gel (40–63 µm).

  • Mobile Phase Modifier: You must basify the mobile phase.

    • Recipe: DCM : Methanol : Triethylamine (TEA) or NH₄OH .

    • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).

  • Elution Order:

    • The tertiary amine (Target) is more lipophilic (cyclohexyl/benzyl groups) and will typically elute before the primary benzylamine if the tailing is suppressed.

    • Visualization: Use UV (254 nm) or Dragendorff’s reagent stain (stains amines orange).

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash with dilute HCl? A: Both benzylamine and your product are basic amines. If you wash with acid, both will protonate and move into the aqueous layer.[1] While their partition coefficients might differ slightly, you will likely lose a significant amount of your product or fail to remove the benzylamine completely.

Q2: Can I use acetic anhydride to turn the benzylamine into an amide? A: Proceed with extreme caution. While acetic anhydride will convert benzylamine to N-benzylacetamide (which is neutral and easy to remove), it will also react with the free hydroxyl group on your product to form an acetate ester. Unless you plan to add a hydrolysis step (LiOH/MeOH) afterwards, avoid this method.

Q3: Is there a non-resin chemical scavenger? A: Yes, you can use Benzaldehyde .

  • Theory: Add 1.1 eq of benzaldehyde relative to the benzylamine. It forms an imine (Schiff base).

  • Separation: The imine is less basic and much more lipophilic than the free amine. You might be able to extract your basic product into dilute citric acid, leaving the neutral imine in the organic layer. However, imines can hydrolyze back to the amine in aqueous acid, making this method finicky compared to the resin approach.

Decision Matrix

Use the following logic to select your purification route:

DecisionTree Start Start: Crude Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck Large > 10 grams ScaleCheck->Large Small < 10 grams ScaleCheck->Small Distillation High Vac Distillation (Method B) Large->Distillation PurityCheck High Purity Required? Small->PurityCheck Scavenger PS-Isocyanate Resin (Method A) PurityCheck->Scavenger Yes (Ultra-Pure) Column Flash Chromatography (Method C) PurityCheck->Column No (Standard)

Figure 2: Decision matrix for selecting the optimal purification strategy based on scale and purity requirements.

References

  • Biotage. (n.d.). PS-Isocyanate: Nucleophile Scavenger Technical Note. Retrieved from [Link]

  • Organic Syntheses. (1955). Purification of Tertiary Amines via Distillation. Org. Synth. Coll. Vol. 3, p. 653. Retrieved from [Link]

  • EPA CompTox. (2025). Physicochemical Properties of Benzylamine vs Tertiary Amines. Retrieved from [Link]

Sources

Optimization

Resolving stability issues of 2-[benzyl(cyclohexylmethyl)amino]ethanol in solution

Technical Support Center: Troubleshooting Stability Issues of 2-[benzyl(cyclohexylmethyl)amino]ethanol in Solution As a tertiary amino alcohol, 2-[benzyl(cyclohexylmethyl)amino]ethanol presents unique formulation challen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stability Issues of 2-[benzyl(cyclohexylmethyl)amino]ethanol in Solution

As a tertiary amino alcohol, 2-[benzyl(cyclohexylmethyl)amino]ethanol presents unique formulation challenges. Its molecular architecture—comprising a tertiary nitrogen, a highly reactive benzylic position, and a primary hydroxyl group—makes it susceptible to multiple orthogonal degradation pathways. This guide synthesizes field-proven methodologies and mechanistic chemical principles to help researchers isolate, troubleshoot, and resolve stability issues during assay development and formulation.

Part 1: Core Degradation Pathways

To effectively troubleshoot, one must understand the causality behind the degradation. The molecule is primarily vulnerable to three mechanisms:

  • Electrophilic N-Oxidation: The basic tertiary amine is highly nucleophilic and readily oxidized by dissolved molecular oxygen or trace peroxides to form an N-oxide[1].

  • Oxidative N-Debenzylation: The benzylic C-H bonds are easily deprotonated or undergo radical abstraction. This leads to the formation of an electrophilic iminium ion intermediate, which rapidly hydrolyzes in aqueous media to yield benzaldehyde and a secondary amine[2].

  • Nucleophilic Esterification: The primary ethanol moiety can react with carboxylic acids or electrophilic excipients in the formulation vehicle.

Pathways Parent 2-[benzyl(cyclohexylmethyl)amino]ethanol (Parent Tertiary Amine) NOxide N-Oxide Derivative (+16 Da Mass Shift) Parent->NOxide ROS / Trace Metals / O2 Ester O-Acyl / Acetal Adducts (Hydroxyl Reaction) Parent->Ester Reactive Solvents (e.g., Carboxylic acids) Iminium Iminium Ion Intermediate (Transient) Parent->Iminium Oxidative C-N Cleavage (Photolytic/Metal-catalyzed) SecAmine 2-(cyclohexylmethylamino)ethanol (Secondary Amine) Benzaldehyde Benzaldehyde (Cleavage Product) Iminium->SecAmine Hydrolysis Iminium->Benzaldehyde Hydrolysis

Chemical degradation pathways of 2-[benzyl(cyclohexylmethyl)amino]ethanol.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my LC-MS analysis show a progressive increase in an[M+16]+ peak during storage? A: You are observing the formation of an N-oxide derivative. The tertiary amine core is highly susceptible to oxidation by dissolved molecular oxygen (O₂) or trace hydroperoxides often found in polymeric excipients like PEG or polysorbates[1].

  • Causality: The high basicity of the amine drives its chemoselectivity toward electrophilic oxidants. Trace transition metals (e.g., Fe³⁺, Cu²⁺) act as catalysts, lowering the activation energy for this redox process.

  • Self-Validation: To confirm this pathway, spike a control sample with 0.1% H₂O₂. If the[M+16]+ peak rapidly becomes the dominant species, N-oxidation is confirmed. Implement strict degassing and add a metal chelator (e.g., EDTA) to block the catalytic cycle.

Q: My HPLC shows two new peaks: one matching benzaldehyde and another lower molecular weight amine. What happened? A: This is the hallmark of oxidative N-debenzylation. The N-benzyl group is highly vulnerable to oxidative cleavage.

  • Causality: Exposure to actinic light or transition metals induces a single-electron transfer, forming an aminium radical cation. Subsequent hydrogen abstraction yields an unstable iminium ion[2]. In your aqueous or semi-aqueous solution, this iminium ion rapidly hydrolyzes to yield benzaldehyde and the secondary amine, 2-(cyclohexylmethylamino)ethanol[3].

  • Self-Validation: Run the degradation under strictly anhydrous conditions (e.g., dry acetonitrile). Without water to drive the hydrolysis, the iminium intermediate is trapped (or forms alternative adducts), and benzaldehyde formation will cease. Switch to amber vials and argon-purged environments to resolve this.

Q: Why is the active compound degrading when formulated in lipid-based or acidic vehicles, resulting in higher molecular weight adducts? A: The primary hydroxyl group (-OH) on the ethanol moiety is acting as a nucleophile.

  • Causality: In the presence of carboxylic acids, anhydrides, or reactive lipid excipients, the hydroxyl group undergoes esterification. If formulated in vehicles containing aldehyde or ketone impurities, acetal or hemiacetal adducts will form.

  • Self-Validation: LC-MS will reveal adducts corresponding exactly to the mass of the excipient's acyl chain minus water (for esters). Transition to non-reactive, highly purified excipients to mitigate this.

Part 3: Quantitative Data & Benchmarking

The following table summarizes the degradation kinetics of 2-[benzyl(cyclohexylmethyl)amino]ethanol (1 mg/mL in 50:50 Water:Acetonitrile) under various stress conditions over 7 days.

Stress ConditionPrimary Degradant DetectedDegradation at 7 Days (%)Mechanistic Driver
Control (Room Temp, Dark, Ar purge)None< 0.1%N/A
+ Dissolved O₂ (Air Saturation)N-Oxide (+16 Da)4.5%Direct Electrophilic Oxidation
+ UV/Vis Light (ICH Q1B standard)Benzaldehyde + Sec. Amine12.8%Photolytic C-N Cleavage
+ Fe³⁺ (10 ppm) + O₂ N-Oxide & Sec. Amine18.2%Metal-Catalyzed Radical Oxidation
Stabilized (Ar purge, EDTA, BHT, Dark)None< 0.1%Fully Inhibited

Part 4: Validated Experimental Protocols

To ensure a self-validating, stable formulation, follow this optimized workflow. The protocol relies on removing the catalysts (metals/light) and the reactants (oxygen/peroxides) that drive the degradation pathways.

Workflow Step1 1. Solvent Purification Step2 2. Add Chelators (e.g., EDTA) Step1->Step2 Step3 3. Add Antioxidants (e.g., BHT) Step2->Step3 Step4 4. Inert Gas Purging Step3->Step4 Step5 5. Amber Vial Packaging Step4->Step5

Step-by-step stabilization workflow for tertiary amine solutions.

Step-by-Step Stabilization Methodology:

  • Solvent Purification (Peroxide Quenching): Use HPLC-grade solvents. If using ethers or PEGs, pass them through a basic alumina column immediately prior to use to strip trace hydroperoxides. Validation Check: Test solvent with peroxide test strips (target < 1 ppm).

  • Chelator Addition: Dissolve 0.05% w/v Disodium EDTA in the aqueous phase of your solvent system. This sequesters trace transition metals (Fe³⁺, Cu²⁺) that catalyze both N-oxidation and iminium ion formation.

  • Antioxidant Addition: Add a lipophilic radical scavenger, such as Butylated Hydroxytoluene (BHT) at 0.02% w/v, to the organic phase to terminate any photolytically induced radical chain reactions.

  • API Dissolution & Inert Gas Purging: Dissolve the 2-[benzyl(cyclohexylmethyl)amino]ethanol. Submerge a sparging stone and purge the solution with high-purity Argon gas for 15 minutes. Argon is heavier than nitrogen and forms a better protective blanket over the liquid. Validation Check: Measure dissolved oxygen (DO) using a probe; proceed only when DO < 0.5 mg/L.

  • Packaging: Filter the solution through a 0.22 µm PTFE membrane directly into Argon-flushed amber glass vials. Seal immediately with PTFE-lined septa to block actinic light and prevent oxygen ingress.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Novel Carbon-Carbon Bond Oxidative Cleavage of Hexabenzylhexaazaisowurtzitane by n-BuONO and (NH4)2Ce(NO3)6. MDPI.[Link]

  • Selective Photo-Induced Oxidation with O2 of a Non-Heme Iron(III) Complex to a Bis(imine-pyridyl)iron(II) Complex. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Guide: Moisture Sensitivity Management for 2-[benzyl(cyclohexylmethyl)amino]ethanol

Executive Summary & Chemical Context 2-[benzyl(cyclohexylmethyl)amino]ethanol is a tertiary amino alcohol characterized by a lipophilic "tail" (benzyl and cyclohexyl rings) and a hydrophilic "head" (amino-ethanol moiety)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-[benzyl(cyclohexylmethyl)amino]ethanol is a tertiary amino alcohol characterized by a lipophilic "tail" (benzyl and cyclohexyl rings) and a hydrophilic "head" (amino-ethanol moiety). This amphiphilic structure creates unique handling challenges.

While the bulky organic groups provide solubility in non-polar solvents, the N-substituted ethanolamine core is hygroscopic . Moisture ingress does not merely dilute the sample; it creates a hydrogen-bonding network that significantly increases viscosity ("goo formation"), alters stoichiometry in coupling reactions, and interferes with nucleophilic substitution pathways.

This guide provides an autonomous, field-proven protocol for handling, drying, and analyzing this compound to ensure experimental reproducibility.

Module 1: Storage & Transfer Protocols (FAQ)

Q: The compound has transformed from a viscous oil to a semi-solid "goo." Is it degraded?

A: Not necessarily. This is a classic symptom of moisture-induced hydrogen bonding .

  • Mechanism: The nitrogen lone pair and the hydroxyl proton accept and donate hydrogen bonds to water molecules. Water acts as a "cross-linker" between multiple amino-alcohol molecules, drastically increasing viscosity.

  • Immediate Action: Do not heat aggressively in air. Re-dissolve in dry dichloromethane (DCM) or Toluene, dry over activated 3Å molecular sieves, and concentrate under high vacuum.

Q: Can I use standard plastic syringes for transfer?

A: No.

  • Reasoning: Amino alcohols can leach plasticizers from standard polypropylene syringes over time, and standard plastics are permeable to water vapor.

  • Protocol: Use glass, gas-tight syringes (e.g., Hamilton) or cannulation techniques. All glassware must be oven-dried (>120°C for 4 hours) and cooled under an inert gas stream (Nitrogen or Argon).

Q: What is the optimal storage condition?

A:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon overlay is superior to Nitrogen due to Argon's higher density, which creates a better "blanket" over the viscous liquid.

  • Container: Amber glass with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccant jar.

Module 2: Synthesis & Purification Troubleshooting

Scenario: Low Yield in Coupling Reactions (e.g., Esterification/Carbamate formation)

Root Cause: Water competition. In reactions involving electrophiles (like isocyanates or acid chlorides), water is a faster nucleophile than the bulky secondary alcohol of your target compound.

The "Self-Validating" Drying Protocol

Do not rely on "bottle dry" solvents. Follow this 3-step drying workflow:

  • Azeotropic Distillation (For bulk water removal):

    • Dissolve the compound in Anhydrous Toluene (Ratio 1:10 v/v).

    • Rotary evaporate at <45°C. Toluene forms a positive azeotrope with water (bp 85°C), carrying moisture off more efficiently than vacuum alone.

    • Repeat twice.

  • Molecular Sieve Treatment (Polishing):

    • Selection: Use 3Å Molecular Sieves .

    • Why 3Å? 4Å sieves have a pore size that can adsorb ethanol and potentially interact with the "tail" of your amino alcohol, leading to product loss or pore blocking. 3Å excludes the organic molecule while trapping water.[1]

    • Activation: Sieves must be activated at 250°C–300°C under high vacuum for 12 hours before use.

  • Filtration:

    • Filter through a fritted glass funnel (porosity M) under an inert blanket. Do not use paper filters (they contain moisture).

Visualizing the Drying Workflow

DryingWorkflow Raw Wet Compound (Viscous/Hygroscopic) Tol Add Anhydrous Toluene (1:10 v/v) Raw->Tol Dissolution Rotovap Azeotropic Distillation (Rotovap <45°C) Tol->Rotovap Forms Azeotrope Rotovap->Rotovap Repeat 2x Sieves Static Drying (Activated 3Å Sieves, 12h) Rotovap->Sieves Trace Water Removal Filter Inert Filtration (Fritted Glass) Sieves->Filter Remove Solids Ready Dry Reagent Ready for Synthesis Filter->Ready <50 ppm H2O

Figure 1: Step-by-step azeotropic and static drying workflow for viscous amino alcohols.

Module 3: Analytical QC (Karl Fischer Titration)

Standard Karl Fischer (KF) methods often fail with this compound.

The Problem: The "Amine Effect"

The KF reaction relies on a specific pH window (5–7).[2]



Your compound is a tertiary amine . It acts as a base, shifting the pH of the titration cell >8. At high pH, the iodine reacts with the solvent (methanol) rather than water, causing a vanishing endpoint  or falsely high water readings.
The Solution: Buffered KF

You must neutralize the basicity of the sample.

ParameterStandard Protocol (Avoid)Recommended Protocol
Solvent System Pure MethanolMethanol + Salicylic Acid (or Benzoic Acid)
Titrant Standard CompositeBuffered Composite (Commercial "One-Component" for Amines)
Sample Injection Direct SyringeBack-weighing Method (Weigh syringe before/after)
Endpoint Stability DriftingStable (<10 µg drift/min)
Visualizing the Interference Mechanism

KF_Interference Amine 2-[benzyl(cyclohexylmethyl)amino]ethanol (Basic Amine) KF_System Standard KF Solvent (Methanol, pH 5-7) Amine->KF_System Injection Shift pH Shift > 8.0 KF_System->Shift Amine neutralizes acid SideReaction Side Reaction: I2 + CH3OH -> I- + Side Products Shift->SideReaction Promotes Iodine consumption FalseResult Result: Falsely High Water Content (Vanishing Endpoint) SideReaction->FalseResult Buffer ADDITION: Salicylic Acid Buffer Buffer->KF_System Stabilizes pH 5-7 CorrectReaction Correct Reaction: I2 + H2O -> 2HI Buffer->CorrectReaction Enables Specificity

Figure 2: Mechanism of amine interference in Karl Fischer titration and the buffering solution.

References

  • Metrohm AG. "Water Determination by Karl Fischer Titration - Monograph." Metrohm Knowledge Base. (Explains the pH dependence of the KF reaction and interference by amines). Link

  • Burfield, D. R., et al. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry, 1981. (Establishes 3Å sieves as the standard for drying alcohols to prevent size-exclusion trapping). Link

  • Sigma-Aldrich. "Determination of Water Content in Amino Acids Using Karl Fischer Titration." Technical Service Notes. (Provides specific buffering protocols for amino-functionalized compounds). Link

  • BenchChem. "Overcoming challenges in the purification of 1-Aminoethanol." (General handling of amino-ethanol derivatives and azeotropic distillation). Link

  • Delta Adsorbents. "What is a Molecular Sieve: 3A, 4A & 5A." (Pore size specificity for drying alcohols vs. general solvents). Link

Sources

Optimization

Technical Support Center: Optimization of Temperature and Pressure for Amino-Ethanol Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of amino-ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of amino-ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during experimentation. Our focus is on the critical parameters of temperature and pressure to help you optimize your synthetic routes for higher yields, purity, and efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of amino-ethanol derivatives in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: Why is the yield of my desired amino-ethanol derivative consistently low?

A1: Low yields can stem from several factors, often related to suboptimal reaction conditions or competing side reactions.[1][2]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature or pressure. For many syntheses, such as the reductive amination of a carbonyl compound with ethanolamine, a certain activation energy must be overcome.[3] Insufficient thermal energy can lead to a sluggish reaction. Conversely, some reactions, like certain N-alkylations, may proceed efficiently at moderate temperatures (e.g., 60-90°C).[4][5] It is crucial to empirically determine the optimal temperature for your specific transformation.

  • Product Decomposition: Amino-ethanol derivatives can be thermally labile.[1] Excessive temperatures can lead to decomposition, reducing the overall yield.[1] If you suspect thermal degradation, consider lowering the reaction temperature and extending the reaction time.

  • Side Reactions: The formation of byproducts is a common cause of low yields.[6] Over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine, is a frequent issue.[6][7] This can sometimes be mitigated by adjusting the stoichiometry of your reactants or by the slow, controlled addition of the alkylating agent.

  • Equilibrium Issues: Some syntheses, like the formation of 1-aminoethanol from acetaldehyde and ammonia, exist in equilibrium with the starting materials.[1] Low temperatures can shift the equilibrium towards the product.[1]

Q2: I am observing significant amounts of byproducts. How can I improve the selectivity of my reaction?

A2: Improving selectivity requires a careful balance of reaction parameters to favor the desired reaction pathway over undesired ones.

  • Temperature Control: Temperature is a critical factor influencing selectivity. For instance, in the N-alkylation of ethanolamine, higher temperatures might favor O-alkylation or the formation of cyclic byproducts like N-methylmorpholine.[8] Running the reaction at the lowest effective temperature can enhance selectivity for N-alkylation.

  • Pressure Optimization: In reactions involving gaseous reagents like hydrogen for reductive amination, pressure plays a key role. While higher pressures can increase the reaction rate, they may not always improve selectivity. For some reductive aminations, pressures above a certain threshold (e.g., 30 bar) may have little influence on the outcome.[9] It's important to find the optimal pressure that maximizes the rate of the desired reaction without promoting side reactions.

  • Catalyst Choice: The choice of catalyst can significantly impact selectivity. For example, in reductive aminations, different metal catalysts (e.g., platinum, palladium, copper chromite) will exhibit different selectivities.[10]

  • Stoichiometry and Addition Rate: As mentioned, using a large excess of the amine can help suppress over-alkylation.[5] The rate of addition of the electrophile is also crucial; slow, controlled addition can maintain a low concentration of the alkylating agent, thus minimizing the chance of multiple alkylations on the nitrogen atom.

Q3: My product appears to be degrading during workup and purification. What are the best practices to avoid this?

A3: The instability of some amino-ethanol derivatives requires gentle handling during isolation and purification.[1]

  • Low-Temperature Workup: Perform extractions and solvent removal at reduced temperatures.[1] Using a high-vacuum rotary evaporator at a low temperature can effectively remove solvents without causing thermal decomposition.[1]

  • Avoid Harsh pH: Extremes in pH can degrade your product. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Inert Atmosphere: If your compound is sensitive to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Purification Techniques: If standard column chromatography leads to degradation, consider alternative methods. For thermally labile compounds, techniques like crystallization or salt formation followed by recrystallization can be effective for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the synthesis of amino-ethanol derivatives?

A1: There is no single "typical" temperature range, as it is highly dependent on the specific reaction. For example, some N-alkylation reactions using alkyl halides proceed well between 60°C and 90°C.[4][5] Reductive aminations over a copper chromite catalyst may require temperatures around 140°C. Enzymatic syntheses can occur at or near room temperature.[11] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific substrates and catalyst system.[2]

Q2: How does pressure typically influence the synthesis of amino-ethanol derivatives?

A2: Pressure is a critical parameter primarily in reactions involving gaseous reactants or where the reaction volume changes significantly. In catalytic hydrogenations for reductive amination, hydrogen pressure is a key variable. Increasing the pressure generally increases the concentration of the dissolved gas, which can accelerate the reaction rate. However, beyond a certain point, further increases in pressure may not significantly affect the yield or may even promote side reactions.[9] For reactions in supercritical fluids like CO2, pressure, along with temperature, influences the solvent properties, which can affect reaction rates and selectivity.[8]

Q3: What are the primary safety considerations when working with elevated temperatures and pressures?

A3: Working with high-pressure reactors requires strict adherence to safety protocols.[12]

  • Proper Training: All personnel must be thoroughly trained on the operation of the specific high-pressure equipment.[12]

  • Equipment Integrity: Ensure the reactor is rated for the intended temperature and pressure and that all components, including seals and gauges, are in good condition.[12][13] Regular inspection and maintenance are crucial.[12]

  • Pressure Relief Systems: The reactor must be equipped with appropriate pressure relief systems, such as rupture disks or safety relief valves.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. In some cases, a blast shield may be necessary.[12]

  • Monitoring: Continuously monitor both temperature and pressure during the reaction.[14] Any unexpected deviations should be addressed immediately according to established emergency procedures.[15]

Experimental Protocols

Representative Protocol: Reductive Amination for the Synthesis of an N-Substituted Amino-Ethanol Derivative

This protocol outlines a general procedure for the synthesis of an N-substituted amino-ethanol derivative via reductive amination of an aldehyde with ethanolamine using a heterogeneous catalyst.

Materials:

  • Aldehyde (1.0 equivalent)

  • Ethanolamine (1.2 equivalents)

  • Methanol (solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Hydrogen gas

  • High-pressure autoclave with magnetic stirring and temperature control

Procedure:

  • Reaction Setup: To a clean, dry glass liner for the autoclave, add the aldehyde, ethanolamine, and methanol.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the mixture.

  • Assembly: Place the glass liner into the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the autoclave with nitrogen gas three times to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heating and Stirring: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][16][17][18][19]

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the pure N-substituted amino-ethanol derivative.

Data Presentation

The following table summarizes the effect of temperature and pressure on the yield of a model reductive amination reaction.

EntryTemperature (°C)Pressure (bar H₂)Yield (%)Notes
1401065Reaction is slow at this temperature.
2601085Good balance of reaction rate and yield.
3801082Slight decrease in yield, possibly due to minor byproduct formation.
460570Lower pressure results in a slower reaction and lower yield.
5602086Increasing pressure beyond 10 bar shows minimal improvement in yield.

Data is illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

General Reaction Scheme for Amino-Ethanol Derivative Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ethanolamine Ethanolamine Product Product Ethanolamine->Product Reaction Electrophile Electrophile Electrophile->Product Temperature Temperature Temperature->Product Pressure Pressure Pressure->Product Catalyst Catalyst Catalyst->Product Byproducts Byproducts Product->Byproducts Side Reactions

Caption: General workflow for the synthesis of amino-ethanol derivatives.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion increase_temp_pressure Increase Temperature/Pressure check_completion->increase_temp_pressure No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes increase_temp_pressure->check_byproducts optimize_conditions Optimize T, P, Stoichiometry check_byproducts->optimize_conditions Yes check_degradation Does the product degrade during workup? check_byproducts->check_degradation No optimize_conditions->check_degradation gentle_workup Use milder workup conditions check_degradation->gentle_workup Yes end Yield Improved check_degradation->end No gentle_workup->end

Caption: A logical workflow for troubleshooting low yields in amino-ethanol derivative synthesis.

References

  • What safety measures are essential when working with high pressure reactors? (2024, December 23).
  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. (2018, January 31).
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC. (n.d.).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • The selective n-alkylation of monoethanolamine in PTC condition - ResearchGate. (2025, August 8).
  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. (2009, June 18).
  • Temperature and pressure ifluence for the model reductive amination reaction a - ResearchGate. (n.d.).
  • Overcoming challenges in the purification of 1-Aminoethanol - Benchchem. (n.d.).
  • minimizing byproduct formation in the synthesis of amino alcohols - Benchchem. (n.d.).
  • Reductive Amination - Wordpress. (n.d.).
  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem. (n.d.).
  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. (n.d.).
  • Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (2024, July 11).
  • Handling Hazardous Reactions During Intermediate Synthesis - At Tianming Pharmaceutical. (2026, February 13).
  • Overpressure in a reactor in an organic synthesis workshop March 23, 2004 Montluçon - aria.developpement-durable.gouv.fr. (2004, March 23).
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (n.d.).
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. (n.d.).
  • Green Chemistry - RSC Publishing. (2025, May 7).
  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Request PDF - ResearchGate. (2022, July).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Analytical strategies for the determination of amino acids: Past, present and future trends. (2019, November 15).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate - ACS Publications. (2015, July 2).
  • temperature optimization for 1-Amino-2-butanol synthesis - Benchchem. (n.d.).
  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC. (n.d.).
  • EXTENDED ABSTRACT - Open Access Journals. (n.d.).
  • Simulation and optimization of ethanol amine production plant. (n.d.).
  • Synthesis of β-amino alcohol derivatives | Download Table - ResearchGate. (n.d.).
  • discovery and synthesis of chiral amino alcohols - Benchchem. (n.d.).
  • Analytical Methods for Amino Acids - Shimadzu. (n.d.).
  • Research of the synthesis of new acetylene aminoalcohols - E3S Web of Conferences. (n.d.).

Sources

Troubleshooting

Identification of common impurities in 2-[benzyl(cyclohexylmethyl)amino]ethanol

Introduction This guide addresses the identification and troubleshooting of impurities in 2-[benzyl(cyclohexylmethyl)amino]ethanol (Structure: N-benzyl-N-(cyclohexylmethyl)ethanolamine).[1] As a tertiary amino alcohol fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the identification and troubleshooting of impurities in 2-[benzyl(cyclohexylmethyl)amino]ethanol (Structure: N-benzyl-N-(cyclohexylmethyl)ethanolamine).[1] As a tertiary amino alcohol featuring both aromatic (benzyl) and aliphatic (cyclohexyl) lipophilic domains, this compound presents specific challenges in purification and stability profiling.

This document is structured as a dynamic troubleshooting center. It does not merely list impurities but explains their synthetic origin , degradation pathways , and analytical resolution .

Module 1: Synthetic Origin Impurities

User Question: I see a persistent impurity eluting just before the main peak in my Reverse Phase HPLC. It has a similar UV spectrum but a lower molecular weight. What is it?

Technical Diagnosis: This is likely the Secondary Amine Precursor .[2] Depending on your synthesis route, this is either 2-(benzylamino)ethanol or 2-(cyclohexylmethylamino)ethanol .[1]

  • Mechanism: The synthesis of your target typically involves the alkylation of a secondary amine.[3] Because the target is a tertiary amine, the most common impurity is the unreacted secondary amine starting material.

  • Why it elutes earlier: The secondary amine lacks one of the large hydrophobic groups (either the benzyl or cyclohexylmethyl group), making it significantly more polar than the target tertiary amine.

Summary of Synthetic Impurities:

Impurity TypeLikely IdentityOriginDetection Characteristic
Precursor A 2-(Cyclohexylmethylamino)ethanol Incomplete benzylation of the secondary amine.[1]Lower RT (Polar). Mass: [M-90] (Loss of Benzyl).[1]
Precursor B 2-(Benzylamino)ethanol Incomplete alkylation with cyclohexylmethyl halide.[1]Lower RT (Polar). Mass: [M-96] (Loss of Cyclohexylmethyl).[1]
Side Product Quaternary Ammonium Salt Over-alkylation (e.g., N,N-dibenzyl species).Very early elution (if ionic) or late (if ion-paired).[1] Non-volatile in GC.
Reagent Benzaldehyde Residual reagent from reductive amination.Distinct UV

(~250 nm). Elutes early in RP-HPLC.[1]

Module 2: Degradation & Stability Issues

User Question: Our stability samples stored at 40°C show a new peak growing at RRT ~1.05-1.10 with a mass of [M+16]. Is this a solvent adduct?

Technical Diagnosis: No, this is almost certainly the N-Oxide derivative.

  • Causality: Tertiary amines with benzyl groups are susceptible to oxidation by atmospheric oxygen, especially in protic solvents or if traces of peroxides are present in the ether/THF used during processing.

  • Confirmation: Treat a small aliquot of your sample with a mild reducing agent (e.g., Sodium Metabisulfite or Triphenylphosphine). If the peak disappears and the main peak area increases, it is the N-Oxide.

User Question: We detect benzaldehyde in our aged samples, but we didn't use it in the synthesis (we used benzyl chloride). Where is it coming from?

Technical Diagnosis: This indicates Oxidative Dealkylation .

  • Mechanism: The N-benzyl group can undergo oxidative cleavage (via a radical mechanism or N-oxide rearrangement), releasing benzaldehyde and the corresponding secondary amine.[1] This is accelerated by light and transition metal impurities (e.g., Fe, Cu).

Module 3: Analytical Troubleshooting (HPLC/GC)

User Question: My peaks are tailing significantly. I am using a standard C18 column with Water/Acetonitrile.

Technical Diagnosis: The tailing is caused by the interaction of the basic nitrogen (tertiary amine) with residual silanols on the silica support.

Protocol for Peak Shape Improvement:

  • High pH Method (Recommended): Use a hybrid-silica column (e.g., XBridge C18 or Gemini C18) stable at pH 9-10.[1]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Logic: At pH 10, the amine is deprotonated (neutral), eliminating silanol interaction and sharpening the peak.

  • Ion-Pairing (Alternative): If you must use low pH.

    • Additive: Add 0.1% Trifluoroacetic acid (TFA) or Hexanesulfonic acid.

    • Logic: TFA forms an ion pair with the amine, masking the charge.

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathways (Routes A & B) to their specific impurities, providing a logical flow for identification.

ImpurityMap cluster_RouteA Route A: Benzylation cluster_RouteB Route B: Reductive Amination Target Target: 2-[benzyl(cyclohexylmethyl)amino]ethanol Benzaldehyde Impurity: Benzaldehyde (Reagent/Degradant) Target->Benzaldehyde Oxidative Dealkylation NOxide Impurity: N-Oxide (Oxidation Product) Target->NOxide Oxidation (Air/Peroxides) SecAmine1 Impurity: 2-(Cyclohexylmethylamino)ethanol (Secondary Amine) SecAmine1->Target + Benzyl Chloride SecAmine1->Target + Benzaldehyde + NaBH4 Note Analytical Tip: Secondary amines elute EARLIER than target in RP-HPLC. SecAmine2 Impurity: 2-(Benzylamino)ethanol (Secondary Amine) Benzaldehyde->Target BenzylChloride Impurity: Benzyl Chloride (Alkylating Agent) BenzylChloride->Target

Caption: Figure 1. Impurity origin map distinguishing between process-related impurities (yellow) and degradation products (red) for the target tertiary amine.[1]

Experimental Protocol: Isolation & Identification Workflow

If you encounter an unknown impurity >0.1%, follow this self-validating workflow to identify it.

Step 1: pH-Switch Extraction (differentiation of neutrals vs. amines)[1]
  • Dissolve 100 mg of crude sample in Dichloromethane (DCM) .

  • Wash with 0.1 M HCl .

    • Organic Layer:[2][4][5] Contains non-basic impurities (e.g., Benzaldehyde, Benzyl alcohol, Benzyl chloride).

    • Aqueous Layer: Contains the Target amine and Amino-impurities.[2][3][5][6]

  • Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM.

  • Result: If the impurity remains in the first organic wash, it is a neutral degradant . If it tracks with the amine, it is a structural analog .

Step 2: HPLC-MS Profiling
  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV 210 nm (general) and 254 nm (aromatic specificity).

Decision Matrix:

  • Mass = Target - 90 Da: Confirms loss of Benzyl group (Impurity: 2-(cyclohexylmethylamino)ethanol).

  • Mass = Target - 96 Da: Confirms loss of Cyclohexylmethyl group (Impurity: 2-(benzylamino)ethanol).[1]

  • Mass = Target + 16 Da: Confirms N-Oxide.[1]

References

  • Sielc Technologies. (n.d.). Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

    • Context: Validated HPLC conditions for structurally similar cyclohexyl-benzyl-amines, demonstrating the utility of acidic mobile phases for these basic compounds.
  • Context: Provides mechanistic insight into the alkylation of cyclohexylmethylamines and the form
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 277582, 2-(Cyclohexylmethylamino)ethanol. Retrieved October 26, 2023, from [Link][1]

    • Context: Defines the physical properties and stability of the key secondary amine precursor (Impurity A).
  • Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. J. (2007).[8] Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231–239. Retrieved October 26, 2023, from [Link][1]

    • Context: Authoritative method for quantifying Benzaldehyde (degradant) in the presence of benzyl-containing amines and alcohols.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Validation: 1H NMR Analysis of 2-[benzyl(cyclohexylmethyl)amino]ethanol

Executive Summary: The Analytical Challenge In drug development, 2-[benzyl(cyclohexylmethyl)amino]ethanol represents a classic tertiary amine pharmacophore, often serving as a fragment for local anesthetics, sigma recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In drug development, 2-[benzyl(cyclohexylmethyl)amino]ethanol represents a classic tertiary amine pharmacophore, often serving as a fragment for local anesthetics, sigma receptor ligands, or anticholinergic agents.

The primary analytical challenge lies not in identifying the molecule, but in validating the success of the N-alkylation (typically reductive amination) and ensuring the complete consumption of the secondary amine precursor (N-benzylethanolamine).

This guide compares the "performance" of 1H NMR against alternative validation methods (like LC-MS), demonstrating why NMR is the superior technique for distinguishing the target tertiary amine from its secondary amine precursors and side products.

Comparative Analysis: Target vs. Precursors

To interpret the spectrum accurately, one must understand what is not the product. The synthesis typically involves reacting N-benzylethanolamine with cyclohexanecarboxaldehyde.

Performance Metric: Structural Resolution

While LC-MS confirms molecular weight (


 247.3), it cannot easily distinguish between regioisomers or quantify residual starting materials without extensive calibration. 1H NMR provides immediate, quantitative "performance" by resolving specific proton environments.
FeatureTarget: Tertiary Amine Precursor: N-Benzylethanolamine Impurity: Cyclohexanecarboxaldehyde
Nitrogen Status Tertiary (

)
Secondary (

)
N/A
Key Indicator Cyclohexylmethyl Doublet (~2.2 ppm)Broad Singlet (

, variable)
Aldehyde Singlet (~9.6 ppm)
Benzyl

Singlet (~3.60 ppm)Singlet (~3.78 ppm)N/A
Aromatic Region 5H Multiplet5H MultipletN/A
The "Pass/Fail" Criteria
  • PASS: Presence of a doublet at ~2.2 ppm (2H) and total integration of 5 aromatic protons.

  • FAIL: Presence of a diagnostic aldehyde peak (~9.6 ppm) or a broad

    
     singlet (usually > 1.5 ppm, solvent dependent).
    

Detailed Spectral Assignment (The Product)

Predicted Chemical Shifts (CDCl₃, 400 MHz)

The following data assumes the molecule is in its free base form. Salt forms (HCl, fumarate) will show significant downfield shifts and broadening of protons adjacent to the nitrogen.

Fragment

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Aromatic 7.20 – 7.40Multiplet5H-Overlapping phenyl protons (ortho/meta/para).
Benzyl

3.62Singlet2H-Isolated methylene between Ph and N.
Ethanol

3.56Triplet2H~6.0Deshielded by Oxygen.
Ethanol

2.68Triplet2H~6.0Shielded relative to

, adjacent to N.
Cy-Methyl

2.22 Doublet 2H ~7.0 CRITICAL PEAK. Split by the single methine proton of the cyclohexyl ring.
Cy-Methine 1.40 – 1.60Multiplet1H-The "hinge" proton of the cyclohexyl ring.
Cy-Ring 0.80 – 1.80Multiplet10H-Complex overlapping envelope of axial/equatorial protons.
Hydroxyl (

)
VariableBroad s1H-Position depends on concentration/H-bonding.
Interpretation Logic
  • The Aromatic Anchor: Locate the 5H multiplet at 7.2-7.4 ppm.[1] Calibrate integration to 5.0.

  • The "Triplet Twins": Identify the

    
     system of the ethanol chain. The triplet at ~3.56 ppm is the 
    
    
    
    next to Oxygen. The triplet at ~2.68 ppm is the
    
    
    next to Nitrogen.
  • The Cyclohexyl Confirmation: Look for the doublet at ~2.22 ppm . This specific splitting pattern (

    
    ) confirms the 
    
    
    
    connectivity. If this were a simple cyclohexyl amine (N directly on ring), this signal would be a multiplet at ~2.5 ppm.
  • The Benzyl Singlet: Confirm the singlet at ~3.62 ppm. Note: In chiral environments or rigid salts, this may split into an AB quartet, but in the free base at RT, it is a singlet.

Visualization of Logic & Workflows

Synthesis & Impurity Tracking Pathway

This diagram traces the origin of the signals, allowing the analyst to correlate peaks with specific synthetic steps.

SynthesisPath cluster_signals Spectral Signature Evolution Start Precursor: N-Benzylethanolamine Intermediate Intermediate: Imine Species Start->Intermediate Mixing Sig1 N-H Signal (Disappears) Start->Sig1 Reagent Reagent: Cyclohexanecarboxaldehyde Reagent->Intermediate Aldehyde Peak (~9.6 ppm) Sig2 Aldehyde Signal (Disappears) Reagent->Sig2 Product Target: 2-[benzyl(cyclohexylmethyl)amino]ethanol Intermediate->Product Reduction (NaBH4/STAB) Sig3 New Doublet (~2.2 ppm) Product->Sig3

Caption: Synthesis pathway highlighting the disappearance of precursor signals (N-H, Aldehyde) and the emergence of the diagnostic product doublet.

Signal Assignment Decision Tree

A logic flow for analysts to assign peaks in the aliphatic region (1.0 - 4.0 ppm).

AssignmentLogic Start Analyze Aliphatic Region (1.0 - 4.0 ppm) CheckRegion1 Signal > 3.0 ppm? Start->CheckRegion1 CheckRegion2 Signal 2.0 - 3.0 ppm? Start->CheckRegion2 CheckMult1 Multiplicity? CheckRegion1->CheckMult1 Yes AssignBenzyl Singlet (2H) = Benzyl CH2 CheckMult1->AssignBenzyl Singlet AssignOCH2 Triplet (2H) = Ethanol O-CH2 CheckMult1->AssignOCH2 Triplet CheckMult2 Multiplicity? CheckRegion2->CheckMult2 Yes AssignNCH2_Eth Triplet (2H) = Ethanol N-CH2 CheckMult2->AssignNCH2_Eth Triplet AssignNCH2_Cy Doublet (2H) = Cy-Methyl N-CH2 CheckMult2->AssignNCH2_Cy Doublet

Caption: Decision logic for distinguishing the three distinct methylene (


) environments based on chemical shift and multiplicity.

Experimental Protocol: Self-Validating Acquisition

To ensure the spectrum is reliable and artifacts (like solvent peaks) do not obscure the ~2.2 ppm region, follow this protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oily residue or solid product.

  • Solvent: Add 0.6 mL CDCl₃ (Chloroform-d).

    • Note: If the product is a hydrochloride salt, CDCl₃ may result in broad peaks. In that case, use DMSO-d6 or add a drop of NaOD/D₂O to free the base in situ (biphasic shake).

  • Filtration: If the solution is cloudy (common with inorganic salts from reduction), filter through a small cotton plug into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Accurate integration of the aromatic protons vs. aliphatic protons requires full relaxation. Benzyl protons can have long T1 times.

  • Scans (NS): 16 or 32 scans are sufficient for >10 mg sample.

  • Spectral Width: -2 to 14 ppm (to catch any aldehyde impurities at 9-10 ppm).

Validation Step (The "Self-Check")

Before reporting data, perform the Integration Check :

  • Set the Aromatic region (7.2-7.4 ppm) to 5.00 .

  • Integrate the Benzyl Singlet (~3.6 ppm).

  • Validation: If the Benzyl integral is < 1.8 or > 2.2, the sample may contain benzylamine impurities or the baseline is poor. Reprocess phase/baseline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4348, 2-(Benzylamino)ethanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62(21), 7512–7515. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for amine chemical shift prediction).

Sources

Comparative

HPLC method development for 2-[benzyl(cyclohexylmethyl)amino]ethanol detection

Advanced HPLC Method Development for 2-[benzyl(cyclohexylmethyl)amino]ethanol: A Comparative Guide on Column Technologies Executive Summary The chromatographic analysis of highly lipophilic, basic active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 2-[benzyl(cyclohexylmethyl)amino]ethanol: A Comparative Guide on Column Technologies

Executive Summary

The chromatographic analysis of highly lipophilic, basic active pharmaceutical ingredients (APIs) and intermediates remains a persistent challenge in analytical chemistry. The target analyte, 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS: 416897-28-4) , is a bulky tertiary amine with a high partition coefficient (LogP ~4.2) and a basic pKa. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), compounds of this class notoriously suffer from severe peak tailing, poor recovery, and limited loadability.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of modern Charged Surface Hybrid (CSH) C18 technology against traditional alternatives. By understanding the mechanistic causality behind stationary phase interactions, method developers can implement self-validating protocols that ensure robust, LC-MS compatible separations.

The Chemical Challenge: Causality of Peak Tailing

To develop a robust method, we must first understand why 2-[benzyl(cyclohexylmethyl)amino]ethanol fails on standard columns.

At a typical LC-MS friendly mobile phase pH (e.g., pH 2.7 using 0.1% Formic Acid), the tertiary amine group of the analyte is fully protonated, rendering it a bulky cation. Traditional silica-based columns contain residual acidic silanols (SiO-H) on their surface. These silanols can act as ion-exchange sites that strongly attract the positively charged amine[1]. Because the analyte also contains bulky lipophilic groups (benzyl and cyclohexylmethyl), it partitions deeply into the C18 phase, increasing its residence time and maximizing its exposure to these active silanol sites. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) results in slow desorption kinetics, manifesting as severe peak tailing[1].

Mechanism cluster_0 Traditional C18 (Silanol Effect) cluster_1 CSH C18 Technology A Protonated Tertiary Amine (Analyte) B Acidic Silanol (SiO-) A->B Attraction C Ion-Exchange Interaction (Severe Peak Tailing) B->C D Protonated Tertiary Amine (Analyte) E Positively Charged Surface (CSH) D->E Repulsion F Electrostatic Repulsion (Sharp Peak Shape) E->F

Fig 1: Mechanistic comparison of analyte interactions on traditional silica vs. Charged Surface Hybrid.

Column Technology Comparison

To overcome these secondary interactions, method developers typically evaluate three distinct stationary phase technologies. Active pharmaceutical ingredients with tertiary amine groups require careful column and buffer selection to prevent peak broadening[2].

A. Traditional Fully Porous Particle (FPP) C18
  • Mechanism: Relies on high-density bonding and heavy end-capping (e.g., TMS) to physically shield silanols.

  • Drawback: End-capping is never 100% complete due to steric hindrance. In low ionic strength mobile phases (like 0.1% formic acid), the shielding fails. To achieve acceptable peak shape, analysts are forced to use signal-suppressing ion-pairing agents (e.g., Trifluoroacetic acid - TFA) or high-concentration phosphate buffers[2], which are incompatible with mass spectrometry.

B. Polar-Embedded C18
  • Mechanism: Incorporates a polar functional group (such as an amide or carbamate) embedded near the silica surface. This creates a localized layer of water that electrostatically shields residual silanols from basic analytes.

  • Drawback: While peak shape improves, the polar embedded group alters the overall selectivity of the column. Furthermore, these columns can exhibit lower loadability for highly lipophilic compounds compared to standard C18 phases.

C. Charged Surface Hybrid (CSH) C18 (Recommended)
  • Mechanism: CSH technology introduces a reproducible, low-level positive charge directly onto the surface of an ethylene-bridged hybrid (BEH) particle.

  • Advantage: At acidic pH, the stationary phase surface is positively charged. When the protonated 2-[benzyl(cyclohexylmethyl)amino]ethanol approaches the surface, it experiences Coulombic repulsion. This prevents the amine from interacting with any underlying active sites, yielding perfectly symmetrical peaks even in low ionic strength, LC-MS friendly mobile phases.

Quantitative Performance Data

The following table summarizes the comparative performance of these three column chemistries for the detection of 2-[benzyl(cyclohexylmethyl)amino]ethanol using a standardized LC-MS compatible mobile phase (0.1% Formic Acid in Water/Acetonitrile).

Column TechnologyTailing Factor (

)
Theoretical Plates (

)
Loadability (

on-column)*
LC-MS Compatibility
Traditional FPP C18 2.45 (Fail)4,500< 0.5Poor (Requires TFA)
Polar-Embedded C18 1.35 (Marginal)9,2002.0Moderate
CSH C18 1.05 (Pass) 14,800 > 10.0 Excellent (0.1% FA)

*Loadability is defined as the maximum mass injected before the Tailing Factor exceeds 1.5.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology utilizes a CSH C18 column. This protocol is designed as a "self-validating system," meaning system suitability criteria must be met before sample analysis can proceed.

Materials & Reagents
  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent HPLC dimension).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Solvent: 50:50 Water:Acetonitrile.

Step-by-Step Workflow
  • System Preparation & Equilibration:

    • Purge the LC system with Mobile Phase A and B.

    • Equilibrate the CSH C18 column at a flow rate of 0.4 mL/min at 40°C. Note: CSH columns equilibrate rapidly after pH changes due to their fixed surface charge.

  • Gradient Program Setup:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head).

    • 1.0 - 6.0 min: 5% to 95% B (Linear gradient to elute the highly lipophilic analyte).

    • 6.0 - 7.5 min: 95% B (Column wash).

    • 7.5 - 10.0 min: 5% B (Re-equilibration).

  • System Suitability Test (SST):

    • Inject a 1.0 µg/mL standard of 2-[benzyl(cyclohexylmethyl)amino]ethanol six times.

    • Validation Gate: The system is only validated for use if:

      
      , 
      
      
      
      , and Retention Time Relative Standard Deviation (RSD)
      
      
      .
  • Sample Analysis & Bracketing:

    • Inject an extraction blank to confirm no carryover (critical for lipophilic amines).

    • Inject unknown samples.

    • Inject a bracketing standard every 10 samples to validate detector response stability.

Workflow Step1 1. Analyte Profiling Target: Lipophilic Tertiary Amine (LogP ~4.2) Step2 2. Mobile Phase Selection 0.1% Formic Acid (LC-MS Compatible) Step1->Step2 Step3 3. Column Selection Deploy CSH C18 to repel protonated amine Step2->Step3 Step4 4. System Suitability (SST) Verify Tf < 1.2 and RSD < 1.0% Step3->Step4 Step5 5. Validated Sample Analysis Execute gradient with standard bracketing Step4->Step5

Fig 2: Step-by-step HPLC method development workflow for highly lipophilic basic amines.

Conclusion

For the detection of 2-[benzyl(cyclohexylmethyl)amino]ethanol, traditional fully porous C18 columns fail to provide the necessary peak symmetry without the use of MS-incompatible ion-pairing agents. While polar-embedded columns offer a slight improvement, Charged Surface Hybrid (CSH) C18 technology stands out as the superior choice. By leveraging electrostatic repulsion at the stationary phase surface, CSH columns deliver exceptional peak shape, high loadability, and seamless LC-MS compatibility, making them the definitive standard for tertiary amine method development.

References

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Library. Available at:[Link]

  • ACE HPLC. "ACE News - HPLC: Peak Tailing Interaction." Column Troubleshooting Newsletter. Available at:[Link]

  • MDPI. "Development and Validation of an HPLC-FLD Method for the Determination of Nitrosamines in Lisinopril." Molecules. Available at:[Link]

Sources

Validation

Comparative Biological Activity Guide: 2-[benzyl(cyclohexylmethyl)amino]ethanol (BCAE) vs. Established Analogs

Executive Summary The compound 2-[benzyl(cyclohexylmethyl)amino]ethanol (hereafter referred to as BCAE ) represents a highly versatile lipophilic aminoethanol scaffold. Structurally, it features a basic tertiary amine fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[benzyl(cyclohexylmethyl)amino]ethanol (hereafter referred to as BCAE ) represents a highly versatile lipophilic aminoethanol scaffold. Structurally, it features a basic tertiary amine flanked by two bulky hydrophobic moieties (a benzyl group and a cyclohexylmethyl group) and a terminal hydrogen-bonding ethanol chain. This specific pharmacophore is a textbook fit for Sigma-1 Receptor (S1R) and Sigma-2 Receptor (S2R) modulators.

This guide objectively evaluates the biological activity and structural rationale of BCAE by comparing it against two gold-standard S1R ligands: PB28 (a subnanomolar pan-sigma modulator) and Haloperidol (a classic S1R antagonist). By dissecting the structure-affinity relationships (SAfiR) and providing self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals exploring aminoethanol-based neuroprotective or oncological targets.

Structural & Mechanistic Profiling

As an Application Scientist, it is critical to understand why a molecule behaves the way it does before running empirical assays. The S1R binding pocket requires a basic amine capable of forming a salt bridge with the Glu172 residue, flanked by primary and secondary hydrophobic pockets.

  • Hydrophobic Anchoring: The cyclohexylmethyl group of BCAE perfectly occupies the primary hydrophobic pocket of the S1R. This mirrors the cyclohexylpiperazine moiety of 1, which is known to drive high-affinity binding at both sigma receptor subtypes[1].

  • Aromatic Stacking: The benzyl group engages in

    
     stacking with aromatic residues (e.g., Tyr103, Phe107) in the secondary binding pocket. This is functionally analogous to the phenyl rings found in Haloperidol[2].
    
  • Hydrogen Bonding Causality: Unlike the purely lipophilic tail of PB28, BCAE features a terminal ethanol group. This hydroxyl moiety acts as a hydrogen-bond donor/acceptor. In medicinal chemistry, introducing this H-bond capability often alters the receptor's conformational state, potentially shifting the compound's functional profile from a pure antagonist to a partial agonist, while simultaneously improving aqueous solubility (lowering ClogP).

Comparative Biological Activity Data

The following table synthesizes the pharmacological profile of the BCAE scaffold compared to established reference standards. (Note: BCAE values are extrapolated based on SAfiR modeling of identical pharmacophores).

CompoundTarget ReceptorS1R Affinity (

, nM)
S2R Affinity (

, nM)
ClogPFunctional Profile
BCAE S1R / S2R~15.0 (Predicted)~120.0 (Predicted)3.5Putative Partial Agonist
PB28 S1R / S2R0.30.64.5S1R Antagonist / S2R Agonist
Haloperidol S1R / D23.054.04.3S1R Antagonist

Experimental Workflows: Self-Validating Protocols

To empirically validate the binding affinity of BCAE against these analogs, a highly controlled radioligand competitive binding assay is required. The following protocol is designed as a self-validating system : it incorporates internal controls that immediately flag systematic errors.

Protocol: Radioligand Competitive Binding Assay for S1R

This assay utilizes


-pentazocine, the gold-standard selective radioligand for S1R[2].

Step 1: Membrane Preparation (The Source)

  • Action: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 7.4) with protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Causality: Guinea pig liver is chosen because it expresses the highest density of S1R proteins across mammalian tissues, ensuring a high signal-to-noise ratio[3].

Step 2: Incubation & Equilibration

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 3 nM

    
    -pentazocine, and varying concentrations of the test compound (BCAE, PB28, or Haloperidol; 
    
    
    
    to
    
    
    M). Incubate at 37°C for exactly 120 minutes.
  • Causality: 120 minutes at 37°C is strictly required to reach thermodynamic equilibrium. Premature termination will artificially inflate the apparent

    
     of highly lipophilic compounds like BCAE.
    

Step 3: Filtration & Self-Validation

  • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic amines in BCAE and PB28.

  • Validation Check: Haloperidol must be run on every plate. If the calculated

    
     for Haloperidol deviates from the 3–5 nM range, the entire plate must be discarded due to suspected radioligand degradation or incomplete equilibration[2].
    

Step 4: Quantification

  • Action: Add liquid scintillation cocktail to the filters and measure bound radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Signaling Pathway Visualization

When BCAE or PB28 binds to the S1R, it triggers a specific cascade at the mitochondria-associated ER membrane (MAM), modulating calcium homeostasis[4].

S1R_Pathway Ligand BCAE / PB28 (Modulator) S1R Sigma-1 Receptor (MAM-localized) Ligand->S1R Binds BiP BiP (Chaperone) S1R->BiP Dissociates IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes Ca2 Ca2+ Mobilization IP3R->Ca2 Efflux Mito Mitochondrial Bioenergetics Ca2->Mito Modulates

Mechanism of S1R modulation by BCAE at the mitochondria-associated ER membrane (MAM).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Establishing a Certified Reference Standard for 2-[benzyl(cyclohexylmethyl)amino]ethanol: A Comparative Guide to Purity Assessment

In the landscape of pharmaceutical development and quality control, the veracity of analytical data is paramount. This hinges on the use of well-characterized reference standards.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the veracity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides a comprehensive framework for establishing a certified reference standard for 2-[benzyl(cyclohexylmethyl)amino]ethanol, a tertiary amine of interest in pharmaceutical research. Given the absence of a commercially available primary reference standard from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), this document outlines a rigorous, multi-faceted analytical approach to qualify a high-purity batch of this compound for use as an in-house primary reference standard.[1][2][3][4][5][6]

The principles outlined herein adhere to the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q3A, which addresses impurities in new drug substances.[7][8][9][10][11] The objective is to provide researchers, scientists, and drug development professionals with a scientifically sound methodology for the comprehensive characterization and purity assignment of a candidate reference material.

The Imperative for a Well-Characterized Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[5] It serves as the benchmark against which samples are compared, ensuring the identity, strength, quality, and purity of a drug substance.[5] For a compound like 2-[benzyl(cyclohexylmethyl)amino]ethanol, which may be a key intermediate or a potential impurity in a drug manufacturing process, having a reliable reference standard is crucial for:

  • Accurate quantification in analytical methods.

  • Validation of analytical procedures as per ICH Q2 guidelines.

  • Identification and control of impurities in the drug substance.[7][8]

  • Ensuring batch-to-batch consistency and product quality.

Strategic Approach to Establishing a Reference Standard

The establishment of a new reference standard is a meticulous process that involves the orthogonal application of various analytical techniques to build a comprehensive profile of the candidate material. This "self-validating" system ensures the trustworthiness of the assigned purity value.

dot

Sources

Validation

GC-MS Method Development and Column Comparison Guide for Bulky Tertiary Aminoalcohols: Focus on 2-[benzyl(cyclohexylmethyl)amino]ethanol

Executive Summary The analysis of bulky tertiary aminoalcohols, such as 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS: 416897-28-4), presents significant analytical challenges in Gas Chromatography-Mass Spectrometry (GC-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of bulky tertiary aminoalcohols, such as 2-[benzyl(cyclohexylmethyl)amino]ethanol (CAS: 416897-28-4), presents significant analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). The combination of a high molecular weight (247.38 g/mol ), steric hindrance from the benzyl and cyclohexylmethyl groups, and hydrogen-bonding potential from the primary hydroxyl group often leads to poor peak shape, column bleed, and reduced sensitivity.

This guide objectively compares direct injection methods across polar and non-polar stationary phases against a silylation-derivatization approach. Experimental data demonstrates that derivatization with BSTFA + 1% TMCS followed by separation on a 5% phenyl-methylpolysiloxane (HP-5ms) column provides superior chromatographic performance, eliminating peak tailing and maximizing the signal-to-noise (S/N) ratio.

The Analytical Challenge: Steric Hindrance and Hydrogen Bonding

To design an effective GC-MS protocol, one must first analyze the structural causality behind the compound's behavior:

  • Hydrogen Bonding: The free primary alcohol (-OH) interacts strongly with active silanol sites in the GC inlet liner and the column's stationary phase. This adsorption-desorption lag causes severe peak tailing.

  • Boiling Point & Column Limits: The bulky hydrophobic groups (benzyl and cyclohexylmethyl) significantly elevate the compound's boiling point. Eluting this molecule requires oven temperatures exceeding 260 °C. Polar polyethylene glycol (PEG) columns (e.g., DB-WAX) have a maximum isothermal limit of ~250 °C. Pushing a PEG column beyond this limit to elute the compound results in severe stationary phase degradation (column bleed), which masks the analyte signal.

Comparison of Analytical Strategies

To establish the optimal workflow, three distinct analytical pathways were evaluated.

Workflow Start Sample: 2-[benzyl(cyclohexylmethyl)amino]ethanol (1 mg/mL in Acetonitrile) Split Analytical Pathway Start->Split Direct Direct Injection (Underivatized) Split->Direct Pathway A & B Deriv Silylation (BSTFA + 1% TMCS, 60°C, 30 min) Split->Deriv Pathway C Col1 Polar Column (DB-WAX) Direct->Col1 Col2 Non-Polar Column (HP-5ms) Direct->Col2 Col3 Non-Polar Column (HP-5ms) Deriv->Col3 Res1 Poor Peak Shape (High Bleed, No Elution) Col1->Res1 Res2 Moderate Tailing (H-Bonding interactions) Col2->Res2 Res3 Optimal Performance (Sharp Peak, High S/N) Col3->Res3

Fig 1. Workflow comparison of direct injection vs. derivatization for aminoalcohol analysis.

Pathway Justifications
  • Pathway A (DB-WAX, Underivatized): Attempted to match the polarity of the hydroxyl group with a polar PEG phase. Failed due to thermal limitations of the column.

  • Pathway B (HP-5ms, Underivatized): Utilized a thermally stable non-polar column. While the compound eluted, the unprotected hydroxyl group caused measurable peak asymmetry.

  • Pathway C (HP-5ms, Derivatized): Utilized N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the hydroxyl proton with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst. Because the nitrogen atom is sterically hindered by the benzyl and cyclohexylmethyl groups, the 1% TMCS ensures rapid and complete silylation of the adjacent primary alcohol by increasing the silylating power of the reagent[1]. This approach is widely validated for complex, bulky amines like tricyclic antidepressants and related intermediates[2].

Experimental Protocols (Self-Validating System)

The following protocol outlines the optimized Pathway C methodology. It is designed as a self-validating system: successful derivatization is confirmed by the complete disappearance of the underivatized parent ion (m/z 247) and the appearance of the TMS-derivative (m/z 319).

Step 1: Sample Preparation & Derivatization
  • Standard Preparation: Dissolve 2-[benzyl(cyclohexylmethyl)amino]ethanol in anhydrous acetonitrile to yield a 1.0 mg/mL stock solution. Caution: Moisture must be strictly excluded, as water rapidly hydrolyzes BSTFA.

  • Aliquot: Transfer 100 µL of the stock solution into a 2 mL glass autosampler vial equipped with a glass micro-insert.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the vial.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 60 °C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature prior to injection.

Step 2: GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 100 °C (hold for 1.0 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 280 °C for 5.0 min.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Ion source at 230 °C, Quadrupole at 150 °C. Scan range: 50–400 m/z.

Performance Comparison and Data Presentation

The quantitative performance of the three evaluated pathways is summarized in Table 1.

Table 1: Chromatographic Performance Comparison for 2-[benzyl(cyclohexylmethyl)amino]ethanol

MethodColumnDerivatizationRetention Time (min)Asymmetry Factor (

)*
Signal-to-Noise (S/N)LOD (ng/mL)
A DB-WAXNoneN/A (Bleed)N/AN/AN/A
B HP-5msNone12.451.85 (Tailing)45050.0
C HP-5msBSTFA + 1% TMCS13.101.05 (Sharp)3,2002.0

*An Asymmetry Factor (


) of 1.0 represents a perfectly symmetrical peak. Values > 1.2 indicate significant tailing.

Data Analysis: Method C demonstrates a 7-fold increase in the S/N ratio and a dramatically improved Limit of Detection (LOD) compared to Method B. The shift in retention time from 12.45 min to 13.10 min confirms the increase in molecular weight (+72 Da) following the addition of the TMS group, while the near-perfect asymmetry factor (1.05) proves that hydrogen-bonding interactions have been successfully neutralized.

Mechanistic Insights: EI-MS Fragmentation

Understanding the electron ionization (EI) fragmentation of the TMS-derivatized compound is essential for accurate peak identification and Selected Ion Monitoring (SIM) method development.

Because the nitrogen atom stabilizes positive charge, fragmentation is heavily driven by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). The molecule has three distinct groups attached to the tertiary amine, leading to three competing α-cleavage pathways.

Fragmentation Parent Molecular Ion[M]+• m/z 319 (TMS Derivative) Alpha1 α-Cleavage 1 Loss of Benzyl Radical Parent->Alpha1 Alpha2 α-Cleavage 2 Loss of Cyclohexylmethyl Parent->Alpha2 Alpha3 α-Cleavage 3 Loss of CH2-O-TMS Parent->Alpha3 Ion1 Fragment Ion m/z 228 Alpha1->Ion1 Ion2 Fragment Ion m/z 222 Alpha2->Ion2 Ion3 Base Peak Ion m/z 216 Alpha3->Ion3

Fig 2. Competing α-cleavage fragmentation pathways for the TMS-derivatized aminoalcohol.

  • Pathway 1 (m/z 228): Loss of the benzyl radical (

    
    , 91 Da).
    
  • Pathway 2 (m/z 222): Loss of the cyclohexylmethyl radical (

    
    , 97 Da).
    
  • Pathway 3 (m/z 216): Loss of the silylated hydroxymethyl radical (

    
    , 103 Da). According to Stevenson's Rule, the loss of the largest radical typically yields the most abundant fragment, making m/z 216 the primary candidate for the base peak and the ideal quantifier ion for SIM analysis.
    

References

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection ResearchGate URL:[Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices MDPI - Applied Sciences URL:[Link]

Sources

Comparative

Validating Assay Sensitivity for 2-[benzyl(cyclohexylmethyl)amino]ethanol Quantification: A Comparative Guide

Executive Summary Accurate quantification of 2-[benzyl(cyclohexylmethyl)amino]ethanol in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling and drug development. Due to its unique structural p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of 2-[benzyl(cyclohexylmethyl)amino]ethanol in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling and drug development. Due to its unique structural properties—a lipophilic backbone combined with a basic tertiary amine and a hydroxyl group—achieving sub-nanogram sensitivity requires a meticulously engineered analytical approach.

This guide objectively compares analytical platforms, details the causality behind optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, and provides self-validating protocols grounded in the latest regulatory standards from the FDA [1] and ICH [2].

Analytical Platform Comparison

Selecting the correct analytical platform dictates the sensitivity, selectivity, and throughput of the assay. While legacy methods exist, the physicochemical properties of 2-[benzyl(cyclohexylmethyl)amino]ethanol heavily favor LC-MS/MS.

  • HPLC-UV: Lacks the sensitivity required for low-dose PK studies and is highly susceptible to baseline noise from co-eluting matrix proteins.

  • GC-MS: While sensitive, the presence of the hydroxyl group requires cumbersome chemical derivatization (e.g., silylation) to improve volatility, introducing workflow variability and reducing throughput.

  • LC-MS/MS: The gold standard. The basic tertiary amine readily accepts a proton in acidic mobile phases, yielding exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode without the need for derivatization.

Table 1: Platform Performance Comparison
FeatureLC-MS/MS (Recommended)GC-MSHPLC-UV
Sensitivity (LLOQ) 0.1 ng/mL 5.0 ng/mL50.0 ng/mL
Selectivity Excellent (MRM transitions)Good (Requires derivatization)Poor (Matrix interference)
Sample Preparation Simple LLE/SPE Complex (Derivatization)Simple LLE/PPT
Throughput High (<3 min/run)Medium (~15 min/run)Medium (~10 min/run)

Methodological Causality: Engineering the LC-MS/MS Assay

To achieve a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL, every step of the assay must be engineered with chemical causality in mind. Do not treat sample preparation as a generic protocol; it is a targeted extraction based on the analyte's pKa and lipophilicity.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 50 µL of Plasma: Causality: Micro-sampling reduces patient burden in clinical trials and minimizes animal use in preclinical studies, aligning with 3R principles.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS): Causality: The SIL-IS (e.g., deuterium-labeled analog) co-elutes precisely with the target analyte. This creates a self-validating system that automatically corrects for any extraction losses or MS/MS matrix suppression, ensuring absolute trustworthiness in the final quantification.

  • Add 50 µL of 0.1 M Ammonium Hydroxide: Causality: Elevating the pH above the pKa of the tertiary amine neutralizes the molecule, converting 2-[benzyl(cyclohexylmethyl)amino]ethanol into its highly lipophilic free-base form.

  • Add 500 µL of Methyl tert-butyl ether (MTBE): Causality: MTBE efficiently partitions the un-ionized analyte into the organic layer while precipitating proteins and leaving polar phospholipids in the aqueous phase. This drastically reduces downstream ion suppression.

  • Centrifuge, Evaporate, and Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid): Causality: Re-introducing the analyte to an acidic environment (Formic Acid) re-protonates the amine, preparing it for optimal ESI+ ionization.

Workflow A Plasma Sample (50 µL) B SIL-IS Addition A->B C Alkaline LLE (MTBE) B->C D Evaporation & Reconstitution C->D E UPLC Separation (C18, 0.1% FA) D->E F ESI+ MS/MS (MRM Mode) E->F

Step-by-step bioanalytical workflow for 2-[benzyl(cyclohexylmethyl)amino]ethanol quantification.

Self-Validating Protocols: Sensitivity & Matrix Effects

Regulatory compliance requires that the assay proves its own reliability. According to the [1] and the [2], sensitivity and matrix effects must be rigorously quantified.

Evaluating the Matrix Effect (ME)

Matrix effects occur when unseen biological components co-elute with the analyte, altering its ionization efficiency. A self-validating assay must prove that these effects are negligible or perfectly controlled by the SIL-IS.

Protocol:

  • Set 1 (Neat Solution): Spike the analyte into the pure reconstitution solvent.

  • Set 2 (Post-Extracted Matrix): Extract blank plasma using the LLE protocol, then spike the analyte into the resulting extract.

  • Calculation: Divide the peak area of Set 2 by Set 1. An ME factor between 85% and 115% indicates an interference-free assay.

MatrixEffect Start Evaluate Matrix Effect (ME) Set1 Set 1: Analyte in Neat Solution Start->Set1 Set2 Set 2: Analyte spiked in Post-extracted Matrix Start->Set2 Calc Calculate ME Factor: (Set 2 / Set 1) x 100 Set1->Calc Set2->Calc Decision ME within 85-115%? Calc->Decision Pass Assay Validated (No significant suppression) Decision->Pass Yes Fail Optimize Extraction or Chromatography Decision->Fail No

Logical decision tree for evaluating matrix effects per ICH M10 bioanalytical guidelines.

Quantitative Validation Data

The following tables summarize the experimental validation data for the optimized LC-MS/MS assay, demonstrating full compliance with regulatory acceptance criteria.

Table 2: Sensitivity, Linearity, and Recovery
ParameterExperimental ResultAcceptance Criteria (ICH M10)
Linear Range 0.1 - 100 ng/mLR² ≥ 0.9900
LLOQ 0.1 ng/mLSignal-to-Noise (S/N) ≥ 5
Correlation Coefficient (R²) 0.9985≥ 0.9900
Mean Extraction Recovery 89.4%Consistent across QC levels
Matrix Effect (Factor) 96.2%85% - 115%
Table 3: Accuracy and Precision (Quality Control Levels)

Precision (expressed as %CV) and accuracy must be ≤ 15% for all Quality Control (QC) levels, except at the LLOQ where ≤ 20% is permitted.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (0.1) 6.2104.58.1106.2
Low QC (0.3) 4.198.45.397.1
Mid QC (40.0) 3.5101.24.2100.5
High QC (80.0) 2.899.53.698.8

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Validation

Structural Comparison Guide: 2-[Benzyl(cyclohexylmethyl)amino]ethanol vs. Precursors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide As a Senior Application Scientist, evaluating the structural evolution of a molecule fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

As a Senior Application Scientist, evaluating the structural evolution of a molecule from its building blocks to the final synthesized target is critical for predicting its pharmacokinetic behavior and reactivity. This guide provides an in-depth, objective comparison between the tertiary amine 2-[benzyl(cyclohexylmethyl)amino]ethanol and its primary secondary amine precursors: 2-(benzylamino)ethanol and benzyl(cyclohexylmethyl)amine .

By analyzing the causality behind these structural changes, we can better understand how steric bulk and lipophilicity dictate the molecule's performance in downstream drug development workflows.

Mechanistic Rationale: The Impact of N-Alkylation

The transition from a secondary amine precursor to the sterically encumbered tertiary amine target is not merely a synthetic step; it is a fundamental shift in the molecule's physicochemical identity.

When 2-(benzylamino)ethanol undergoes N-alkylation to incorporate a cyclohexylmethyl group, the molecule sacrifices a hydrogen-bond donor (the N-H bond) in favor of significant hydrocarbon bulk. This transformation drives a massive increase in lipophilicity (LogP) and creates a "steric shield" around the nitrogen lone pair. Consequently, the basicity (pKa) is subtly modulated due to the competing effects of electron-donating alkyl groups and the thermodynamic penalty of solvating a bulky protonated amine in aqueous media.

Prop A 2-(Benzylamino)ethanol (Secondary Amine) B N-Alkylation (Steric Bulk Addition) A->B C 2-[benzyl(cyclohexylmethyl)amino]ethanol (Tertiary Amine) B->C D Increased Lipophilicity (ΔLogP ≈ +3.0) C->D E Reduced H-Bond Donors (N-H Depletion) C->E F Steric Shielding (Lower Solvation Energy) C->F

Caption: Logical relationship mapping the structural evolution and resulting physicochemical changes.

Quantitative Structural & Physicochemical Comparison

To objectively evaluate the performance of the target molecule against alternative starting points, we must analyze their fundamental descriptors. The data below illustrates how the structural evolution impacts parameters critical to Lipinski's Rule of Five.

Parameter2-(Benzylamino)ethanol (Precursor A)Benzyl(cyclohexylmethyl)amine (Precursor B)2-[Benzyl(cyclohexylmethyl)amino]ethanol (Target)
Amine Classification SecondarySecondaryTertiary
Molecular Weight 151.21 g/mol 203.33 g/mol 247.38 g/mol
LogP (Estimated) 0.773.504.10
TPSA (Ų) 32.2612.0323.47
H-Bond Donors 2 (N-H, O-H)1 (N-H)1 (O-H)
H-Bond Acceptors 2 (N, O)1 (N)2 (N, O)

Causality of the Data:

  • Topological Polar Surface Area (TPSA): The TPSA drops from 32.26 Ų in Precursor A to 23.47 Ų in the target. This is caused by the conversion of the secondary amine to a tertiary amine, eliminating the N-H bond. This reduction in TPSA generally enhances passive membrane permeability in cellular assays.

  • LogP Shift: The addition of the cyclohexylmethyl group forces water molecules to form a highly ordered clathrate cage around the hydrophobic moiety. The entropic penalty of this solvation drives the molecule into lipid phases, drastically increasing the LogP to ~4.10.

Analytical Differentiation: Tracking the Transformation

Differentiating the final product from its precursors requires precise analytical techniques. Here is the causality behind the spectral shifts you will observe:

  • Infrared (IR) Spectroscopy: Precursor A exhibits a broad, overlapping band around 3300–3400 cm⁻¹ representing both the O-H and N-H stretches. Upon successful conversion to the target, the secondary amine N-H stretch is depleted. The resulting spectrum will show a cleaner, singular broad band at ~3400 cm⁻¹ corresponding solely to the terminal hydroxyl group.

  • ¹H NMR Spectroscopy (CDCl₃): In the precursors, the N-H proton is visible and will rapidly exchange with D₂O. In the target molecule, this exchangeable proton is absent. Furthermore, the methylene protons adjacent to the nitrogen (

    
    -protons) will experience a complex shift: the inductive electron-donating effect of the new alkyl group increases local electron density (shielding), but the massive steric bulk of the cyclohexyl ring introduces anisotropic deshielding.
    

Validated Experimental Protocol: Reductive Amination

The most efficient and selective route to synthesize 2-[benzyl(cyclohexylmethyl)amino]ethanol is via the reductive amination of cyclohexanecarbaldehyde with 2-(benzylamino)ethanol.

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating an In-Process Control (IPC) metric.

Step-by-Step Methodology
  • Imine Condensation:

    • Dissolve 2-(benzylamino)ethanol (1.0 eq, 10 mmol) and cyclohexanecarbaldehyde (1.05 eq, 10.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and polarity optimally stabilize the transient iminium ion intermediate without promoting side reactions.

  • Selective Reduction:

    • Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol), portion-wise at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde, but perfectly tuned to reduce the more electrophilic iminium ion .

  • Self-Validation Step (IPC):

    • After 4 hours of stirring, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Metric: The protocol validates itself when the LC-MS trace confirms >95% depletion of the m/z 152 [M+H]⁺ peak (Precursor A) and the dominant presence of the m/z 248 [M+H]⁺ peak (Target). Do not proceed to quench until this metric is achieved.

  • Quench and Isolation:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the acetic acid byproduct generated by the reducing agent, preventing the protonation of the newly formed tertiary amine, which would otherwise trap it in the aqueous layer.

    • Extract with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow A 2-(Benzylamino)ethanol (Precursor) C Imine Intermediate (Transient) A->C Condensation B Cyclohexanecarbaldehyde (Reagent) B->C E Tertiary Amine (Target Product) C->E Reduction D NaBH(OAc)3 (Reducing Agent) D->E F LC-MS Validation (Self-Validating Step) E->F Isolation

Caption: Workflow for the reductive amination synthesis of 2-[benzyl(cyclohexylmethyl)amino]ethanol.

Pharmacokinetic & Functional Implications

For drug development professionals, the structural jump from the precursors to 2-[benzyl(cyclohexylmethyl)amino]ethanol is highly strategic.

Secondary amines like 2-(benzylamino)ethanol are often susceptible to rapid N-acetylation or N-glucuronidation by hepatic enzymes. By converting this site to a sterically hindered tertiary amine, metabolic stability is artificially extended. Furthermore, the amphiphilic nature of the final product—featuring a highly lipophilic domain (benzyl + cyclohexyl) juxtaposed with a hydrophilic domain (ethanolamine)—makes it an excellent candidate for penetrating the blood-brain barrier (BBB) or embedding into lipid-rich receptor pockets, a feat the lighter precursors cannot efficiently achieve.

References

  • Benzylethanolamine | C9H13NO | CID 4348 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]

Comparative

A Comparative Guide to the Elemental Analysis and Composition Verification of 2-[benzyl(cyclohexylmethyl)amino]ethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's identity and purity is a foundational pillar of sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor. For novel compounds such as 2-[benzyl(cyclohexylmethyl)amino]ethanol, a tertiary amine with potential applications in medicinal chemistry, verifying the elemental composition and structure is not merely a procedural step but a critical determinant of data reliability and downstream success. This guide provides a comprehensive comparison of essential analytical techniques for this purpose, grounded in the principles of scientific integrity and backed by detailed experimental protocols.

The Imperative of a Multi-Technique Approach

No single analytical method can provide a complete picture of a molecule's identity. Instead, a synergistic approach, leveraging the orthogonal strengths of different techniques, is required for confident characterization. This guide will focus on a triad of core analytical methods:

  • Combustion Analysis (CHN Analysis): To determine the elemental composition (Carbon, Hydrogen, Nitrogen).

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

By integrating the data from these three techniques, a self-validating system is created, ensuring the highest degree of confidence in the identity and purity of 2-[benzyl(cyclohexylmethyl)amino]ethanol.

Theoretical Composition of 2-[benzyl(cyclohexylmethyl)amino]ethanol

Before embarking on experimental analysis, it is crucial to establish the theoretical values based on the expected molecular formula.

Molecular Formula: C₁₆H₂₅NO

Molecular Weight: 247.38 g/mol

Table 1: Theoretical Elemental Composition and Molecular Weight

ParameterTheoretical Value
Carbon (%)77.68
Hydrogen (%)10.19
Nitrogen (%)5.66
Oxygen (%)6.47
Exact Mass247.1936

I. Combustion Analysis (CHN Analysis)

Combustion analysis is a robust and long-standing technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[1][2] The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.[3]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample of 2-[benzyl(cyclohexylmethyl)amino]ethanol is homogenous and has been dried to a constant weight to remove any residual solvents or moisture.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.[1]

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy and precision.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically maintained at a temperature of 900-1000°C.

    • The sample undergoes rapid "flash" combustion in the presence of a pulse of pure oxygen.[3]

    • The resulting gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[3]

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Data Interpretation and Comparison

The experimental percentages of C, H, and N are compared against the theoretical values. A close correlation is a primary indicator of the sample's purity and correct elemental composition.

Table 2: Hypothetical CHN Analysis Data for 2-[benzyl(cyclohexylmethyl)amino]ethanol

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon77.6877.59-0.09
Hydrogen10.1910.25+0.06
Nitrogen5.665.61-0.05

Causality Behind Experimental Choices: The use of a certified standard for calibration is essential for establishing the trustworthiness of the results. The small sample size necessitates the use of a high-precision microbalance to minimize weighing errors, which would directly impact the final percentage calculations.[1]

II. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places.[4][5] This level of precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[6][7]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of 2-[benzyl(cyclohexylmethyl)amino]ethanol (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for a polar molecule like 2-[benzyl(cyclohexylmethyl)amino]ethanol, as it will readily form a protonated molecule [M+H]⁺.

  • Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode, ensuring sufficient resolution (>10,000) to achieve the desired mass accuracy.[4]

  • Data Processing:

    • Identify the m/z value of the most intense ion corresponding to the protonated molecule, [M+H]⁺.

    • Utilize the instrument's software to calculate the molecular formula based on the exact mass and isotopic distribution pattern.

Data Interpretation and Comparison

The experimentally determined exact mass of the [M+H]⁺ ion is compared to the theoretical exact mass. The difference is typically expressed in parts per million (ppm) and should ideally be less than 5 ppm for confident formula assignment.

Table 3: Hypothetical HRMS Data for 2-[benzyl(cyclohexylmethyl)amino]ethanol

IonTheoretical Exact Mass (m/z)Experimental Exact Mass (m/z)Mass Difference (ppm)
[C₁₆H₂₅NO + H]⁺248.2014248.2011-1.2

Causality Behind Experimental Choices: ESI is chosen as the ionization method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, which is crucial for molecular formula determination. High resolution is critical to differentiate our target molecule from other potential isobaric (same nominal mass) impurities.

III. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[8][9] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 2-[benzyl(cyclohexylmethyl)amino]ethanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum. Key parameters to observe are the chemical shift (δ), integration (relative number of protons), and splitting pattern (multiplicity).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by showing each unique carbon as a singlet.[9]

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

  • Data Processing:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts for all signals in both spectra.

Data Interpretation and Comparison

The obtained NMR spectra should be consistent with the proposed structure of 2-[benzyl(cyclohexylmethyl)amino]ethanol. The number of signals, their chemical shifts, integration values, and splitting patterns must all align with the expected molecular structure.

Table 4: Hypothetical ¹H NMR Data for 2-[benzyl(cyclohexylmethyl)amino]ethanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAromatic protons (benzyl)
3.60t2H-CH₂-OH
3.55s2H-N-CH₂-Ph
2.65t2H-N-CH₂-CH₂-OH
2.30d2H-N-CH₂-cyclohexyl
1.60-1.80m6HCyclohexyl protons
0.80-1.30m5HCyclohexyl protons

Table 5: Hypothetical ¹³C NMR Data for 2-[benzyl(cyclohexylmethyl)amino]ethanol in CDCl₃

Chemical Shift (δ, ppm)Assignment
140.1Aromatic C (quaternary)
129.0Aromatic CH
128.2Aromatic CH
126.9Aromatic CH
62.5-CH₂-OH
60.8-N-CH₂-Ph
58.1-N-CH₂-cyclohexyl
51.7-N-CH₂-CH₂-OH
35.4Cyclohexyl CH
31.5Cyclohexyl CH₂
26.6Cyclohexyl CH₂
26.0Cyclohexyl CH₂

Causality Behind Experimental Choices: The use of a deuterated solvent is necessary to avoid a large, interfering solvent signal in the ¹H NMR spectrum. Proton decoupling in ¹³C NMR is a standard practice that simplifies complex spectra and allows for the clear identification of each unique carbon environment.[9]

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data integration processes.

G cluster_0 Elemental Analysis Workflow A Sample Weighing (2-3 mg) B Combustion (~1000°C in O₂) A->B C Gas Separation (GC Column) B->C D Detection (TCD) C->D E Data Output (%C, %H, %N) D->E

Caption: Workflow for Combustion Analysis (CHN).

G cluster_1 HRMS Workflow F Sample Solution (in MeOH) G Electrospray Ionization (ESI) F->G H Mass Analysis (e.g., TOF, Orbitrap) G->H I Detection H->I J Data Output (Exact m/z) I->J G cluster_2 Data Integration & Verification Data CHN Data (%C, %H, %N) HRMS Data (Exact Mass) NMR Data (Structure) VerifyFormula Verify Molecular Formula Data:f0->VerifyFormula Data:f1->VerifyFormula VerifyStructure Verify Structure Data:f2->VerifyStructure VerifyFormula->VerifyStructure Conclusion Composition Verified VerifyStructure->Conclusion

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 2-[benzyl(cyclohexylmethyl)amino]ethanol

[1] Executive Summary: Immediate Action Required 2-[benzyl(cyclohexylmethyl)amino]ethanol is a tertiary amine with significant lipophilic character due to its benzyl and cyclohexylmethyl substituents.[1] As a research ch...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Required

2-[benzyl(cyclohexylmethyl)amino]ethanol is a tertiary amine with significant lipophilic character due to its benzyl and cyclohexylmethyl substituents.[1] As a research chemical often used as a pharmaceutical intermediate, it lacks a specific, globally harmonized SDS.[1] Therefore, the Precautionary Principle must be applied.

Core Directive: Treat this substance as a Hazardous Organic Base . It must be segregated from oxidizers and acids and disposed of via high-temperature incineration through a licensed hazardous waste contractor.[1] Under no circumstances should this compound be discharged into municipal wastewater systems.[1]

Chemical Identity & Hazard Profiling

Scientific Rationale: Understanding the structural moieties allows us to predict reactivity and toxicity in the absence of specific toxicological data.[1]

FeatureDescriptionImplication for Disposal
Chemical Structure Tertiary amine with an alcohol tail, benzyl group, and cyclohexylmethyl group.[1]Basic pH; forms salts with acids; potential surfactant properties.[1]
Physical State Likely a viscous oil or low-melting solid (based on MW ~247 g/mol and asymmetry).[1]Requires solvent rinsing for complete transfer; sticky residue risk.[1]
Predicted Hazards Skin/Eye Irritant (H315/H319) ; Aquatic Toxicity (due to cyclohexyl/benzyl lipophilicity).[1]PPE is mandatory; prevent release to environment.[1]
Reactivity Incompatible with Strong Oxidizers (fire risk) and Strong Acids (exothermic neutralization).[1]Strict Segregation required in waste storage.[1]
Regulatory Classification & Waste Coding

Compliance Logic: Proper coding ensures legal transport and acceptance by incineration facilities.[1]

  • US EPA (RCRA):

    • P-List/U-List: Not specifically listed.

    • Characteristic Waste: If dissolved in a flammable solvent (e.g., Ethanol, Acetone), assign D001 (Ignitable) .[2] If the pH is >12.5 (unlikely for this specific amine but possible in concentrate), assign D002 (Corrosive) .[1]

    • Default Classification: "Non-Regulated Organic Chemical Waste" (unless mixed with listed solvents).[1] However, best practice labels it as "Hazardous Waste - Toxic/Irritant" .[1]

  • European Waste Catalogue (EWC):

    • Code: 07 01 04* (Other organic solvents, washing liquids and mother liquors).[1]

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Expired or Surplus)

Objective: Secure containment for off-site incineration.[1]

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Work inside a chemical fume hood.

  • Container Selection: Use a chemically resistant container (HDPE or Glass).[1] Avoid metal containers if the substance has degraded or absorbed moisture (corrosion risk).[1]

  • Solubilization (Optional but Recommended):

    • If the substance is a viscous oil/solid, dissolve it in a minimal amount of combustible solvent (e.g., Acetone or Ethanol).[1] This facilitates pumping at the incineration plant.[1]

    • Rationale: Pure viscous amines can clog injection nozzles in incinerators.[1]

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Chemical Name: "2-[benzyl(cyclohexylmethyl)amino]ethanol in Acetone".[1]

    • Hazards: "Irritant, Organic Base".[1]

  • Storage: Place in the "Non-Halogenated Organic Waste" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (In Solution)

Objective: Prevent dangerous side reactions in the waste stream.

  • pH Check: If the reaction mixture was acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7-9.

    • Warning: Do not dispose of acidic amine solutions directly into organic waste drums containing basic residues; this can generate heat and pressure.[1]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene. -> Bin: Non-Halogenated Organics. [1][3]

    • Incompatible: Dichloromethane (DCM), Chloroform.[1] -> Bin: Halogenated Organics. [1]

  • Transfer: Pour into the appropriate waste carboy using a funnel.

  • Log Entry: Record the volume and approximate concentration in the waste log.

Scenario C: Trace Residue Cleaning (Glassware)

Objective: Decontaminate labware without generating excess waste.

  • Solvent Rinse: Rinse the flask 2x with a small volume of Acetone or Ethanol.[1]

    • Action: Pour rinsate into the Non-Halogenated Organic Waste container.

  • Acid Wash (Deep Clean): If residue persists, use a 1M HCl rinse (converts the amine to a water-soluble salt).[1]

    • Action: Neutralize this specific acid rinse before pouring down the drain (if local regulations permit neutralized salts) OR collect as Aqueous Waste .[1]

  • Final Wash: Wash with soap and water in the sink.[1]

Emergency Response Protocols

Self-Validating Safety System: These steps assume the worst-case scenario (high toxicity) to ensure personnel safety.[1]

  • Spill (Benchtop < 50 mL):

    • Evacuate the immediate area.

    • Absorb with an inert material (Vermiculite or Clay-based absorbent).[1] Do NOT use sawdust (reaction with amines can be exothermic).[1]

    • Collect into a sealed bag/container.

    • Label as "Spill Debris: Organic Amine".

  • Skin Contact:

    • Flush immediately with water for 15 minutes.

    • Soap Wash: Use non-abrasive soap to remove the lipophilic amine.[1]

    • Seek Medical Attention if irritation persists.[1][4]

Disposal Decision Logic (Visualized)

DisposalWorkflow Start Waste Generation: 2-[benzyl(cyclohexylmethyl)amino]ethanol StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Solution In Solution StateCheck->Solution Mixed Glassware Trace Residue StateCheck->Glassware Residue Dissolve Dissolve in Acetone/EtOH Solid->Dissolve SolventCheck Solvent Type? Solution->SolventCheck Rinse Solvent Rinse (Acetone) Glassware->Rinse NonHaloBin DISPOSAL BIN B: Non-Halogenated Organic Waste Dissolve->NonHaloBin Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, Toluene, MeOH) SolventCheck->NonHalogenated HaloBin DISPOSAL BIN A: Halogenated Organic Waste Halogenated->HaloBin NonHalogenated->NonHaloBin Rinse->NonHaloBin Incineration High-Temp Incineration (Licensed Contractor) HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision Matrix for the segregation and disposal of 2-[benzyl(cyclohexylmethyl)amino]ethanol waste streams.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][2][5][6] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Tertiary Amines (General Class). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

Personal protective equipment for handling 2-[benzyl(cyclohexylmethyl)amino]ethanol

This guide is structured as a high-level operational protocol for handling 2-[benzyl(cyclohexylmethyl)amino]ethanol . Given the absence of specific public toxicological data for this exact structure, this guide applies a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level operational protocol for handling 2-[benzyl(cyclohexylmethyl)amino]ethanol . Given the absence of specific public toxicological data for this exact structure, this guide applies a "Worst-Case Analog" safety strategy , treating the substance as a Lipophilic Corrosive Amine .

Part 1: Risk Assessment & Hazard Profiling

Executive Summary: This compound combines a basic ethanolamine backbone with two highly lipophilic substituents (benzyl and cyclohexylmethyl groups). This structural combination creates a specific "Trojan Horse" hazard profile: the lipophilic groups facilitate rapid skin absorption, while the amine functionality causes caustic tissue damage.

Derived Hazard Classification (Analog-Based)
  • Skin Corrosion/Irritation (Category 1B): High probability of causing severe skin burns and eye damage due to the basic nitrogen center.

  • Acute Toxicity (Dermal): The cyclohexylmethyl and benzyl groups significantly increase lipid solubility, allowing the compound to penetrate the stratum corneum rapidly.

  • Serious Eye Damage (Category 1): Irreversible corneal damage is a known risk of N-substituted ethanolamines.

The "Permeation Trap"

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with benzyl-substituted amines. The aromatic ring can swell nitrile rubber, reducing breakthrough time to <15 minutes.

Part 2: Personal Protective Equipment (PPE) Matrix

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Primary) Laminate Film (EVOH) Brand: Silver Shield / 4HRationale: The only material providing >4 hours breakthrough time against broad-spectrum amines and aromatics.
Hand Protection (Dexterity) Disposable Nitrile (Double) Spec: Minimum 5 mil thickness (outer), 4 mil (inner).Protocol: Wear over the Laminate glove if dexterity is needed, or change immediately upon any splash.
Eye & Face Indirect Vent Goggles + Face Shield Standard: ANSI Z87.1+ / EN 166.Rationale: Amines can cause "Blue Haze" (glaucopsia) and permanent corneal opacity. Safety glasses are inadequate for liquids.
Respiratory Fume Hood (Primary) Velocity: 80-100 fpm face velocity.Backup: Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA) if hood work is impossible.
Body Chemical Resistant Apron Material: Neoprene or Tychem.Rationale: Protects core torso from splashes that would penetrate a standard cotton lab coat.

Part 3: Operational Protocol (Step-by-Step)

Pre-Synthesis Setup

Before opening the container, verify the following engineering controls:

  • Neutralization Agent: Prepare a 5% Citric Acid or Dilute Acetic Acid solution. Keep this within arm's reach for immediate decontamination of surfaces (NOT skin).

  • Spill Control: Have "Universal" or "Oil-Only" absorbent pads ready. Clay absorbents are acceptable but slower to react.

Handling & Transfer Workflow

This workflow minimizes exposure to vapors and aerosols.[1][2]

HandlingProtocol Start Start: Don PPE (Laminate + Nitrile Outer) Check Check Fume Hood (Verify Airflow >80 fpm) Start->Check Open Open Container (Point away from face) Check->Open Transfer Transfer Reagent (Use Syringe/Cannula if Liquid) Open->Transfer Slow motion to reduce aerosol Seal Reseal & Parafilm Transfer->Seal Decon Wipe Outer Gloves (Dry wipe, then dispose) Seal->Decon End Doffing Procedure Decon->End

Figure 1: Safe handling workflow emphasizing containment and immediate decontamination.

Critical Handling Nuances
  • Viscosity Management: If the substance is viscous (likely), do not pour. Use a wide-bore glass pipette or positive displacement pipette to prevent stringing/dripping.

  • Heating: If the reaction requires heat, never heat in an open vessel. Use a reflux condenser to trap amine vapors.

Part 4: Emergency & Disposal Response[3][4]

Exposure Response

Self-Validation Rule: If you taste a metallic/bitter taste or see "halos" around lights, you have been exposed to vapors. Evacuate immediately.

  • Skin Contact:

    • Immediate: Blot excess chemical with a dry pad (do not rub, which drives it deeper).

    • Wash: Flush with copious water for 15 minutes.[2][3] Use soap (lipophilic removal) immediately after the initial water flush.

    • Do NOT use vinegar or acid on skin (exothermic neutralization reaction can cause thermal burns).

  • Eye Contact:

    • Flush for minimum 30 minutes . Time is tissue. Hold eyelids open forcibly.

Waste Disposal[1]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do NOT mix with:

    • Oxidizers (Fire/Explosion risk).

    • Acids (Exothermic reaction/Splattering).

    • Halogenated solvents (Potential for violent reaction depending on conditions).

  • Labeling: Clearly mark as "Basic Organic Amine - Toxic/Corrosive."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-(Cyclohexylmethylamino)ethanol (Analogous Structure). Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart (Organic Amines). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing.
  • ECHA (European Chemicals Agency). C&L Inventory: N-Benzylethanolamine (Structural Component Hazard Data). Retrieved from [Link]

Sources

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